molecular formula C10H8O4 B190332 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one CAS No. 19492-03-6

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Cat. No.: B190332
CAS No.: 19492-03-6
M. Wt: 192.17 g/mol
InChI Key: KIGCGZUAVODHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-7-methoxycoumarin is a natural coumarin derivative, a class of compounds known for a wide spectrum of intriguing biological activities. This compound is of significant interest in pharmacological and agrochemical research due to the critical role played by methoxy and hydroxy functional groups on the coumarin core in mediating biological effects. Research on structurally similar coumarins indicates potential areas of investigation for this derivative. For instance, coumarins containing methoxy groups have demonstrated notable antimicrobial properties by disrupting bacterial cell membrane integrity, leading to increased permeability and loss of cellular constituents . Furthermore, hydroxy- and methoxy-substituted coumarins, such as scopoletin and fraxetin, are widely investigated for their potent anti-inflammatory activities. These compounds can modulate key inflammatory signaling pathways, including the PI3K/Akt and NF-κB pathways, to reduce the expression of pro-inflammatory mediators . The specific positioning of the 8-hydroxy and 7-methoxy substituents may also influence its interaction with enzymes like tyrosinase, acetylcholinesterase, and butylcholinesterase, suggesting potential research value in neuroscientific and cosmetic fields . As a research chemical, 8-Hydroxy-7-methoxycoumarin provides a versatile scaffold for exploring mechanisms of action in areas like inflammation, microbiology, and cell signaling. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-7-4-2-6-3-5-8(11)14-10(6)9(7)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGCGZUAVODHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173142
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19492-03-6
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19492-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019492036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPHNETIN 7-METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H43B8D33LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

173 - 174 °C
Record name 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its Synonymous Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the synonyms and chemical identifiers for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one.

Nomenclature and Synonyms

This compound is a hydroxycoumarin, a class of organic compounds characterized by a coumarin skeleton with one or more hydroxyl groups attached. This compound has been identified in various natural sources, including Artemisia carvifolia and Zanthoxylum schinifolium.[1] Accurate identification and consistent naming are crucial in scientific research and development. To that end, a comprehensive list of its synonyms and identifiers is presented below.

Table 1: Synonyms and Identifiers for this compound

Type of IdentifierSynonym/Identifier
IUPAC Name 8-hydroxy-7-methoxychromen-2-one[1]
Systematic Name This compound[1]
Trivial Names Daphnetin-7-methylether[1]
Daphnetin 7-methyl ether[1]
8-Hydroxy-7-methoxycoumarin[1]
7-methoxy-8-hydroxycoumarin[1]
CAS Registry Number 19492-03-6[1]
PubChem CID 146487[1]
Other Identifiers DTXSID00173142[1]
CHEMBL4779645[1]
UNII-H43B8D33LB[1]
HMDB0030692

Experimental Protocols and Signaling Pathways

Logical Relationship of Synonyms

The following diagram illustrates the hierarchical and relational structure of the various synonyms and identifiers for this compound.

Synonyms_Relationship IUPAC IUPAC Name 8-hydroxy-7-methoxychromen-2-one 8-hydroxy-7-methoxychromen-2-one IUPAC->8-hydroxy-7-methoxychromen-2-one Systematic Systematic Name 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one_sys This compound Systematic->8-hydroxy-7-methoxy-2H-1-benzopyran-2-one_sys Trivial Trivial Names Daphnetin-7-methylether Daphnetin-7-methylether Trivial->Daphnetin-7-methylether 8-Hydroxy-7-methoxycoumarin 8-Hydroxy-7-methoxycoumarin Trivial->8-Hydroxy-7-methoxycoumarin Registry Registry Numbers CAS: 19492-03-6 CAS: 19492-03-6 Registry->CAS: 19492-03-6 PubChem CID: 146487 PubChem CID: 146487 Registry->PubChem CID: 146487

References

Physical and chemical properties of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a coumarin derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Physical Properties

This compound, also known by synonyms such as Daphnetin-7-methyl ether and 7-Methoxy-8-hydroxycoumarin, is a hydroxycoumarin.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₄[1][2]
Molecular Weight 192.17 g/mol [1][2]
CAS Number 19492-03-6[1][2]
Appearance Solid[1]
Melting Point 173 - 176°C[1][4]
Boiling Point 381.9°C at 760 mmHg[4]
Flash Point 158.3°C[4]

Spectroscopic Data

While detailed spectroscopic data specifically for this compound is limited in the provided search results, a representative mass spectrometry dataset from PubChem indicates a precursor ion at m/z 191.035 ([M-H]⁻) with product ions at 175.9, 162.9, and 147.0 m/z.[1] General methodologies for obtaining spectroscopic data for coumarin derivatives are outlined in the experimental protocols section.

Biological Activity

The biological activities of this compound are not extensively documented in the available literature. However, a study describes the synthesis of its derivatives with an expected beta-adrenolytic and antiarrhythmic activity.[5] This suggests potential applications in cardiovascular research. Generally, benzopyran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[6][7]

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound like this compound can be determined using a capillary melting point apparatus.

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Solubility Testing

The solubility of coumarin derivatives can be determined in various solvents using the static analytical method.[8]

Protocol:

  • An excess amount of the solid compound is added to a known volume of the test solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, by comparing the absorbance to a standard curve.[9][10]

Spectroscopic Analysis

NMR spectroscopy is used to determine the molecular structure of a compound.

Protocol:

  • A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • ¹H NMR and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation.[11][12]

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The FTIR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).[13][14][15]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Protocol:

  • The sample is introduced into the mass spectrometer, often via a liquid chromatography system (LC-MS).

  • The molecules are ionized, and the mass-to-charge ratio of the resulting ions is measured.

  • Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions to gain further structural information.[16][17]

Visualization of Experimental Workflow

As specific signaling pathways for this compound are not available, the following diagram illustrates a general experimental workflow for the characterization and preliminary biological screening of a synthesized coumarin derivative.

experimental_workflow synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification physchem Physicochemical Characterization purification->physchem spectroscopy Spectroscopic Analysis purification->spectroscopy bio_screening Preliminary Biological Screening purification->bio_screening melting_point Melting Point physchem->melting_point solubility Solubility physchem->solubility nmr NMR (¹H, ¹³C, 2D) spectroscopy->nmr ftir FTIR spectroscopy->ftir ms Mass Spectrometry spectroscopy->ms in_vitro In vitro assays (e.g., enzyme inhibition, cell viability) bio_screening->in_vitro

General experimental workflow for compound characterization.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring hydroxycoumarin. Known by synonyms such as 8-hydroxy-7-methoxycoumarin and Daphnetin-7-methyl ether, this compound has garnered interest for its potential applications, including its use as a fluorescent probe in biochemical assays.[1] This guide details the spectroscopic data, experimental protocols, and logical workflow required to unequivocally determine its molecular structure.

Compound Identity and Physicochemical Properties

A foundational step in structure elucidation is the compilation of basic physicochemical data. This information provides the initial constraints for spectroscopic analysis.

PropertyValueSource
Molecular Formula C₁₀H₈O₄[1][2]
Molecular Weight 192.17 g/mol [1][2]
CAS Number 19492-03-6[1][2]
IUPAC Name 8-hydroxy-7-methoxychromen-2-one[2]
Melting Point 173 - 174 °C[2]
Appearance Solid[2]

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons, the vinyl protons of the α-pyrone ring, the methoxy group protons, and the hydroxyl proton. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are outlined below.

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 6.2dJ ≈ 9.5
H-4~ 7.6dJ ≈ 9.5
H-5~ 7.0dJ ≈ 8.5
H-6~ 6.9dJ ≈ 8.5
7-OCH₃~ 3.9s-
8-OH~ 9.0 - 10.0s (broad)-

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The expected chemical shifts are tabulated below.

Carbon AssignmentExpected Chemical Shift (ppm)
C-2 (C=O)~ 160
C-3~ 112
C-4~ 144
C-4a~ 113
C-5~ 110
C-6~ 120
C-7~ 148
C-8~ 138
C-8a~ 145
7-OCH₃~ 56
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted as follows.

Wavenumber (cm⁻¹)Functional Group Assignment
3300 - 3500 (broad)O-H stretch (phenolic hydroxyl)
3000 - 3100C-H stretch (aromatic and vinylic)
1700 - 1740C=O stretch (α,β-unsaturated lactone)
1580 - 1620C=C stretch (aromatic and vinylic)
1200 - 1300C-O stretch (aryl ether)
1100 - 1150C-O stretch (lactone)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.

2.3.1. Electron Ionization (EI) Mass Spectrometry

Under electron ionization, the molecular ion (M⁺˙) is expected at m/z 192. The fragmentation pattern of coumarins typically involves the loss of carbon monoxide (CO) from the lactone ring.

m/zProposed Fragment
192[M]⁺˙
164[M - CO]⁺˙
149[M - CO - CH₃]⁺
121[M - CO - CO - CH₃]⁺

2.3.2. Tandem Mass Spectrometry (MS/MS)

Tandem MS data from PubChem for the precursor ions [M-H]⁻ at m/z 191.035 and [M+H]⁺ at m/z 193.0495 reveals the following significant fragment ions, further confirming the structure.[2]

Precursor IonFragment Ions (m/z)
[M-H]⁻ (m/z 191.035)175.9, 162.9, 147
[M+H]⁺ (m/z 193.0495)178, 161, 149

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis, isolation, and characterization of the target compound.

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from established coumarin syntheses, such as the Pechmann condensation. A proposed multi-step synthesis is outlined below, based on procedures for similar compounds.

Step 1: Synthesis of 7-Hydroxy-8-nitrocoumarin This step involves the nitration of 7-hydroxycoumarin.

  • Materials: 7-hydroxycoumarin, concentrated nitric acid, concentrated sulfuric acid, ice, distilled water, ethanol.

  • Procedure:

    • Dissolve 7-hydroxycoumarin in concentrated sulfuric acid at 0°C in an ice bath.

    • Slowly add a cooled mixture of concentrated nitric and sulfuric acids dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at room temperature for one hour.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the crude product, which will be a mixture of 6-nitro and 8-nitro isomers, and wash with cold water.

    • The 8-nitro derivative can be crystallized by concentrating the filtrate and cooling it in an ice bath, followed by recrystallization from ethanol.

Step 2: Reduction of the Nitro Group to an Amino Group The nitro group is reduced to an amine, for example, using a metal catalyst.

  • Materials: 7-Hydroxy-8-nitrocoumarin, tin(II) chloride or catalytic hydrogenation setup (e.g., H₂, Pd/C), ethanol, hydrochloric acid.

  • Procedure (using SnCl₂):

    • Reflux a mixture of 7-hydroxy-8-nitrocoumarin and an excess of tin(II) chloride in ethanol and concentrated hydrochloric acid.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the 8-amino-7-hydroxycoumarin.

    • Filter, wash with water, and dry the product.

Step 3: Diazotization and Hydrolysis to Introduce the Hydroxyl Group The amino group is converted to a hydroxyl group via a diazonium salt intermediate.

  • Materials: 8-Amino-7-hydroxycoumarin, sodium nitrite, sulfuric acid, water.

  • Procedure:

    • Dissolve 8-amino-7-hydroxycoumarin in dilute sulfuric acid and cool to 0-5°C.

    • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

    • Gently warm the solution to decompose the diazonium salt, leading to the formation of the 7,8-dihydroxycoumarin and evolution of nitrogen gas.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

Step 4: Selective Methylation of the 7-Hydroxyl Group The final step is the selective methylation of the more acidic 7-hydroxyl group.

  • Materials: 7,8-Dihydroxycoumarin, dimethyl sulfate or methyl iodide, a weak base (e.g., potassium carbonate), acetone.

  • Procedure:

    • Reflux a mixture of 7,8-dihydroxycoumarin, a slight excess of dimethyl sulfate, and potassium carbonate in acetone.

    • Monitor the reaction by TLC.

    • After the reaction is complete, filter off the base and evaporate the solvent.

    • Purify the residue by column chromatography on silica gel to obtain this compound.

Isolation from Natural Sources

This compound has been reported in plants of the Artemisia genus.[2] A general protocol for the isolation of coumarins from plant material is as follows:

  • Materials: Dried and powdered plant material (e.g., Artemisia carvifolia), methanol, dichloromethane, hexane, ethyl acetate, silica gel for column chromatography, TLC plates, and appropriate solvents for elution.

  • Procedure:

    • Extraction: Macerate the dried and powdered plant material with methanol at room temperature. Filter and concentrate the extract under reduced pressure.

    • Solvent Partitioning: Suspend the crude methanol extract in water and partition successively with hexane, dichloromethane, and ethyl acetate. The coumarin fraction is typically enriched in the dichloromethane and ethyl acetate fractions.

    • Column Chromatography: Subject the enriched fraction to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate.

    • Fraction Collection and Analysis: Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

    • Purification: Further purify the combined fractions by repeated column chromatography or preparative TLC to yield pure this compound.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.

    • Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

    • Acquire the mass spectrum over an appropriate m/z range.

    • For tandem mass spectrometry, select the parent ion of interest and subject it to collision-induced dissociation to obtain the fragment ion spectrum.

Logical Workflows and Pathway Visualizations

Visual representations of experimental workflows and biological pathways are crucial for clear communication in scientific research.

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound is depicted below.

structure_elucidation_workflow cluster_start Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Proposal cluster_confirmation Structure Confirmation start Isolation or Synthesis of Unknown Compound physchem Physicochemical Properties (MP, Appearance) start->physchem ir IR Spectroscopy (Functional Groups) start->ir nmr NMR Spectroscopy (¹H, ¹³C) (Carbon-Hydrogen Framework) start->nmr ms Mass Spectrometry (MW, Formula) physchem->ms data_analysis Combined Spectroscopic Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis structure_proposal Propose Structure of This compound data_analysis->structure_proposal confirmation Comparison with Literature Data or Synthesis of Authentic Sample structure_proposal->confirmation final_structure Final Confirmed Structure confirmation->final_structure

Caption: Workflow for the structure elucidation of this compound.

Potential Signaling Pathway Involvement

While the direct biological activity of this compound is not extensively documented, its close structural analog, 8-methoxycoumarin, has been shown to enhance melanogenesis via the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It is plausible that the target compound may interact with similar pathways. The MAPK pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.

mapk_pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response coumarin 8-Hydroxy-7-methoxy- 2H-1-benzopyran-2-one (Potential Modulator) coumarin->mek Modulation? coumarin->erk

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the careful acquisition and interpretation of a suite of spectroscopic data, corroborated by chemical synthesis or isolation from natural sources. This guide provides the foundational knowledge and experimental framework for researchers to confidently identify and characterize this and other related coumarin compounds, paving the way for further investigation into their biological activities and potential therapeutic applications.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Isoscopoletin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a coumarin derivative also known as isoscopoletin, is a naturally occurring phenolic compound found in various plant species. As a metabolite of scoparone, it has garnered significant interest within the scientific community for its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of isoscopoletin's biological effects, with a focus on its anti-cancer, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action are presented to facilitate further research and drug development endeavors.

Quantitative Biological Activity Data

The biological activities of isoscopoletin have been quantified in several studies, demonstrating its potential as a therapeutic agent. The following tables summarize the key quantitative data for its cytotoxic and enzyme-inhibitory effects.

Table 1: Cytotoxic Activity of Isoscopoletin against Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer5.25[1]
MCF-7Breast Cancer8.58[1]
HepG2Liver Cancer4.76[1]
CCRF-CEMLeukemia4.0
CEM/ADR5000Multidrug-Resistant Leukemia1.6
Table 2: Enzyme Inhibitory Activity of Isoscopoletin
EnzymeBiological RelevanceIC50 (µM)Reference
15-Lipoxygenase (15-LOX)Inflammation15.1[1]

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Isoscopoletin has demonstrated significant cytotoxic effects against a range of cancer cell lines, including those that have developed multidrug resistance. Its anticancer mechanisms are multifaceted and involve the modulation of key cellular pathways.

A recent study has elucidated a novel mechanism by which isoscopoletin inhibits the proliferation of hepatocellular carcinoma (HCC) cells. The compound has been shown to directly interact with and regulate the activity of several key glycolytic enzymes, thereby disrupting the energy metabolism of cancer cells.

Signaling Pathway: Inhibition of Glycolysis

glycolysis_inhibition Mechanism of Isoscopoletin in Hepatocellular Carcinoma cluster_glycolysis Glycolysis Pathway cluster_effects Cellular Effects isoscopoletin Isoscopoletin GPD2 GPD2 isoscopoletin->GPD2 inhibits GPI GPI isoscopoletin->GPI inhibits Hsp90a Hsp90α isoscopoletin->Hsp90a inhibits PGK2 PGK2 isoscopoletin->PGK2 inhibits glucose_uptake Decreased Glucose Uptake GPD2->glucose_uptake lactate_production Decreased Lactate Production GPD2->lactate_production atp_production Decreased ATP Production GPD2->atp_production GPI->glucose_uptake GPI->lactate_production GPI->atp_production Hsp90a->glucose_uptake Hsp90a->lactate_production Hsp90a->atp_production PGK2->glucose_uptake PGK2->lactate_production PGK2->atp_production cell_proliferation Inhibition of Cell Proliferation glucose_uptake->cell_proliferation lactate_production->cell_proliferation atp_production->cell_proliferation

Caption: Isoscopoletin inhibits key enzymes in the glycolysis pathway, leading to reduced energy production and proliferation in hepatocellular carcinoma cells.

Preliminary evidence suggests that isoscopoletin may exert its anticancer effects through the activation of the tumor suppressor protein p53. This activation can lead to cell cycle arrest and apoptosis in cancer cells.

Logical Relationship: p53 Activation Pathway

p53_activation Proposed p53 Activation by Isoscopoletin isoscopoletin Isoscopoletin p53 p53 Activation isoscopoletin->p53 induces cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: Isoscopoletin is proposed to induce the activation of the p53 tumor suppressor pathway, leading to cancer cell cycle arrest and apoptosis.

Anti-inflammatory Activity

Isoscopoletin has demonstrated in vivo anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, administration of isoscopoletin at a dose of 0.1 mg/kg resulted in a significant reduction in paw thickness, indicating its potential for treating inflammatory conditions.[1] This effect is likely mediated, at least in part, by its inhibition of the pro-inflammatory enzyme 15-lipoxygenase.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

paw_edema_workflow Workflow for Assessing Anti-inflammatory Activity start Start animal_prep Acclimatize Rats start->animal_prep treatment Administer Isoscopoletin (0.1 mg/kg) or Vehicle animal_prep->treatment induction Induce Edema with Carrageenan Injection treatment->induction measurement Measure Paw Thickness Over Time induction->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating the anti-inflammatory effect of isoscopoletin using the rat paw edema model.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of isoscopoletin's biological activities.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol is adapted for determining the IC50 values of isoscopoletin against adherent cancer cell lines such as A549, MCF-7, and HepG2.

  • Materials:

    • Isoscopoletin

    • Target cancer cell line

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of isoscopoletin in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of isoscopoletin. Include a vehicle control (medium with the same concentration of solvent used to dissolve isoscopoletin, e.g., DMSO).

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the isoscopoletin concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol outlines the procedure for evaluating the anti-inflammatory activity of isoscopoletin in a rat model.

  • Materials:

    • Isoscopoletin

    • Male Wistar rats (150-200 g)

    • Carrageenan solution (1% w/v in sterile saline)

    • Plethysmometer or digital calipers

    • Vehicle for isoscopoletin administration

  • Procedure:

    • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Grouping and Treatment: Divide the rats into groups (n=6-8 per group), including a control group and an isoscopoletin-treated group. Administer isoscopoletin (0.1 mg/kg, intraperitoneally or orally) or the vehicle to the respective groups 30-60 minutes before carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema for the isoscopoletin-treated group compared to the control group at each time point. Statistical significance is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).

15-Lipoxygenase (15-LOX) Inhibition Assay

This in vitro assay determines the inhibitory effect of isoscopoletin on the activity of the 15-LOX enzyme.

  • Materials:

    • Isoscopoletin

    • Soybean 15-lipoxygenase

    • Linoleic acid (substrate)

    • Borate buffer (pH 9.0)

    • UV-Vis spectrophotometer

  • Procedure:

    • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing borate buffer and the desired concentration of isoscopoletin (dissolved in a suitable solvent like DMSO).

    • Enzyme Addition: Add the 15-lipoxygenase enzyme solution to the reaction mixture and incubate for a short period (e.g., 5 minutes) at room temperature to allow for any interaction between the inhibitor and the enzyme.

    • Initiation of Reaction: Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.

    • Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

    • Data Analysis: Calculate the rate of the reaction for both the control (without inhibitor) and the samples with different concentrations of isoscopoletin. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Conclusion and Future Directions

This compound (isoscopoletin) has emerged as a promising natural product with a range of biological activities that warrant further investigation. Its demonstrated cytotoxicity against various cancer cell lines, particularly through the novel mechanism of glycolysis inhibition, presents a compelling avenue for the development of new anticancer therapies. Furthermore, its anti-inflammatory properties suggest its potential utility in treating inflammatory disorders.

Future research should focus on a more in-depth elucidation of the signaling pathways modulated by isoscopoletin, including the p53 pathway. Preclinical studies in animal models of cancer and inflammation are essential to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this intriguing natural compound.

References

Potential Therapeutic Targets of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as daphnetin-7-methyl ether, is a naturally occurring hydroxycoumarin found in various plant species, including Artemisia carvifolia and Zanthoxylum schinifolium.[1] While direct and extensive pharmacological data for this specific compound is limited, its close structural relationship to daphnetin (7,8-dihydroxycoumarin) allows for informed postulation of its potential therapeutic targets. This technical guide synthesizes the available information on this compound and its parent compound, daphnetin, to highlight promising avenues for drug discovery and development. The primary therapeutic areas of interest include anti-inflammatory, anticancer, and neuroprotective applications. This document provides a comprehensive overview of the implicated signaling pathways, quantitative biological activity data from analogous compounds, and detailed experimental protocols to facilitate further research.

Introduction

Coumarins are a well-established class of benzopyran-2-one containing secondary metabolites that exhibit a wide array of biological activities.[2] Their diverse pharmacological profiles, which include anti-inflammatory, antioxidant, antimicrobial, and antitumor effects, have made them attractive scaffolds for drug development. This compound, a derivative of daphnetin, is a subject of growing interest. While direct studies are sparse, a study involving the synthesis of its derivatives has suggested potential beta-adrenolytic and antiarrhythmic activities.[3] Furthermore, commercial suppliers note its anti-inflammatory properties.[4] This guide will primarily leverage the extensive research conducted on its parent compound, daphnetin, to infer the likely therapeutic targets and mechanisms of action of its 7-methyl ether derivative.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar coumarins, particularly daphnetin, the potential therapeutic applications of this compound are likely centered around the modulation of key signaling pathways involved in inflammation, cancer, and neurodegeneration.

Anti-Inflammatory Activity

The anti-inflammatory effects of coumarins are well-documented. For daphnetin, these effects are mediated through the inhibition of pro-inflammatory signaling cascades.

  • NF-κB Signaling Pathway: Daphnetin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response.[2] This is a probable mechanism for this compound.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key target. Studies on related methoxycoumarins indicate a role in modulating MAPK signaling to exert anti-inflammatory effects.

Anticancer Activity

Coumarin derivatives have demonstrated significant potential as anticancer agents. The proposed mechanisms for daphnetin, which may be applicable to its 7-methyl ether, include:

  • Induction of Apoptosis: The programmed cell death of cancer cells is a primary goal of chemotherapy.

  • Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

  • Modulation of PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.

Neuroprotective Effects

The potential for coumarins to protect neuronal cells from damage is an emerging area of research. Derivatives of this compound have been investigated for their neuroprotective properties, with mechanisms potentially involving:

  • Antioxidant Activity: Reducing oxidative stress, a key contributor to neurodegenerative diseases.

  • Anti-apoptotic Effects: Preventing the death of neuronal cells.

Quantitative Data

CompoundCell LineCancer TypeIC50 (µM)Reference
DaphnetinHuh7Hepatocellular Carcinoma69.41[5]
DaphnetinSK-HEP-1Hepatocellular Carcinoma81.96[5]
DaphnetinMalignant Melanoma Cell LinesMelanoma40.48 ± 10.90 to 183.97 ± 18.82[5]

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may exert its anti-inflammatory effects, based on the known actions of daphnetin.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Compound 8-Hydroxy-7-methoxy- 2H-1-benzopyran-2-one Compound->IKK Inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_n->Inflammatory_Genes

Proposed Anti-inflammatory Signaling Pathway.
General Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines a typical workflow for assessing the anticancer potential of a compound like this compound.

anticancer_workflow Start Start: Compound Synthesis/ Isolation Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50_Determination Determine IC50 MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot for Key Proteins Mechanism_Studies->Western_Blot End End: Data Analysis & Conclusion Apoptosis_Assay->End Cell_Cycle_Analysis->End Western_Blot->End

In Vitro Anticancer Screening Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on daphnetin and other coumarins, which can be applied to investigate this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with various concentrations of the compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is used to detect the levels of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-NF-κB, anti-p-IκBα, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the extensive research on its parent compound, daphnetin, provides a strong foundation for predicting its biological activities. The potential for this compound to modulate key signaling pathways in inflammation, cancer, and neurodegeneration makes it a compelling candidate for further investigation. The data and protocols presented in this guide are intended to facilitate future research and accelerate the exploration of this compound as a novel therapeutic agent. Further studies are warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Action of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scopoletin, is a naturally occurring coumarin with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. We delve into the core signaling pathways modulated by scopoletin, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of scopoletin as a potential therapeutic agent.

Core Mechanisms of Action

Scopoletin exerts its pleiotropic effects by modulating several key cellular signaling pathways. The primary mechanisms can be categorized into anti-cancer, anti-inflammatory, antioxidant, and neuroprotective activities.

Anticancer Activity

Scopoletin's anticancer properties are attributed to its ability to induce apoptosis, inhibit cell proliferation and migration, and trigger cell cycle arrest.[1] These effects are mediated through the modulation of critical signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[1]

  • PI3K/Akt/mTOR Pathway: Scopoletin has been shown to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation. By downregulating this pathway, scopoletin promotes apoptosis and inhibits the growth of cancer cells.[2] Specifically, it can lead to the altered expression of regulatory proteins such as Bad, FOXO, and GSK3, further repressing cell survival.[2]

  • Apoptosis Induction: Scopoletin induces apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins. It upregulates the expression of Bax and caspases-3, -8, and -9, while downregulating the anti-apoptotic protein Bcl-2.[3]

  • Cell Cycle Arrest: Scopoletin can arrest the cell cycle at various checkpoints, thereby inhibiting the proliferation of cancer cells. For instance, it has been observed to cause G2/M phase arrest in cervical cancer cells.[3]

Anti-inflammatory Activity

The anti-inflammatory effects of scopoletin are primarily mediated by the suppression of pro-inflammatory signaling pathways, particularly the NF-κB and MAPK pathways.[1]

  • NF-κB Signaling: Scopoletin inhibits the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

  • MAPK Pathway: Scopoletin has also been shown to modulate the MAPK signaling pathway, which is involved in inflammatory responses.[1] By inhibiting p38 MAPK, it can further reduce the expression of inflammatory mediators.[1]

Antioxidant Activity

Scopoletin possesses significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.[6]

  • Direct Radical Scavenging: Scopoletin can directly scavenge various free radicals, including superoxide anions.[6]

  • Nrf2 Signaling Pathway: Scopoletin is a potent activator of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[7] It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[7]

Neuroprotective Activity

Scopoletin exhibits neuroprotective effects through multiple mechanisms, including the inhibition of acetylcholinesterase (AChE) and the reduction of oxidative stress and inflammation in the nervous system.[1]

  • Acetylcholinesterase Inhibition: Scopoletin is an inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, scopoletin can increase acetylcholine levels in the brain, which is beneficial in neurodegenerative diseases like Alzheimer's.

  • Reduction of Oxidative Damage: Its antioxidant properties play a crucial role in its neuroprotective effects by mitigating oxidative damage in neuronal cells.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data on the biological activities of scopoletin.

Table 1: Anticancer and Cytotoxic Activities of Scopoletin

Cell LineCancer TypeIC50 ValueReference
A549Lung Cancer~16 µg/mL[1]
HeLaCervical Cancer7.5 - 25 µM[3]
Normal CellsNon-cancerous90 µM[3]
P-388Murine Leukemia17.42 µg/mL[8]

Table 2: Enzyme Inhibitory and Antioxidant Activities of Scopoletin

Target/AssayActivityIC50/EC50 ValueReference
Acetylcholinesterase (AChE)Inhibition168.6 µM / 0.27 ± 0.02 mM[1]
Monoamine Oxidase (MAO)Inhibition19.4 µg/mL[9]
5-Lipoxygenase (5-LOX)Inhibition1.76 ± 0.01 µM[10]
DPPH Radical ScavengingAntioxidant0.19 ± 0.01 mM[10]
ABTS Radical ScavengingAntioxidant5.62 ± 0.03 µM[10]
β-carotene Bleaching AssayAntioxidant0.65 ± 0.07 mM[10]
Ferric Reducing Antioxidant Power (FRAP)Antioxidant0.25 ± 0.03 mM[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of scopoletin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare various concentrations of scopoletin in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of scopoletin. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the concentration of scopoletin.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Principle: Western blotting is used to detect specific proteins in a sample. This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Protocol:

  • Cell Lysis: After treating cells with scopoletin, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

NF-κB Reporter Assay (Luciferase Assay)

Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with scopoletin for a specified period.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

DPPH Radical Scavenging Assay

Principle: This assay measures the free radical scavenging capacity of a compound. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced in the presence of an antioxidant, resulting in a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare different concentrations of scopoletin in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each scopoletin concentration to 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric method measures AChE activity based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, and acetylthiocholine iodide (ATCI) solution.

  • Reaction Mixture: In a 96-well plate, add buffer, DTNB, and the AChE enzyme solution.

  • Inhibitor Addition: Add different concentrations of scopoletin to the wells. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by scopoletin.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 Scopoletin Scopoletin Scopoletin->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 1: Scopoletin inhibits the PI3K/Akt/mTOR signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Scopoletin Scopoletin IKK IKK Scopoletin->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->NFkB Release DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Scopoletin Scopoletin Keap1_Nrf2 Keap1-Nrf2 (Inactive) Scopoletin->Keap1_Nrf2 Promotes Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Dissociation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Release Proteasome Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_genes Transcription

References

A Comprehensive Technical Guide to 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its Isomers, Scopoletin and Isoscopoletin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive literature review of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its more extensively studied isomers, scopoletin and isoscopoletin. While research on this compound is limited, its isomers have garnered significant scientific interest for their diverse and potent pharmacological activities. This document aims to serve as an in-depth resource, summarizing the available data on the synthesis, biological activities, and mechanisms of action of these closely related hydroxycoumarins. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are detailed to facilitate further research and development.

This compound: An Overview

This compound (CAS RN: 19492-03-6) is a hydroxycoumarin, a class of phenolic compounds widely found in nature.[1][2] Despite its structural similarity to well-known bioactive coumarins, there is a notable scarcity of published research on this specific isomer.[2]

Chemical and Physical Properties

The basic chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈O₄[1]
Molecular Weight 192.17 g/mol [1]
CAS Number 19492-03-6[1]
IUPAC Name 8-hydroxy-7-methoxychromen-2-one[1]
Synonyms Daphnetin-7-methylether, 8-Hydroxy-7-methoxycoumarin[1]
Physical Description Solid[1]
Melting Point 173 - 174 °C[1]
Synthesis and Biological Activity

Scopoletin (7-hydroxy-6-methoxycoumarin): A Pharmacologically Prominent Isomer

Scopoletin (CAS RN: 92-61-5) is a widely distributed coumarin in the plant kingdom and is recognized for its broad spectrum of therapeutic and chemopreventive properties.[4] It has been the subject of extensive research, revealing its potential in treating a variety of diseases.[4]

Synthesis and Isolation

Scopoletin is biosynthesized in plants via the phenylpropanoid pathway.[5][6] For laboratory and industrial purposes, it can be isolated from various plant sources or synthesized chemically.

This protocol describes a common method for the extraction and purification of scopoletin from plant material.[7]

  • Extraction: 100g of powdered Artemisia annua stems are extracted with 70% aqueous acetonitrile (5 x 500 mL) using a percolator for 6-8 hours.

  • Concentration: The combined extract is concentrated under vacuum to approximately 30% of its initial volume.

  • Partitioning: The concentrated aqueous extract is partitioned with chloroform (5 x 200 mL). Scopoletin will preferentially move into the chloroform layer.

  • Drying and Evaporation: The chloroform extract is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a residue.

  • Crystallization: The residue is dissolved in methanol and allowed to crystallize to obtain pure scopoletin.[7]

Biological Activities and Quantitative Data

Scopoletin exhibits a remarkable range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[4] The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Anti-inflammatory and Antioxidant Activity of Scopoletin

AssayModel SystemIC₅₀ / InhibitionReference
5-Lipoxygenase Inhibitionin vitro1.76 ± 0.01 µM[8]
DPPH Radical Scavengingin vitro0.82 mg/mL[4][8]
Nitric Oxide (NO) Radical Scavengingin vitro0.64 mg/mL[4]
LDL Oxidation Inhibitionin vitro10.2 µM[9]
γ-aminotransferase Inhibitionin vitro10.57 µM[4]

Table 2: Anticancer Activity of Scopoletin

Cell LineCancer TypeAssayIC₅₀ / EC₅₀Reference
CCRF-CEMLeukemiaCell Proliferation2.6 µM[10]
CEM/ADR5000Multidrug-Resistant LeukemiaCell Proliferation1.6 µM[10]
A549Lung CarcinomaNot Specified~16 µg/mL[8]
MCF-7Breast AdenocarcinomaNot Specified> 100 µM[8]
T lymphoma cellsT-cell lymphomaCytotoxicity251 ± 15 µg/ml[11]

Table 3: Antimicrobial Activity of Scopoletin

MicroorganismTypeMIC (µg/mL)Reference
Pseudomonas aeruginosa ATCC 27853Gram-negative Bacteria128[12]
Candida tropicalisFungi50[13]
Mechanism of Action and Signaling Pathways

Scopoletin modulates multiple cellular signaling pathways, which are central to its anti-inflammatory and anti-tumorigenic actions.[5][14] Key pathways include NF-κB, PI3K/Akt/mTOR, and Nrf-2.[14][15][16]

Scopoletin has been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[9] By inhibiting this pathway, scopoletin reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

NF_kB_Pathway cluster_0 Cytoplasm Scopoletin Scopoletin IKK IKK Scopoletin->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Cytokine Production Nucleus->Inflammation

Caption: Scopoletin's inhibition of the NF-κB signaling pathway.

In the context of psoriasis, scopoletin has been found to ameliorate skin inflammation by inhibiting the PI3K/Akt/mTOR signaling pathway.[15] This pathway is crucial for cell proliferation and survival, and its inhibition can lead to reduced inflammation and hyperproliferation of skin cells.[15]

PI3K_Akt_mTOR_Pathway Scopoletin Scopoletin PI3K PI3K Scopoletin->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Psoriasis Psoriasis-like Skin Symptoms mTOR->Psoriasis

Caption: Scopoletin's role in the PI3K/Akt/mTOR pathway in psoriasis.

Isoscopoletin (6-hydroxy-7-methoxycoumarin): A Bioactive Isomer and Metabolite

Isoscopoletin (CAS RN: 776-86-3), also known as 7-methoxyesculetin, is another naturally occurring hydroxycoumarin with a range of biological activities.[17][18] It is also a major primary metabolite of scoparone.[18]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₈O₄[18]
Molecular Weight 192.17 g/mol [18]
CAS Number 776-86-3[18]
IUPAC Name 6-hydroxy-7-methoxychromen-2-one[18]
Synonyms Esculetin 7-methyl ether, 7-Methoxyesculetin[18]
Physical Description Yellow needle crystal powder[19]
Melting Point 206-208°C[19]
Biological Activities and Quantitative Data

Isoscopoletin has demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties.

Table 4: Cytotoxic Activity of Isoscopoletin

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Lung Cancer5.25[18]
MCF-7Breast Cancer8.58[18]
HepG2Liver Cancer4.76[18]
CCRF-CEMLeukemia4.0[10]
CEM/ADR5000Multidrug-Resistant Leukemia1.6[10]

Table 5: Anti-inflammatory and Antimicrobial Activity of Isoscopoletin

ActivityAssay/ModelIC₅₀ / EffectReference
Anti-inflammatory15-lipoxygenase (15-LO) inhibition15.1 µM[18]
Anti-inflammatoryCarrageenan-induced paw edema in ratsReduced paw thickness at 0.1 mg/kg[18]
AntimicrobialAgar diffusion assayActive against S. aureus and E. coli[18]
Experimental Protocols

This protocol is a standard method for assessing the cytotoxic effects of compounds like isoscopoletin on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., A549, MCF-7, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of isoscopoletin (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

This workflow outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[12]

Broth_Microdilution_Workflow start Start prep_compound Prepare serial dilutions of Isoscopoletin in a 96-well plate start->prep_compound inoculate Inoculate the wells with the microbial suspension prep_compound->inoculate prep_inoculum Prepare microbial inoculum to a standardized concentration prep_inoculum->inoculate controls Include growth, sterility, and solvent controls inoculate->controls incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) controls->incubate read_results Visually inspect for turbidity or measure absorbance incubate->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic stop End determine_mic->stop

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

References

An In-Depth Technical Guide to 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Registry Number: 19492-03-6

Synonyms: 8-Hydroxy-7-methoxycoumarin, Daphnetin-7-methylether

This technical guide provides a comprehensive overview of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring hydroxycoumarin. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol .[1] This hydroxycoumarin has been reported in various plants, including Artemisia carvifolia and Zanthoxylum schinifolium.[1]

PropertyValueReference
CAS Registry Number 19492-03-6[1]
Molecular Formula C₁₀H₈O₄[1]
Molecular Weight 192.17 g/mol [1]
Melting Point 173 - 174 °C[1]
Physical Description Solid[1]
IUPAC Name 8-hydroxy-7-methoxychromen-2-one[1]

Synthesis

The synthesis of this compound can be achieved through the Pechmann condensation, a common method for preparing coumarins from a phenol and a β-keto acid or ester under acidic conditions.[2]

Proposed Experimental Protocol: Pechmann Condensation

This protocol is based on established methods for coumarin synthesis.

Materials:

  • 3-Methoxy-catechol (3-methoxybenzene-1,2-diol)

  • Malic acid

  • Concentrated Sulfuric Acid

  • Ice-cold water

  • Ethanol

Procedure:

  • In a round-bottom flask, slowly add concentrated sulfuric acid to a mixture of 3-methoxy-catechol and malic acid, keeping the temperature controlled in an ice bath.

  • After the initial reaction, allow the mixture to warm to room temperature and then heat gently under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

G Reactants 3-Methoxy-catechol + Malic Acid Reaction Pechmann Condensation Reactants->Reaction Acid Conc. H₂SO₄ Acid->Reaction Quenching Pour into Ice Water Reaction->Quenching Filtration Filter and Wash Quenching->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product 8-Hydroxy-7-methoxy- 2H-1-benzopyran-2-one Purification->Product

Proposed Synthesis Workflow

Spectroscopic Data

Mass spectrometry data for this compound is available, providing insights into its molecular structure.

Precursor Typem/z Values
[M-H]⁻191.035, 175.9, 162.9, 147
[M+H]⁺193.0495, 178, 161, 149
Data obtained from PubChem[1]

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is limited, the broader class of coumarins exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[3] The unmethylated parent compound, daphnetin (7,8-dihydroxycoumarin), is known for its diverse therapeutic potentials.[4]

Derivatives of this compound have been synthesized with the expectation of them possessing beta-adrenolytic and antiarrhythmic activities.[5]

Potential Signaling Pathway Involvement

Coumarins have been shown to modulate various signaling pathways. For instance, some coumarins can exert anti-inflammatory and antioxidant effects through the SIRT1/NF-κB pathway.[6] It is plausible that this compound could interact with similar pathways.

G Compound 8-Hydroxy-7-methoxy- 2H-1-benzopyran-2-one SIRT1 SIRT1 Compound->SIRT1 Activates NFkB NF-κB SIRT1->NFkB Inhibits Inflammation Inflammatory Response NFkB->Inflammation Promotes OxidativeStress Oxidative Stress NFkB->OxidativeStress Promotes

Potential Signaling Pathway

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of this compound, based on common assays for related compounds.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the compound.

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add the compound dilutions and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Scavenging)
  • Prepare a stock solution of the compound in a suitable solvent.

  • In a 96-well plate, mix sodium nitroprusside, the compound at various concentrations, and phosphate-buffered saline (PBS).

  • Incubate the mixture at room temperature for 150 minutes.

  • After incubation, add Griess reagent to each well.

  • Measure the absorbance at 546 nm.

  • Curcumin can be used as a positive control.

  • Calculate the percentage of nitric oxide scavenging.

Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the compound for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the cell viability and the IC₅₀ value.

Conclusion

This compound is a hydroxycoumarin with potential for further investigation in the field of drug discovery. While direct research on this specific compound is limited, the known biological activities of related coumarins and its parent compound, daphnetin, suggest that it may possess valuable anti-inflammatory, antioxidant, and other pharmacological properties. The provided synthetic and bioassay protocols offer a foundation for future research to elucidate the therapeutic potential of this molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its derivatives. This class of compounds, belonging to the broader family of coumarins, is of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines key synthetic methodologies, detailed experimental protocols, and characterization data. Furthermore, it visualizes relevant biological signaling pathways potentially modulated by these derivatives, offering insights for future drug discovery and development.

Introduction

This compound, also known as 8-hydroxy-7-methoxycoumarin or daphnetin-7-methyl ether, is a hydroxycoumarin that serves as a valuable scaffold for the synthesis of a variety of derivatives.[1][2] Coumarins, in general, are a well-known class of benzopyrone compounds found in numerous natural products and synthetic analogues, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The strategic functionalization of the 8-hydroxy-7-methoxycoumarin core allows for the modulation of these activities and the development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various established organic reactions. The hydroxyl group at the 8-position and the methoxy group at the 7-position offer sites for modification, while the coumarin ring itself can also be functionalized. Common synthetic strategies include etherification of the hydroxyl group and electrophilic substitution on the aromatic ring.

General Synthetic Workflow

The synthesis of derivatives typically follows a multi-step process, starting from a suitable precursor, followed by the formation of the coumarin core, and subsequent derivatization. A general workflow for the synthesis of coumarin derivatives is depicted below.

Synthetic Workflow A Starting Materials (e.g., Substituted Phenol) B Coumarin Synthesis (e.g., Pechmann, Knoevenagel) A->B C Core Molecule (this compound) B->C D Derivatization (e.g., Alkylation, Acylation) C->D E Derivative Library D->E F Purification & Characterization (Chromatography, Spectroscopy) E->F G Biological Evaluation F->G Anti-inflammatory Signaling cluster_0 Inflammatory Stimuli (LPS, etc.) cluster_1 Cell Membrane Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 IKK IKK TLR4->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->ProInflammatory activates transcription of ARE ARE nucleus->ARE binds to Coumarin Coumarin Derivative Coumarin->IKK inhibits Nrf2 Nrf2 Coumarin->Nrf2 activates Nrf2->nucleus translocates to Keap1 Keap1 Nrf2->Keap1 dissociates from Antioxidant Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant activates transcription of Anticancer Signaling Coumarin Coumarin Derivative PI3K PI3K Coumarin->PI3K inhibits p53 p53 Coumarin->p53 activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 Bcl-2 (anti-apoptotic) AKT->Bcl2 activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis Bax Bax (pro-apoptotic) Bcl2->Bax inhibits Caspases Caspases Bax->Caspases activates Caspases->Apoptosis induces CellCycle Cell Cycle Arrest (G1/S or G2/M) p53->Bax activates p53->CellCycle induces

References

Methodological & Application

Synthesis Protocol for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scopoletin, is a natural coumarin with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its therapeutic potential has led to significant interest in its chemical synthesis for further investigation and drug development. This document provides a detailed, step-by-step protocol for the chemical synthesis of scopoletin, designed for use in a laboratory setting. The presented methodology is a multi-step synthesis commencing from the readily available starting material, 2,4,5-trimethoxybenzaldehyde.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a three-step process:

  • Selective Demethylation: The synthesis begins with the selective demethylation of 2,4,5-trimethoxybenzaldehyde to yield 2,4-dihydroxy-5-methoxybenzaldehyde.

  • Knoevenagel Condensation: This is followed by a Knoevenagel condensation of the dihydroxybenzaldehyde derivative with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) to form the coumarin scaffold, resulting in 7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

  • Decarboxylation: The final step involves the decarboxylation of the carboxylic acid intermediate to afford the target compound, this compound.

Synthesis_Workflow Start 2,4,5-Trimethoxybenzaldehyde Step1 Step 1: Demethylation (AlCl3, CH2Cl2) Start->Step1 Intermediate1 2,4-Dihydroxy-5- methoxybenzaldehyde Step1->Intermediate1 Step2 Step 2: Knoevenagel Condensation (Meldrum's acid, Glycine, Ethanol) Intermediate1->Step2 Intermediate2 7-Hydroxy-6-methoxy-2-oxo- 2H-chromene-3-carboxylic acid Step2->Intermediate2 Step3 Step 3: Decarboxylation (Pyridine, Ethylene Glycol) Intermediate2->Step3 End 8-Hydroxy-7-methoxy-2H-1- benzopyran-2-one (Scopoletin) Step3->End

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dihydroxy-5-methoxybenzaldehyde

This step involves the selective demethylation of 2,4,5-trimethoxybenzaldehyde using aluminum (III) chloride.

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Anhydrous Aluminum (III) chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (e.g., 2.0 g, 10 mmol) in dichloromethane (120 mL).

  • To this solution, add anhydrous aluminum (III) chloride (e.g., 5.4 g, 40 mmol) in portions over 30 minutes while stirring.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing ice water (200 mL).

  • Acidify the mixture to pH 1 by adding concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the dichloromethane layer.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization to obtain 2,4-dihydroxy-5-methoxybenzaldehyde as a white acicular crystal.[1]

Step 2: Synthesis of 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

This step utilizes a Knoevenagel condensation to form the coumarin ring system.

Materials:

  • 2,4-Dihydroxy-5-methoxybenzaldehyde

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Glycine

  • Ethanol

  • Ice-cold water

  • Methanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine 2,4-dihydroxy-5-methoxybenzaldehyde (e.g., 0.34 g, 2 mmol), 2,2-dimethyl-1,3-dioxane-4,6-dione (0.29 g, 2 mmol), and glycine (0.05 g, 0.7 mmol).[1]

  • Add ethanol (5 mL) to the mixture.

  • Heat the mixture to reflux and maintain for 2.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting solid product by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from methanol to obtain pure 7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid as a green solid.[1]

Step 3: Synthesis of this compound (Scopoletin)

The final step is the decarboxylation of the carboxylic acid intermediate.

Materials:

  • 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

  • Pyridine

  • Ethylene glycol

  • 10 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid (e.g., 0.47 g, 2 mmol) in a mixture of ethylene glycol (4 mL) and pyridine (5 mL).[1]

  • Heat the reaction mixture to reflux for 3.5 hours.

  • Cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 4 with 10 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain this compound as a yellow solid.[1]

Data Presentation

CompoundStepStarting Material(s)Key ReagentsYield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)
2,4-Dihydroxy-5-methoxybenzaldehyde12,4,5-TrimethoxybenzaldehydeAlCl₃86.3203–20511.25 (s, 1H), 9.60 (s, 1H), 6.94 (s, 1H), 6.82 (s, 1H), 6.45 (s, 1H), 3.84 (s, 3H) (in CDCl₃)[1]
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid22,4-Dihydroxy-5-methoxybenzaldehyde, 2,2-Dimethyl-1,3-dioxane-4,6-dioneGlycine92.5188–19012.82 (s, 1H), 10.91 (s, 1H), 8.67 (s, 1H), 7.44 (s, 1H), 6.82 (s, 1H), 3.83 (s, 3H)[2]
This compound (Scopoletin)37-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acidPyridine, Ethylene glycol67.9204–20610.3 (br, 1H), 7.88 (d, 1H, J = 8.0 Hz), 7.19 (s, 1H), 6.77 (s, 1H), 6.20 (d, 1H, J = 8.0 Hz), 3.81 (s, 3H)[1]

Mandatory Visualization

Experimental_Workflow cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Knoevenagel Condensation cluster_step3 Step 3: Decarboxylation s1_start Dissolve 2,4,5-trimethoxy- benzaldehyde in CH2Cl2 s1_reagent Add AlCl3 in portions s1_start->s1_reagent s1_react Stir at room temperature for 24h s1_reagent->s1_react s1_workup1 Pour into ice water and acidify with HCl s1_react->s1_workup1 s1_workup2 Separate organic layer, wash, and dry s1_workup1->s1_workup2 s1_end Concentrate and purify (Recrystallization) s1_workup2->s1_end s2_start Combine 2,4-dihydroxy-5-methoxy- benzaldehyde, Meldrum's acid, and glycine in ethanol s1_end->s2_start s2_react Reflux for 2.5h s2_start->s2_react s2_workup1 Cool and pour into ice-cold water s2_react->s2_workup1 s2_workup2 Filter and wash solid s2_workup1->s2_workup2 s2_end Purify by recrystallization (Methanol) s2_workup2->s2_end s3_start Dissolve carboxylic acid in pyridine and ethylene glycol s2_end->s3_start s3_react Reflux for 3.5h s3_start->s3_react s3_workup1 Cool and acidify with HCl s3_react->s3_workup1 s3_workup2 Extract with CH2Cl2, dry, and concentrate s3_workup1->s3_workup2 s3_end Purify by recrystallization (Ethanol) s3_workup2->s3_end

Figure 2: Detailed experimental workflow for each synthesis step.

References

Application Notes & Protocols for the Purification of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scopoletin, is a phenolic coumarin found in a variety of plants, including those from the Artemisia, Spilanthes, and Morinda genera.[1][2] It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial properties, making it a compound of significant interest for therapeutic development.[2][3] Effective purification is critical to obtaining high-purity scopoletin for research and drug development.

These application notes provide detailed protocols for the purification of scopoletin from natural product extracts using common laboratory techniques such as recrystallization and column chromatography.

Data Summary: Purification Parameters

The following tables summarize quantitative data and key parameters for the most common methods used in scopoletin purification.

Table 1: Comparison of Common Purification Techniques for Scopoletin

Purification TechniqueKey ParametersReported Yield/RecoverySource(s)
Recrystallization Solvent: Methanol, Chloroform, Acetone. Typically performed after initial extraction and partitioning.30-60% of the compound can be crystallized from the initial crude extract before chromatography.[1][4][1][5]
Column Chromatography Stationary Phase: Silica Gel (60-120 mesh), Alumina. Mobile Phase: Methanol/Chloroform gradient (2-4% MeOH), n-Hexane/Ethyl Acetate.Up to 85% total recovery of pure scopoletin from an initial plant extract.[1][1][5][6][7]
Preparative TLC Stationary Phase: Silica Gel 60 F254. Mobile Phase: n-Hexane:Ethyl Acetate (1:1).11 mg of pure compound isolated.
High-Performance Liquid Chromatography (HPLC) Column: C18 Reverse-Phase. Mobile Phase: Methanol:Water (25:75, v/v, pH 3.2) or Acetonitrile/Water with Formic Acid.Primarily used for analytical quantification and purity assessment, but preparative HPLC is also an option.[7][8][7][9]

Table 2: Exemplary Column Chromatography Systems for Scopoletin Purification

Stationary PhaseMobile Phase / EluentResidue-to-Silica RatioApplicationSource
Silica Gel4% Methanol in Chloroform1:20Purification of scopoletin from the mother liquor after initial crystallization.[1]
Silica Gel2% Methanol in Chloroform1:10Alternative purification of scopoletin from the mother liquor.[1][5]
Silica GelChloroform, followed by a gradual increase in Methanol (0.5-7% v/v)Not SpecifiedIsolation from a hydrolyzed methanolic plant extract.[7]
Silica Geln-Hexane, Ethyl Acetate, Methanol (Step Gradient)Not SpecifiedSeparation from a crude ethyl acetate plant extract.

Experimental Workflows & Diagrams

The purification of scopoletin from a plant source typically follows a multi-step process to remove pigments, lipids, and other secondary metabolites.

G cluster_purification Purification Stages raw_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., aq. Acetonitrile) raw_material->extraction concentration Concentration (Vacuum) extraction->concentration partitioning Liquid-Liquid Partitioning (vs. Chloroform) concentration->partitioning drying Dry & Evaporate Organic Phase partitioning->drying Collect Organic Layer crude_extract Crude Scopoletin Extract drying->crude_extract crystallization Primary Purification: Recrystallization (Methanol) crude_extract->crystallization filtration Filtration crystallization->filtration pure_crystals Pure Scopoletin Crystals filtration->pure_crystals mother_liquor Mother Liquor (Impure Scopoletin) filtration->mother_liquor Filtrate column_chrom Secondary Purification: Column Chromatography mother_liquor->column_chrom pure_fractions Pure Scopoletin Fractions column_chrom->pure_fractions

Caption: General workflow for isolating scopoletin from plant sources.

G prep_silica 1. Prepare Silica Gel Slurry (in initial mobile phase) pack_column 2. Pack Column with Slurry prep_silica->pack_column load_sample 3. Load Sample (adsorbed onto silica) pack_column->load_sample elute_column 4. Elute with Mobile Phase (isocratic or gradient) load_sample->elute_column collect_fractions 5. Collect Fractions Sequentially elute_column->collect_fractions monitor_tlc 6. Monitor Fractions by TLC collect_fractions->monitor_tlc pool_pure 7. Pool Pure Fractions monitor_tlc->pool_pure Identify fractions with pure spot evaporate 8. Evaporate Solvent pool_pure->evaporate final_product Purified Scopoletin evaporate->final_product

Caption: Workflow for purification via silica gel column chromatography.

Experimental Protocols

The following protocols are generalized from published methods and should be adapted based on the specific source material and available laboratory equipment.

Protocol 1: Isolation and Purification of Scopoletin from Artemisia annua Stems

This protocol combines solvent extraction, partitioning, crystallization, and column chromatography for a comprehensive purification strategy.[1][5]

A. Extraction and Partitioning

  • Grind shade-dried plant material (e.g., 100 g of Artemisia annua stems) into a fine powder.

  • Extract the powder with 70% aqueous acetonitrile (5 x 500 mL) using a percolator over 6-8 hours.[5]

  • Combine the extracts and concentrate under reduced pressure to approximately 30% of the original volume.

  • Partition the concentrated aqueous extract with chloroform (5 x 200 mL) in a separatory funnel. Scopoletin will preferentially move to the chloroform layer.

  • Collect the chloroform phases, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield a crude residue.

B. Primary Purification: Recrystallization

  • Dissolve the crude residue in a minimal amount of hot methanol.

  • Allow the solution to cool, then place it in a refrigerator (4°C) for 4-5 hours to facilitate crystallization.[1]

  • Filter the resulting crystalline solid using a Buchner funnel, wash with a small amount of cold methanol, and dry to obtain pure scopoletin. This step can yield 30-60% of the total scopoletin.[1]

  • Retain the filtrate (mother liquor) for secondary purification.

C. Secondary Purification: Column Chromatography

  • Concentrate the mother liquor from step B4 to dryness.

  • Prepare a silica gel column (60-120 mesh) using a slurry packing method with chloroform. A residue-to-silica ratio of 1:10 to 1:20 is recommended.[1][5]

  • Adsorb the concentrated mother liquor onto a small amount of silica gel and carefully load it onto the top of the prepared column.

  • Elute the column with a mobile phase of 2-4% methanol in chloroform.[1][5]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing under UV light (365 nm) where scopoletin emits a blue fluorescence.[10]

  • Combine the fractions containing pure scopoletin, evaporate the solvent, and perform a final recrystallization from methanol if necessary.

Protocol 2: HPLC Method for Purity Analysis

This protocol is for the analytical quantification and purity assessment of scopoletin fractions.[7]

  • Standard Preparation: Prepare a stock solution of pure scopoletin standard (e.g., 100 µg/mL) in HPLC-grade methanol. Create a series of dilutions for a calibration curve (e.g., 1-40 µg/mL).

  • Sample Preparation: Dissolve a precisely weighed amount of the purified sample in HPLC-grade methanol to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a PDA or UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Methanol:Water (25:75, v/v). Adjust the aqueous phase to pH 3.2 with a suitable acid.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of scopoletin (typically around 345 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration and purity by comparing the peak area to the calibration curve.

Disclaimer: These protocols are intended for guidance and should be performed by trained professionals in a suitable laboratory setting. All handling of chemicals and solvents should be done in accordance with safety data sheets (SDS) and institutional safety policies.

References

Application Notes and Protocols for the Quantification of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scopoletin, is a naturally occurring coumarin with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Accurate and precise quantification of scopoletin in various matrices such as herbal extracts, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the quantification of scopoletin using High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Analytical Methods Overview

A summary of common analytical methods for scopoletin quantification is presented below, highlighting their typical applications, advantages, and disadvantages.

MethodTypical ApplicationAdvantagesDisadvantages
HPLC-UV Quantification in herbal extracts and pharmaceutical formulations.Robust, widely available, good linearity and precision.Moderate sensitivity, potential for matrix interference.
HPTLC Rapid screening and quantification in herbal materials.High throughput, low cost per sample, requires small solvent volumes.Lower resolution compared to HPLC, requires skilled operator for manual steps.
LC-MS/MS Quantification in complex biological matrices (e.g., plasma, urine).High sensitivity and selectivity, suitable for pharmacokinetic studies.Higher equipment cost and complexity.
UV-Vis Spectrophotometry Preliminary quantification and analysis of simple mixtures.Simple, rapid, and cost-effective.Low specificity, susceptible to interference from other UV-absorbing compounds.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different analytical methods described in this document, allowing for easy comparison.

Table 1: HPLC-UV Method Parameters
ParameterMethod 1Method 2Method 3
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)[1]C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Methanol:Water with 0.1% Formic Acid (30:70, v/v)[1]Acetonitrile:Phosphate Buffer (20 mM, pH 3.5) (25:75, v/v)Water (0.01 M Acetic Acid):Methanol:Acetonitrile (60:20:20, v/v/v)[2]
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min[2]
Detection Wavelength 366 nm[1]Excitation: 357 nm, Emission: 425 nm (Fluorescence)Excitation: 345 nm, Emission: 444 nm (Fluorescence)[2]
Linearity Range 20-100 ppm (r² = 0.9961)[1]1-500 ng/mL10-130 ng/mL (r² = 0.9982)[2]
LOD 5.0 ppm[1]--
LOQ 7.5 ppm[1]--
Accuracy (Recovery) 99.10 - 100.1%[1]-99.53 - 102.13%[2]
Table 2: HPTLC Method Parameters
ParameterMethod 1Method 2
Stationary Phase Precoated Silica Gel 60 F254[3]Precoated Silica Gel 60 F254
Mobile Phase Toluene:Ethyl Acetate:Glacial Acetic Acid (7.5:2.5:0.1, v/v/v)[3][4]Toluene:Ethyl Acetate:Methanol:Formic Acid (3.9:3.9:0.3:1.7, v/v/v/v)
Detection Wavelength 254 nm[4]-
Linearity Range 100-600 ng/spot-
Accuracy (Recovery) --
Rf Value ~0.75-
Table 3: LC-MS/MS Method Parameters
ParameterMethod 1 (Rat Plasma)[5]Method 2 (Plant Extract)[6]
Stationary Phase Diamonsil C18-
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in WaterGradient of Acetonitrile (B) and 0.1% Formic Acid in Water (A)
Flow Rate -300 µL/min
Ionization Mode Positive ESIPositive ESI
MRM Transition 193.2 → 132.9193.0 → 178.0
Linearity Range 5-1000 ng/mL (r = 0.9996)-
Precision (RSD%) < 6.1%-
Accuracy (RE%) -3.0% to 2.5%-
Recovery 93.9%–96.6%-
Table 4: UV-Vis Spectrophotometry Method Parameters
ParameterValue
Wavelength of Max. Abs. (λmax) 344 nm[7]
Linearity Range 5-50 µg/mL[7]
LOD 2.238 µg/mL[7]
LOQ 7.463 µg/mL[7]
Accuracy (Recovery) 100.25% - 105.37%[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a common method for the quantification of scopoletin in herbal extracts.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Methanol and water containing 0.1% formic acid (30:70, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 10-20 µL.

  • Detector: UV detector set at 366 nm or a fluorescence detector with excitation at 345 nm and emission at 444 nm.[1][2]

b. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of scopoletin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 20, 40, 60, 80, and 100 µg/mL).[1]

  • Sample Preparation: Accurately weigh a known amount of the powdered plant material or extract. Extract the sample with a suitable solvent (e.g., methanol) using an appropriate technique such as sonication or soxhlet extraction. Filter the extract through a 0.45 µm syringe filter before injection.

c. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to construct a calibration curve.

  • Inject the sample solutions.

  • Identify the scopoletin peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of scopoletin in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Inject_Standards Inject Standards Standard_Prep->Inject_Standards Sample_Prep Prepare Sample Extract Inject_Samples Inject Samples Sample_Prep->Inject_Samples System_Equilibration System Equilibration System_Equilibration->Inject_Standards Calibration_Curve Construct Calibration Curve Inject_Standards->Calibration_Curve Quantification Quantify Scopoletin Inject_Samples->Quantification Calibration_Curve->Quantification

HPLC Analysis Workflow
High-Performance Thin-Layer Chromatography (HPTLC)

This protocol is suitable for the rapid quantification of scopoletin in herbal materials.

a. Instrumentation and Conditions:

  • HPTLC System: HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).

  • Mobile Phase: Toluene: Ethyl acetate: Glacial acetic acid (7.5: 2.5: 0.1, v/v/v).[3][4]

  • Chamber Saturation: Saturate the developing chamber with the mobile phase vapor for at least 20 minutes before plate development.

  • Application: Apply the standard and sample solutions as bands of 6 mm width using an automated applicator.

  • Development: Develop the plate up to a distance of 80 mm.

  • Drying: Air-dry the developed plate.

  • Detection and Scanning: Scan the plate densitometrically at 254 nm.[4]

b. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of scopoletin reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired linear range (e.g., 100 to 600 ng/spot).

  • Sample Preparation: Extract a known amount of the powdered herbal material with methanol. Concentrate the extract and redissolve in a known volume of methanol.

c. Analysis:

  • Apply the standard and sample solutions to the HPTLC plate.

  • Develop the plate in the saturated developing chamber.

  • Dry the plate and visualize the spots under UV light.

  • Scan the plate at the specified wavelength to obtain the densitograms.

  • Plot the peak area of the standards against their concentrations to create a calibration curve.

  • Calculate the amount of scopoletin in the sample from the calibration curve.

HPTLC_Workflow cluster_prep Preparation cluster_chromatography HPTLC cluster_detection Detection & Quantification Standard_Prep Prepare Standard Solutions Spotting Sample Application Standard_Prep->Spotting Sample_Prep Prepare Sample Extract Sample_Prep->Spotting Development Plate Development Spotting->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Calibration Calibration Curve Scanning->Calibration Quantification Quantification Scanning->Quantification Calibration->Quantification

HPTLC Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of scopoletin in biological matrices like rat plasma.[5]

a. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., Diamonsil C18).

  • Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.

  • Flow Rate: As optimized for the column and system.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: For scopoletin, monitor the transition of m/z 193.2 → 132.9. For an internal standard (IS) like xanthotoxin, use m/z 216.6 → 174.0.

b. Preparation of Solutions:

  • Standard Stock Solutions (1 mg/mL): Prepare stock solutions of scopoletin and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the scopoletin stock solution in methanol.

  • Calibration Standards: Spike blank plasma with the working standard solutions to create a calibration curve over the desired concentration range (e.g., 5-1000 ng/mL).

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add a known amount of IS and 200 µL of a protein precipitating agent (e.g., acetonitrile). Vortex the mixture and then centrifuge. Collect the supernatant for injection.

c. Analysis:

  • Equilibrate the LC-MS/MS system.

  • Inject the prepared calibration standards to generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

  • Inject the prepared plasma samples.

  • Calculate the concentration of scopoletin in the samples using the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject into LC-MS/MS Supernatant_Collection->Injection Detection MRM Detection Injection->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

LC-MS/MS Analysis Workflow
UV-Visible Spectrophotometry

This is a simple and rapid method for the preliminary quantification of scopoletin.

a. Instrumentation:

  • A UV-Visible Spectrophotometer.

b. Preparation of Solutions:

  • Solvent: Methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of scopoletin and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations for the calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: Dissolve a known quantity of the extract or formulation in methanol and filter if necessary to get a clear solution.

c. Analysis:

  • Determine the wavelength of maximum absorbance (λmax) for scopoletin by scanning a standard solution from 200 to 400 nm. The λmax is typically around 344 nm.[7]

  • Measure the absorbance of the blank (methanol) and all the standard solutions at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution.

  • Determine the concentration of scopoletin in the sample solution from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standard_Prep Prepare Standard Solutions Determine_Lambda_Max Determine λmax Standard_Prep->Determine_Lambda_Max Measure_Absorbance Measure Absorbance Standard_Prep->Measure_Absorbance Sample_Prep Prepare Sample Solution Sample_Prep->Measure_Absorbance Determine_Lambda_Max->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Quantification Calculate Concentration Measure_Absorbance->Quantification Calibration_Curve->Quantification

UV-Vis Spectrophotometry Workflow

References

Application Notes and Protocols for the Analysis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scoparone) by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scoparone, is a natural coumarin with a range of pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-asthmatic effects.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of herbal preparations containing this compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a powerful tool for the quantitative analysis of scoparone in various biological matrices.[3][4][5] These application notes provide detailed protocols for the analysis of scoparone using HPLC and mass spectrometry, based on established methodologies.

I. Analytical Methodologies

A robust and sensitive UPLC-MS/MS method has been developed for the quantification of scoparone in biological samples, such as rat plasma.[3][6] This method offers high selectivity and a short run time, making it suitable for high-throughput analysis.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of scoparone from plasma samples.[3][6]

  • Reagents and Materials:

    • Methanol (HPLC grade)

    • Internal Standard (IS) solution (e.g., 5-methoxypsoralen)

    • Vortex mixer

    • Centrifuge

    • Micropipettes

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of methanol containing the internal standard.

    • Vortex the mixture for 2 minutes to precipitate proteins.

    • Centrifuge the sample at 14,000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

2. HPLC and Mass Spectrometry Conditions

The following conditions have been successfully used for the analysis of scoparone.[3][6]

  • Instrumentation:

    • UPLC system (e.g., Waters ACQUITY UPLC)

    • Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ MS) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.5 mL/min[3][6]

    • Gradient Elution: A linear gradient can be optimized to ensure good separation from matrix components and metabolites.

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Total Run Time: Approximately 3.9 minutes[3][6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

    • MRM Transitions:

      • Scoparone: The precursor ion [M+H]+ is m/z 193. The specific product ions for quantification and confirmation should be optimized.

      • Internal Standard (e.g., 5-methoxypsoralen): The MRM transition for the selected IS should be determined.

II. Data Presentation

Quantitative data from pharmacokinetic studies of scoparone in rats after oral administration are summarized in the table below. These studies utilized UPLC-MS/MS for analysis.

ParameterDoseValueReference
Cmax (Maximum Concentration) 1 g/kg (in Yin-Chen-Hao-Tang)0.018 ± 0.012 µg/mL[5]
3 g/kg (in Yin-Chen-Hao-Tang)0.132 ± 0.137 µg/mL[5]
Not specified14.67 mg/L[3][6]
AUC (Area Under the Curve) Not specified81.15 mg*h/L[3][6]
CL (Clearance) Not specified1.23 L/h[3][6]

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of scoparone in biological samples.

experimental_workflow sample Biological Sample (e.g., Plasma) preparation Sample Preparation (Protein Precipitation) sample->preparation Add Methanol & IS analysis UPLC-MS/MS Analysis preparation->analysis Inject Supernatant quantification Data Acquisition & Quantification analysis->quantification MRM Detection

Caption: General workflow for scoparone analysis.

Metabolic Pathway of Scoparone

Scoparone undergoes metabolism in the body, primarily through demethylation to form active metabolites such as scopoletin and isoscopoletin.[7][8] Understanding these pathways is crucial for interpreting pharmacokinetic data.

metabolic_pathway cluster_scoparone Scoparone Metabolism Scoparone Scoparone (this compound) Scopoletin Scopoletin (7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one) Scoparone->Scopoletin O-demethylation Isoscopoletin Isoscopoletin (6-Hydroxy-7-methoxy-2H-1-benzopyran-2-one) Scoparone->Isoscopoletin O-demethylation

Caption: Primary metabolic pathways of scoparone.

IV. Conclusion

The described HPLC and mass spectrometry methods provide a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug metabolism, and natural product analysis. Proper method validation should be performed in accordance with regulatory guidelines to ensure data accuracy and reliability for specific applications.

References

Application Notes and Protocols for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Isoscopoletin) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as Isoscopoletin, is a naturally occurring coumarin derivative found in various plants, such as those of the Artemisia and Dryopteris genera.[1][2] It is a structural isomer of scopoletin and has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-cancer effects.[1][2] These properties make it a compound of interest for investigation in various cell-based assays for drug discovery and development. Isoscopoletin has shown cytotoxic activity against several cancer cell lines, including leukemia, lung, breast, and liver cancer.[1][2] This document provides detailed protocols for utilizing Isoscopoletin in common cell-based assays to evaluate its biological effects.

Compound Information

Property Value
IUPAC Name 8-hydroxy-7-methoxychromen-2-one
Synonyms Isoscopoletin, 7-Methoxy-8-hydroxycoumarin
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol
CAS Number 19492-03-6

Safety and Handling

Warning: Causes skin and serious eye irritation.[3]

Precautions:

  • Wear protective gloves, clothing, and eye protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

Data Presentation: Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Isoscopoletin and its isomer, Scopoletin, in various cancer cell lines.

Compound Cell Line Cell Type IC₅₀ (µM) Reference
IsoscopoletinCCRF-CEMHuman T-cell leukemia4.0[1]
IsoscopoletinCEM/ADR5000Multidrug-resistant leukemia1.6[1]
IsoscopoletinA549Human lung carcinoma5.25[2]
IsoscopoletinMCF-7Human breast adenocarcinoma8.58[2]
IsoscopoletinHepG2Human liver carcinoma4.76[2]
ScopoletinCCRF-CEMHuman T-cell leukemia2.6[1]
ScopoletinCEM/ADR5000Multidrug-resistant leukemia1.6[1]
ScopoletinPC3Human prostate cancer~817 (157 mg/L)[4][5]
ScopoletinPAA(Not specified)~801 (154 mg/L)[4][5]
ScopoletinHeLaHuman cervical cancer~1530 (294 mg/L)[4][5]
ScopoletinHeLa, SiHa, CaSki, C-33AHuman cervical cancer7.5 - 25[6]

Experimental Protocols

Preparation of Stock Solutions

Isoscopoletin is soluble in dimethyl sulfoxide (DMSO).[7]

  • Materials:

    • This compound (Isoscopoletin) powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Aseptically weigh the desired amount of Isoscopoletin powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For cell-based assays, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of Isoscopoletin on cell viability.[8]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines of interest (e.g., HeLa, HepG2, MCF-7)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Isoscopoletin stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO or isopropanol)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • The next day, treat the cells with various concentrations of Isoscopoletin (e.g., 0.1, 1, 10, 50, 100 µM) for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells (vehicle control with the same concentration of DMSO).

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Carefully remove the medium and add 150 µL of a solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with Isoscopoletin B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

MTT Assay Experimental Workflow
Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)

This protocol, based on the principles of differential staining of live, apoptotic, and necrotic cells, can be used to visualize the apoptotic effects of Isoscopoletin.[6]

  • Principle: Acridine Orange (AO) is a vital stain that will stain both live and dead cells. Ethidium Bromide (EB) will only stain cells that have lost their membrane integrity. Live cells will appear uniformly green. Early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin. Late apoptotic cells will display condensed and fragmented orange chromatin. Necrotic cells will have a uniformly orange-red nucleus.

  • Materials:

    • Cells treated with Isoscopoletin

    • Phosphate-buffered saline (PBS)

    • Acridine Orange (AO) solution (100 µg/mL in PBS)

    • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

    • Fluorescence microscope with appropriate filters

  • Protocol:

    • Culture cells on coverslips in a 6-well plate and treat with different concentrations of Isoscopoletin for the desired time.

    • Wash the cells twice with cold PBS.

    • Stain the cells with a mixture of AO and EB (1:1 ratio) for 5-10 minutes at room temperature in the dark.

    • Wash the cells gently with PBS to remove excess stain.

    • Mount the coverslips on microscope slides.

    • Observe the cells under a fluorescence microscope and capture images.

    • Quantify the percentage of live, apoptotic, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry)

This protocol allows for the quantitative analysis of cell cycle distribution following treatment with Isoscopoletin.[4][6]

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cells treated with Isoscopoletin

    • PBS

    • 70% Ethanol (ice-cold)

    • RNase A solution

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Treat cells with Isoscopoletin for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway

Isoscopoletin's isomer, Scopoletin, has been shown to exert its anticancer effects in cervical cancer cells by inducing apoptosis and inhibiting the PI3K/AKT signaling pathway.[6] This pathway is crucial for cell proliferation and survival. Inhibition of this pathway by scopoletin leads to a decrease in cell proliferation and an increase in apoptosis.[6] The proposed mechanism involves the downregulation of Bcl-2 and the upregulation of Bax, leading to the activation of caspases 3, 8, and 9.[6]

PI3K_AKT_Pathway Proposed Signaling Pathway of Scopoletin cluster_0 Proposed Signaling Pathway of Scopoletin Isoscopoletin/\nScopoletin Isoscopoletin/ Scopoletin PI3K PI3K Isoscopoletin/\nScopoletin->PI3K inhibits AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 inhibits Bax Bax Bcl2->Bax inhibits Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8 Caspase-8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

PI3K/AKT Signaling Pathway Inhibition

References

Application Notes and Protocols for In Vivo Experimental Design Using 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scopoletin, is a naturally occurring coumarin with a wide range of documented pharmacological activities.[1][2] Preclinical in vivo studies have demonstrated its potential as an anti-inflammatory, antioxidant, and immunomodulatory agent, making it a compound of interest for drug development in various therapeutic areas.[3][4] These application notes provide detailed protocols for in vivo experimental designs to evaluate the anti-inflammatory and antioxidant properties of scopoletin.

Chemical and Physical Properties

PropertyValue
Synonyms Scopoletin, 7-Hydroxy-6-methoxycoumarin
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol
Appearance Solid
Melting Point 204-206 °C[3]
Solubility Poor solubility in aqueous media[3]

Data Presentation: In Vivo Anti-Inflammatory and Antioxidant Activity of Scopoletin

The following tables summarize quantitative data from key in vivo studies on scopoletin, providing a comparative overview of its efficacy in different models.

Table 1: In Vivo Anti-Inflammatory Activity of Scopoletin

Animal ModelAdministration RouteDosage (mg/kg)EffectReference
Carrageenan-Induced Paw Edema (Mice)Intraperitoneal (i.p.)1, 5, 10Dose-dependent reduction in paw edema.[5][5]
Croton Oil-Induced Ear Edema (Mice)Intraperitoneal (i.p.)50, 100, 200Dose-dependent inhibition of ear edema by 16.7%, 34.6%, and 59.6% respectively.[6][7][6][7]
Complete Freund's Adjuvant-Induced Chronic Inflammation (Mice)Intraperitoneal (i.p.)2.0, 10.0, 50.0Dose-dependent amelioration of anxiety-like behaviors and reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[8][8]

Table 2: In Vivo Antioxidant Activity of Scopoletin

Animal ModelAdministration RouteDosage (mg/kg)BiomarkerEffectReference
Carrageenan-Induced Paw Edema (Mice)Intraperitoneal (i.p.)1, 5, 10Malondialdehyde (MDA) in paw tissueSignificant reduction in MDA levels.[5][9][5][9]
Carrageenan-Induced Paw Edema (Mice)Intraperitoneal (i.p.)1, 5, 10Superoxide Dismutase (SOD) in paw tissueSignificant increase in SOD activity.[5][9][5][9]
Carbon Tetrachloride-Induced Hepatotoxicity (Rats)Oral (p.o.)1, 5, 10Malondialdehyde (MDA) in liverDose-dependent reduction in MDA levels.
Carbon Tetrachloride-Induced Hepatotoxicity (Rats)Oral (p.o.)1, 5, 10Glutathione (GSH) in liverDose-dependent increase in GSH levels.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess the acute anti-inflammatory activity of compounds.[1][10]

Materials:

  • Scopoletin

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for Scopoletin (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Male ICR mice (20-25 g)

  • Plethysmometer or digital calipers

  • Syringes and needles (27-30G)

Protocol:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Vehicle Control

    • Scopoletin (e.g., 1, 5, 10 mg/kg, i.p.)

    • Positive Control (Indomethacin, 10 mg/kg, i.p.)

  • Compound Administration: Administer scopoletin or vehicle intraperitoneally 30 minutes before carrageenan injection.[5]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for the measurement of MPO, MDA, and SOD levels.

Croton Oil-Induced Ear Edema in Mice

This is another common model for evaluating acute topical and systemic anti-inflammatory effects.[6][7]

Materials:

  • Scopoletin

  • Croton oil (e.g., 5% v/v in acetone)

  • Vehicle for Scopoletin

  • Positive control: Dexamethasone (0.1 mg/ear, topical) or Prednisolone (10 mg/kg, i.p.)[6][7]

  • Male ICR mice (20-25 g)

  • Micropipette

  • Biopsy punch (6 mm)

  • Analytical balance

Protocol:

  • Animal Acclimatization and Grouping: Follow the same initial steps as in the carrageenan-induced paw edema protocol.

  • Compound Administration:

    • Systemic: Administer scopoletin or vehicle intraperitoneally 30 minutes before croton oil application.[6][7]

    • Topical: Apply scopoletin dissolved in a suitable vehicle directly to the ear surface.

  • Induction of Edema: Apply 20 µL of 5% croton oil solution to the inner surface of the right ear of each mouse. Apply the vehicle (acetone) to the left ear as a control.

  • Measurement of Edema: After 4-6 hours, euthanize the mice and, using a 6 mm biopsy punch, remove a disc from both the right (treated) and left (control) ears. Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema.[6][7]

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Measurement of Myeloperoxidase (MPO) Activity in Tissue Homogenate

MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.

Protocol:

  • Tissue Homogenization: Homogenize the collected paw or ear tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).[11][12]

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Assay:

    • To a 96-well plate, add the supernatant from the tissue homogenate.

    • Add a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.[12]

    • Measure the change in absorbance at 460 nm over time using a microplate reader.

  • Data Analysis: Express MPO activity as units per milligram of protein.

Measurement of Malondialdehyde (MDA) Level in Paw Tissue

MDA is a marker of lipid peroxidation and oxidative stress.

Protocol:

  • Tissue Homogenization: Homogenize the paw tissue in a cold buffer (e.g., 1.15% KCl).

  • Reaction:

    • Add a solution of thiobarbituric acid (TBA) and phosphoric acid to the homogenate.

    • Incubate the mixture at 95°C for 60 minutes.

  • Extraction: After cooling, add n-butanol and vortex to extract the pink-colored MDA-TBA adduct.

  • Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at 532 nm.

  • Data Analysis: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane. Express results as nanomoles of MDA per milligram of protein.

Measurement of Superoxide Dismutase (SOD) Activity in Paw Tissue

SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

Protocol:

  • Tissue Homogenization: Homogenize the paw tissue in a cold buffer (e.g., potassium phosphate buffer with EDTA).

  • Assay:

    • Use a commercial SOD assay kit or a method based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the xanthine-xanthine oxidase system.

    • The assay measures the ability of SOD in the sample to compete with NBT for superoxide radicals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).

  • Data Analysis: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. Express results as units per milligram of protein.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-8 per group) acclimatization->grouping compound_admin Scopoletin/Vehicle/Positive Control Administration (i.p. or p.o.) grouping->compound_admin induction Induction of Inflammation (Carrageenan or Croton Oil) compound_admin->induction edema_measurement Edema Measurement (Plethysmometer/Calipers/Weight) induction->edema_measurement euthanasia Euthanasia & Tissue Collection edema_measurement->euthanasia biochemical_analysis Biochemical Analysis (MPO, MDA, SOD) euthanasia->biochemical_analysis data_analysis Data Analysis & Statistical Evaluation biochemical_analysis->data_analysis Data Interpretation

In vivo anti-inflammatory experimental workflow.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) ikb_kinase IKK Complex inflammatory_stimuli->ikb_kinase scopoletin Scopoletin scopoletin->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p65/p50) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation ikb_nfkb->ikb_kinase Activated by ikb_nfkb->nfkb IκBα degradation releases dna DNA nfkb_n->dna Binds to pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) dna->pro_inflammatory_genes Transcription

Scopoletin's inhibition of the NF-κB signaling pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 (Inactive) oxidative_stress->keap1_nrf2 scopoletin Scopoletin scopoletin->keap1_nrf2 Promotes Dissociation keap1 Keap1 nrf2 Nrf2 nrf2_n Nrf2 (Active) nrf2->nrf2_n Translocation keap1_nrf2->keap1 Dissociation are ARE (Antioxidant Response Element) nrf2_n->are Binds to antioxidant_genes Antioxidant Genes (SOD, HO-1, NQO1) are->antioxidant_genes Transcription

Scopoletin's activation of the Nrf2 signaling pathway.

References

Application Notes: 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring coumarin derivative, is also known by the common names Fraxetin and Scopoletin.[1][2] This compound exhibits intrinsic fluorescence, making it a valuable tool for a variety of applications in biological research. Its utility as a fluorescent marker stems from its favorable photophysical properties, including a notable Stokes shift and sensitivity to the local microenvironment. These characteristics, combined with its biological activities, have led to its use in cellular imaging and as a probe in plant pathology studies. This document provides detailed application notes and protocols for the use of this compound as a fluorescent marker.

Physicochemical and Fluorescent Properties

The utility of a fluorescent marker is defined by its physicochemical and spectral characteristics. This compound possesses properties that make it suitable for fluorescence microscopy and other fluorescence-based assays. A summary of these properties is presented in the table below.

PropertyValueReference
Chemical Formula C₁₀H₈O₄[3]
Molecular Weight 192.17 g/mol [3]
Appearance Solid[3]
Melting Point 173 - 174 °C[3]
Excitation Wavelength (λex) ~342 nm (at pH 5.4), ~385 nm (at pH 8.5)[4][5]
Emission Wavelength (λem) ~460 nm[4][6]
Stokes Shift >100 nm (in the pH range 3 to 7)[7]
Quantum Yield (Φ) 0.56 (in water, comparable to quinine sulfate)
Fluorescence Lifetime (τ) 19 ± 2 ps (neutral form), 2.3 ± 0.1 ns (anion form)[8]
Ground-state pKa 7.4 ± 0.1[7]
Excited-state pKa *1.4 ± 0.1[7]

Applications in Fluorescence Microscopy

This compound can be employed as a fluorescent stain for live and fixed cells, enabling visualization of cellular morphology and localization within sub-cellular compartments. Its fluorescence is reported to be localized in the cytoplasm.[4] Furthermore, its biological activity, particularly the influence of Fraxetin on cellular signaling pathways, allows for its use in studying specific cellular processes.

General Cellular Staining

The compound can be used as a general cytoplasmic stain. Its uptake by cells allows for the visualization of the cytoplasmic region, providing contrast to the nucleus and extracellular space. This is particularly useful for morphological assessments and for co-localization studies with other fluorescent probes that label specific organelles.

Investigating Cellular Signaling Pathways

Fraxetin has been shown to suppress cell proliferation and induce apoptosis in cancer cells by modulating the MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase) signaling pathways.[9][10] This dual role as a fluorescent molecule and a bioactive compound allows researchers to simultaneously visualize cells and study the effects of the compound on these critical pathways.

Experimental Protocols

The following protocols provide a general framework for the application of this compound in fluorescence microscopy. Optimization of parameters such as probe concentration and incubation time is recommended for specific cell types and experimental conditions.

Protocol 1: Live-Cell Staining and Imaging

Objective: To stain live cells for the visualization of the cytoplasm using fluorescence microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Live-cell imaging medium or appropriate cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)

Procedure:

  • Prepare a Stock Solution:

    • Dissolve this compound in sterile DMSO to prepare a 10 mM stock solution.

    • Store the stock solution at -20°C, protected from light.

  • Prepare Staining Solution:

    • On the day of the experiment, dilute the 10 mM stock solution in pre-warmed live-cell imaging medium to a final working concentration. A starting concentration of 1-10 µM is recommended. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells, ensuring complete coverage.

    • Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Proceed with imaging immediately on a fluorescence microscope.

    • Use an excitation wavelength around 385 nm and collect emission around 460 nm.[4][5]

Protocol 2: Fixed-Cell Staining

Objective: To stain fixed cells for morphological analysis.

Materials:

  • Protocol 1 materials

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Seeding and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If co-staining with intracellular antibody-based markers, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of this compound (1-10 µM) in PBS.

    • Incubate the fixed (and permeabilized) cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the slides using a fluorescence microscope with the appropriate filter sets.

Visualization of Signaling Pathways and Experimental Workflows

To facilitate the understanding of the experimental procedures and the biological context of this compound's action, the following diagrams are provided in DOT language.

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging stock Prepare 10 mM Stock in DMSO working Dilute to 1-10 µM in Medium stock->working wash1 Wash Cells with PBS working->wash1 stain Incubate with Probe (15-30 min, 37°C) wash1->stain wash2 Wash Cells x3 with Medium stain->wash2 add_medium Add Fresh Medium wash2->add_medium image Fluorescence Microscopy (Ex: ~385 nm, Em: ~460 nm) add_medium->image G cluster_fraxetin cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_outcome Cellular Outcome fraxetin This compound (Fraxetin) PI3K PI3K fraxetin->PI3K Inhibits Ras Ras fraxetin->Ras Inhibits apoptosis Apoptosis fraxetin->apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR proliferation Cell Proliferation mTOR->proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->proliferation Promotes

References

The Role of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin) in Drug Discovery Pipelines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring coumarin commonly known as scopoletin, has emerged as a promising scaffold in modern drug discovery.[1][2] Extracted from a variety of medicinal plants, this phenolic compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3][4][5] Its multifaceted biological profile positions it as a valuable lead compound for the development of novel therapeutics against a range of diseases. These application notes provide an overview of its utility and detailed protocols for its investigation in a research setting.

Physicochemical Properties and Pharmacokinetics

Scopoletin is a derivative of coumarin with a molecular weight of 192.17 g/mol .[6] Pharmacokinetic studies in animal models have revealed that scopoletin is rapidly absorbed after oral administration, but its oral bioavailability is generally low, ranging from approximately 5.6% to 6.6% in rats.[7] This is attributed to extensive first-pass metabolism. The compound is widely distributed in various tissues and is primarily eliminated through metabolic processes.[7]

Key Applications in Drug Discovery

Anti-inflammatory Agent

Scopoletin has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2] A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

Anticancer Drug Lead

In the realm of oncology, scopoletin has shown cytotoxic activity against a variety of cancer cell lines, including cervical, prostate, and lung cancer.[3][8] Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell invasion.[3] The pro-apoptotic effects of scopoletin are linked to the upregulation of Bax and downregulation of Bcl-2 expression.[3]

Neuroprotective Compound

Scopoletin exhibits neuroprotective potential, making it a candidate for the development of drugs for neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress and amyloid-beta-induced toxicity.[5] One of the mechanisms underlying its neuroprotective effect is the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[5]

Antioxidant

The antioxidant properties of scopoletin contribute significantly to its therapeutic potential. It can directly scavenge free radicals and also enhance the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for scopoletin from various in vitro and in vivo studies.

Table 1: In Vitro Anticancer Activity of Scopoletin (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer7.5[3]
SiHaCervical Cancer15[3]
DoTc2Cervical Cancer25[3]
C33ACervical Cancer25[3]
PC3Prostate Cancer~817 (157 µg/mL)[8]
A549Lung Cancer~83 (16 µg/mL)[11]
HCvEpC (Normal)Non-cancerous cervical cells90[3]

Table 2: In Vitro Antioxidant Activity of Scopoletin

AssayIC50/EC50Reference CompoundReference
DPPH Radical Scavenging0.19 ± 0.01 mM-[12]
ABTS Radical Scavenging5.62 ± 0.03 µMAscorbic Acid (8.74 ± 0.06 µM)[12]
Superoxide Radical Scavenging68.98% inhibition at 45 µg/mLα-Tocopherol (74.98% inhibition)[13]
Hydrogen Peroxide Scavenging70.21% inhibition at 45 µg/mLα-Tocopherol (92.51% inhibition)[13]

Table 3: Pharmacokinetic Parameters of Scopoletin in Rats (Oral Administration)

Dose (mg/kg)Cmax (µg/L)Tmax (min)AUC (µg/L*h)Oral Bioavailability (%)Reference
572.7 ± 8.7~20203 ± 29.56.62 ± 1.72[7]
10-~20-5.59 ± 1.16[7]
20-~20-5.65 ± 0.75[7]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of scopoletin on cancer cells.

Materials:

  • Cancer cell line of interest

  • Scopoletin

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of scopoletin in DMSO. Make serial dilutions of scopoletin in the cell culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the scopoletin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest scopoletin concentration) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

Objective: To investigate the effect of scopoletin on the phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

  • Cells or tissue lysates treated with scopoletin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with scopoletin and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory effect of scopoletin in an acute inflammation model.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Scopoletin

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Scopoletin-treated groups (different doses), and a positive control group (Indomethacin).

  • Drug Administration: Administer scopoletin or indomethacin orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Protocol 4: In Vivo Neuroprotection Assay (Scopolamine-Induced Amnesia Model)

Objective: To assess the neuroprotective effect of scopoletin against scopolamine-induced memory impairment.

Materials:

  • Male Swiss albino mice

  • Scopoletin

  • Scopolamine hydrobromide

  • Donepezil (positive control)

  • Morris Water Maze apparatus

Procedure:

  • Animal Grouping and Drug Administration: Divide mice into groups: Vehicle control, Scopolamine-treated, Scopoletin + Scopolamine-treated (various doses), and Donepezil + Scopolamine-treated. Administer scopoletin or donepezil orally for a pre-determined period (e.g., 7-14 days).

  • Induction of Amnesia: Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral test to induce memory impairment.

  • Morris Water Maze Test (Acquisition Phase): For 4-5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different groups.

Signaling Pathways and Experimental Workflows

The biological effects of scopoletin are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis & Interpretation cell_culture Cell Culture (e.g., Cancer Cells, Macrophages) treatment Treatment with Scopoletin cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Signaling Proteins) treatment->western_blot gene_expression qRT-PCR (Target Genes) treatment->gene_expression ic50 IC50 Calculation viability->ic50 statistical Statistical Analysis apoptosis->statistical mechanism Mechanism of Action Elucidation western_blot->mechanism gene_expression->mechanism animal_model Animal Model (e.g., Inflammation, Neurodegeneration) drug_admin Scopoletin Administration animal_model->drug_admin behavioral Behavioral Tests drug_admin->behavioral biochemical Biochemical Analysis (e.g., Cytokines, Oxidative Stress Markers) behavioral->biochemical behavioral->statistical histology Histopathological Examination biochemical->histology biochemical->mechanism histology->mechanism

Caption: General experimental workflow for investigating the pharmacological properties of scopoletin.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Scopoletin Action LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates scopoletin Scopoletin scopoletin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Leads to Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters in Cytoplasm NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->cytokines Upregulates Transcription nrf2_pathway cluster_stress Oxidative Stress cluster_activation Scopoletin Action ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes scopoletin Scopoletin scopoletin->Keap1 Promotes Dissociation Nrf2 Nrf2 Keap1->Nrf2 Sequesters in Cytoplasm Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release & Activation nucleus Nucleus Nrf2_active->nucleus Translocation ARE Antioxidant Response Element (ARE) nucleus->ARE Binds to antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->antioxidant_genes Upregulates Transcription pi3k_akt_mtor_pathway cluster_growth_factor Growth Factor Signaling cluster_inhibition Scopoletin Action GF Growth Factors PI3K PI3K GF->PI3K Activates scopoletin Scopoletin scopoletin->PI3K Inhibits Akt Akt scopoletin->Akt Inhibits Phosphorylation Apoptosis Apoptosis scopoletin->Apoptosis Induces PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bax Bax Apoptosis->Bax Upregulates Bcl2 Bcl-2 Apoptosis->Bcl2 Downregulates

References

Preparation of Stock Solutions for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as 8-hydroxy-7-methoxycoumarin or Daphnetin-7-methyl ether, is a naturally occurring coumarin derivative.[1] Coumarins are a class of compounds that have garnered significant interest in drug discovery and other research fields due to their diverse pharmacological activities. Accurate and reproducible experimental results rely on the precise preparation of stock solutions. This document provides a comprehensive guide to preparing stock solutions of this compound, including detailed protocols, solubility data, and safety precautions.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms 8-hydroxy-7-methoxycoumarin, Daphnetin-7-methyl ether[1]
Molecular Formula C₁₀H₈O₄[1]
Molecular Weight 192.17 g/mol [1]
Appearance Solid[1]

Solubility Data

Like many coumarin derivatives, this compound exhibits poor solubility in water.[2] Therefore, the use of an organic solvent is necessary for the preparation of stock solutions. While specific quantitative solubility data for this exact compound is limited, data for structurally similar compounds and general knowledge of coumarins indicate good solubility in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and acetone.[2] For a closely related compound, 7-Methoxy-4-methyl-coumarin-8-ol, the solubility in DMSO has been reported to be as high as 100 mg/mL.[2]

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) HighRecommended for high concentration stock solutions.
Dimethylformamide (DMF) GoodAn alternative to DMSO.
Ethanol ModerateMay be suitable for lower concentration stock solutions.
Acetone GoodCan be used as a solvent.
Chloroform GoodCan be used as a solvent.
Water PoorNot recommended for primary stock solution preparation.

Safety and Handling

This compound is classified as an irritant. The following GHS hazard statements apply:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautions:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid inhalation of dust or powder.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Wash hands thoroughly after handling.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for in vitro and cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 192.17 g/mol x 1000 mg/g = 1.9217 mg

  • Weighing the compound:

    • Accurately weigh out approximately 1.92 mg of this compound using an analytical balance.

    • Carefully transfer the weighed powder into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • Visually inspect the solution to ensure there are no undissolved particles. If necessary, brief sonication in a water bath can aid dissolution.

  • Storage:

    • For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the stock solution should be stable for several months.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh 1.92 mg for 1 mL of 10 mM dissolve 3. Dissolve in DMSO weigh->dissolve Add 1 mL DMSO aliquot 4. Aliquot Solution dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store Protect from light

Caption: Workflow for preparing a stock solution of this compound.

Preparation of Working Solutions

For most cell-based experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific experimental system.

Example: Preparation of a 10 µM working solution:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • To prepare 1 mL of a 10 µM working solution, dilute the stock solution 1:1000 in your desired aqueous buffer or cell culture medium.

    • Add 1 µL of the 10 mM stock solution to 999 µL of the buffer or medium.

  • Mix thoroughly by gentle pipetting or vortexing.

  • Use the freshly prepared working solution for your experiment. It is not recommended to store dilute aqueous solutions for extended periods.

References

Application Notes and Protocols for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as Daphnetin-7-methyl ether or 8-hydroxy-7-methoxycoumarin, is a naturally occurring hydroxycoumarin derivative.[1][2] Coumarins are a well-established class of compounds recognized for their diverse biological activities, including anticoagulant, antioxidant, antimicrobial, and anti-inflammatory properties.[3][4] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential enzyme inhibitor.

Chemical Properties:

PropertyValue
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol [1]
IUPAC Name 8-hydroxy-7-methoxychromen-2-one[1]
Synonyms Daphnetin-7-methyl ether, 8-Hydroxy-7-methoxycoumarin[2]
Physical Description Solid[1]
Melting Point 173 - 174 °C[1]

While direct experimental data on the enzyme inhibitory profile of this compound is limited in publicly available literature, extensive research on its close structural analog, daphnetin (7,8-dihydroxycoumarin), and other related coumarin derivatives provides a strong basis for predicting its potential targets and for designing relevant enzyme inhibition assays. This document leverages this information to propose experimental workflows and outline potential signaling pathway involvement.

Potential Enzyme Targets and Reported Inhibition Data for Structural Analogs

Based on studies of structurally similar coumarins, this compound is a promising candidate for inhibiting several classes of enzymes, including those involved in carbohydrate metabolism, purine metabolism, inflammation, and cancer.

Carbohydrate Metabolism Enzymes

The unmethylated analog, daphnetin, has demonstrated inhibitory activity against key enzymes in carbohydrate digestion.

Table 1: Enzyme Inhibition Data for Daphnetin (7,8-dihydroxycoumarin)

EnzymeOrganism/TypeIC₅₀ ValueReference
α-AmylaseHuman Salivary (HSA)0.98 ± 0.08 mg/mL[5]
α-AmylasePorcine Pancreatic (PPA)0.080 ± 0.02 mg/mL[5]
α-Glucosidase-0.035 ± 0.01 mg/mL[5]

Other hydroxycoumarin derivatives have also been identified as potent α-glucosidase inhibitors.[6]

Other Potential Enzyme Targets

Coumarin derivatives have been reported to inhibit a range of other enzymes. While specific IC₅₀ values for this compound are not available, the following enzymes represent rational targets for screening.

Table 2: Potential Enzyme Targets for this compound Based on Coumarin Scaffold Activity

Enzyme ClassSpecific Enzyme ExamplesRationale/Related Compound Activity
Oxidoreductases Xanthine Oxidase, Lipoxygenases (LOX)Many natural phenolic compounds inhibit xanthine oxidase.[7][8] Coumarin derivatives have shown lipoxygenase inhibition.[9][10][11]
Lyases Carbonic Anhydrases (CAs)Coumarins are a known class of carbonic anhydrase inhibitors, often showing isoform selectivity.[1][12][13][14]
Kinases EGFR, PKA, PKCDaphnetin inhibits several protein kinases.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against key enzyme targets. These are generalized protocols based on established methods for similar compounds and should be optimized for specific laboratory conditions.

In Vitro α-Glucosidase Inhibition Assay

Principle: This spectrophotometric assay measures the inhibition of α-glucosidase activity by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Sodium phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of the test compound and acarbose in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound (or acarbose) to respective wells.

  • Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to the wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 80 µL of 0.2 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_blank) - (Abs_sample - Abs_blank)] / (Abs_control - Abs_blank) x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alpha_Glucosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Test Compound and Control Solutions A1 Add Test Compound/ Control to 96-well plate P1->A1 A2 Add α-Glucosidase Solution A1->A2 A3 Pre-incubation (37°C, 10 min) A2->A3 A4 Add pNPG Substrate A3->A4 A5 Incubation (37°C, 20 min) A4->A5 A6 Stop Reaction (Na₂CO₃) A5->A6 D1 Measure Absorbance at 405 nm A6->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC₅₀ D2->D3

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

In Vitro Xanthine Oxidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored spectrophotometrically by the increase in absorbance at 295 nm.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • This compound (Test Compound)

  • Allopurinol (Positive Control)

  • Potassium phosphate buffer (pH 7.5)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader

Protocol:

  • Prepare stock solutions of the test compound and allopurinol in DMSO.

  • In a 96-well UV plate, add 50 µL of phosphate buffer to all wells.

  • Add 10 µL of various concentrations of the test compound (or allopurinol) to the sample wells. Add 10 µL of DMSO to the control wells.

  • Add 20 µL of xanthine solution (e.g., 0.15 mM in phosphate buffer) to all wells.

  • Add 20 µL of xanthine oxidase solution (e.g., 0.1 U/mL in phosphate buffer) to the sample and control wells. For the blank, add 20 µL of buffer.

  • Incubate the plate at 25°C for 15 minutes.

  • Measure the absorbance at 295 nm at time 0 and after the 15-minute incubation.

  • Calculate the rate of uric acid formation.

  • Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_blank) - (Rate_sample - Rate_blank)] / (Rate_control - Rate_blank) x 100

  • Determine the IC₅₀ value from the dose-response curve.

Xanthine_Oxidase_Inhibition_Assay cluster_setup Plate Setup cluster_reaction Enzymatic Reaction cluster_data Data Acquisition & Analysis S1 Add Buffer, Test Compound/ Control, and Xanthine R1 Initiate with Xanthine Oxidase S1->R1 R2 Incubate (25°C, 15 min) R1->R2 D1 Measure Absorbance at 295 nm R2->D1 D2 Calculate Reaction Rate D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC₅₀ D3->D4 NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates IKK IKK TLR4->IKK Activates Compound 8-Hydroxy-7-methoxy- 2H-1-benzopyran-2-one Compound->ERK Inhibits Compound->JNK Inhibits Compound->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ERK->Cytokines Induces Expression JNK->Cytokines Induces Expression p38->Cytokines Induces Expression IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Cytokines Induces Expression

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as scopoletin.

Frequently Asked Questions (FAQs)

Q1: My Pechmann condensation reaction for the synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Pechmann condensation of electron-rich phenols, such as the precursor to this compound, can stem from several factors. Firstly, the choice of acid catalyst is crucial; highly activated phenols may undergo side reactions or degradation with harsh catalysts.[1] Secondly, the reaction temperature plays a significant role, with either too low or too high temperatures being detrimental.[1] Finally, the nature of the β-ketoester and the absence or presence of a solvent can significantly impact the reaction outcome.[1] Optimization of these parameters is key to improving the yield.

Q2: I am observing the formation of a significant amount of side products. What are these likely to be and how can I minimize their formation?

A2: A common side product in the Pechmann condensation is the formation of chromones, which can arise from an alternative cyclization pathway.[1] The formation of chromones is often favored under certain reaction conditions, particularly with specific catalysts like phosphorus pentoxide in what is known as the Simonis chromone cyclization.[1] To minimize chromone formation, it is advisable to use milder acid catalysts and optimize the reaction temperature. Additionally, purification methods such as column chromatography are effective in separating the desired coumarin from chromone byproducts.

Q3: What are the recommended starting materials for the synthesis of this compound via the Pechmann condensation?

A3: The most direct starting materials for the synthesis of this compound via the Pechmann condensation are a suitably substituted phenol and a β-ketoester or a related carboxylic acid. Based on the structure of the target molecule, the phenolic precursor would be 2-methoxyhydroquinone (2-methoxybenzene-1,4-diol). This would be reacted with a β-ketoester like ethyl acetoacetate or malic acid.[1]

Q4: Are there alternative, "greener" catalysts for the Pechmann condensation that are effective for this synthesis?

A4: Yes, a variety of solid acid catalysts and ionic liquids have been developed as more environmentally friendly alternatives to traditional mineral acids.[2] These include catalysts like Amberlyst-15, Nafion-H, and various supported acid catalysts on silica or zirconia.[2] These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions, which can be beneficial for sensitive substrates.[2]

Q5: How can I effectively monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of the Pechmann condensation.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. The choice of eluent for the TLC will depend on the polarity of your starting materials and product, but a mixture of ethyl acetate and a nonpolar solvent like hexane is a common starting point.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

G start Low or No Yield of This compound catalyst Inappropriate Catalyst or Catalyst Activity start->catalyst temp Suboptimal Reaction Temperature start->temp time Insufficient Reaction Time start->time reagents Reagent Quality or Stoichiometry Issue start->reagents workup Product Loss During Work-up/Purification start->workup sol_catalyst Switch to a Milder Catalyst (e.g., Amberlyst-15, InCl₃). Optimize Catalyst Loading (5-10 mol%). catalyst->sol_catalyst sol_temp Perform Small-Scale Optimizations at Different Temperatures (e.g., 80°C, 100°C, 120°C). Avoid Excessively High Temperatures (>150°C) to Prevent Charring. temp->sol_temp sol_time Monitor Reaction Progress with TLC. Increase Reaction Time Until Starting Material is Consumed. time->sol_time sol_reagents Ensure Purity of 2-methoxyhydroquinone and β-ketoester. Verify Stoichiometry of Reactants. reagents->sol_reagents sol_workup Optimize Recrystallization Solvent. Use Column Chromatography for Purification. workup->sol_workup

Data Presentation: Comparison of Pechmann Condensation Conditions

The following table summarizes various catalytic systems and reaction conditions for the Pechmann condensation to produce substituted coumarins, which can serve as a guide for optimizing the synthesis of this compound.

Phenol Substrateβ-KetoesterCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
ResorcinolEthyl AcetoacetateAmberlyst-15 (10 mol%)Solvent-free110100 min~95[3]
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10 mol%)Solvent-free1103 h88[2]
m-AminophenolEthyl AcetoacetateInCl₃ (3 mol%)Solvent-free (Ball Mill)Room Temp.10 min92[4]
PhenolEthyl AcetoacetateSbCl₃–Al₂O₃ (5 mol%)Solvent-free (Microwave)--86-95[3]
PhenolsEthyl AcetoacetateMethanesulfonic acidSolvent-free (Ball Mill)Room Temp.-High[5]
ResorcinolEthyl AcetoacetateFeCl₃·6H₂O (10 mol%)TolueneReflux16 hHigh[6]

Experimental Protocols

General Protocol for the Synthesis of this compound via Pechmann Condensation

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • 2-methoxyhydroquinone

  • Ethyl acetoacetate (or other suitable β-ketoester)

  • Acid catalyst (e.g., Amberlyst-15, concentrated H₂SO₄, InCl₃)

  • Ethanol (for recrystallization)

  • Appropriate glassware for reaction under heating and reflux (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methoxyhydroquinone (1 equivalent) and ethyl acetoacetate (1-1.2 equivalents).

  • Catalyst Addition: Add the chosen acid catalyst. For solid catalysts like Amberlyst-15, use approximately 10 mol%. For liquid acids like concentrated H₂SO₄, add dropwise with cooling.

  • Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (typically between 80-120°C). If using a solvent, ensure the mixture is refluxing gently. For solvent-free conditions, ensure good mixing.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting phenol), cool the reaction mixture to room temperature. If a solid acid catalyst was used, it can be filtered off. For reactions with mineral acids, carefully pour the mixture into ice-water to precipitate the crude product.

  • Isolation and Purification: Collect the crude product by filtration and wash with cold water. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.

G cluster_0 Reaction cluster_1 Work-up and Purification reagents Combine 2-methoxyhydroquinone, ethyl acetoacetate, and catalyst heating Heat with stirring (80-120°C) reagents->heating monitoring Monitor progress with TLC heating->monitoring cooling Cool reaction mixture monitoring->cooling Reaction Complete precipitation Precipitate crude product (e.g., in ice-water) cooling->precipitation filtration Filter to isolate crude product precipitation->filtration recrystallization Recrystallize from ethanol filtration->recrystallization product Pure 8-Hydroxy-7-methoxy- 2H-1-benzopyran-2-one recrystallization->product

References

Overcoming stability issues of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scoparone, in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for scoparone in solution?

A1: Scoparone is susceptible to several forms of degradation in solution. The primary stability concerns include:

  • Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation of scoparone.[1]

  • Hydrolysis: The lactone ring in the coumarin structure of scoparone can be susceptible to hydrolysis, especially under basic pH conditions.

  • Oxidation: Scoparone can be prone to oxidation, which can be accelerated by factors such as exposure to air, the presence of metal ions, and light.[2]

  • Precipitation: Due to its hydrophobic nature, scoparone has low solubility in aqueous solutions, leading to precipitation, especially when diluting a concentrated stock solution in an aqueous buffer or cell culture medium.

Q2: What is the recommended solvent for preparing scoparone stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of scoparone. It is capable of effectively dissolving the hydrophobic compound for in vitro biological assays. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: How should I store scoparone stock solutions?

A3: To ensure the stability of your scoparone stock solution, it is recommended to:

  • Store the solution at -20°C or -80°C for long-term storage.

  • Protect the solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Q4: My scoparone solution is showing a yellow to brownish color change. What does this indicate?

A4: A color change in your scoparone solution, particularly to a yellow or brownish hue, is often an indication of degradation, likely due to oxidation or photodegradation. It is recommended to prepare a fresh solution if a color change is observed.

Q5: Can I use a scoparone solution that has a visible precipitate?

A5: No, it is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate indicates that the actual concentration of soluble scoparone is unknown and significantly lower than the intended concentration. This will lead to inaccurate and unreliable experimental results.

Troubleshooting Guides

Issue 1: Precipitation of Scoparone in Aqueous Solution

Symptoms:

  • Visible solid particles or cloudiness in the solution after diluting a DMSO stock into an aqueous buffer or cell culture medium.

  • Inconsistent results in biological assays.

Possible Causes:

  • The final concentration of scoparone exceeds its solubility limit in the aqueous medium.

  • "Solvent shock" caused by rapid dilution of the DMSO stock into the aqueous solution.

  • The pH of the aqueous medium is not optimal for scoparone solubility.

Solutions:

SolutionDescription
Decrease Final Concentration The most straightforward approach is to lower the final working concentration of scoparone in your experiment.
Optimize Dilution Technique Add the scoparone stock solution drop-wise to the aqueous medium while vigorously vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation. Pre-warming the aqueous medium to 37°C can also aid in solubilization.
Use a Co-solvent Maintain a small percentage of DMSO (typically ≤ 0.5%, ideally ≤ 0.1%) in the final working solution to help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
pH Adjustment The solubility of coumarin derivatives can be pH-dependent. Experimenting with a pH range around the physiological pH of your system may help improve solubility.
Use of Solubilizing Agents For challenging situations, consider the use of solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance aqueous solubility.[3][4][5]
Issue 2: Degradation of Scoparone in Solution

Symptoms:

  • Loss of biological activity over time.

  • Appearance of new peaks in HPLC or LC-MS analysis.

  • Color change in the solution.

Possible Causes:

  • Photodegradation: Exposure of the solution to ambient or UV light.

  • Oxidative Degradation: Presence of dissolved oxygen or oxidizing agents in the solution.

  • Hydrolysis: Unfavorable pH conditions, particularly alkaline pH.

  • Thermal Degradation: Storage at elevated temperatures.

Solutions:

SolutionDescription
Light Protection Always handle and store scoparone solutions in light-protected conditions. Use amber vials or wrap containers in aluminum foil.
Use of Antioxidants The addition of antioxidants such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to the formulation can help prevent oxidative degradation.[6][7] The choice of antioxidant will depend on the solvent system and experimental setup.
pH Control Maintain the pH of the solution within a stable range, preferably neutral to slightly acidic, to minimize hydrolysis of the lactone ring. Use appropriate buffer systems to maintain a constant pH.
Temperature Control Store stock solutions at low temperatures (-20°C or -80°C). For working solutions, prepare them fresh and use them promptly. Avoid prolonged storage at room temperature or 37°C.
Degas Solvents For sensitive experiments, degassing the aqueous buffers to remove dissolved oxygen prior to preparing the scoparone solution can help minimize oxidation.

Quantitative Stability Data

The following tables summarize the known stability data for scoparone. Note that specific quantitative values can be highly dependent on the exact experimental conditions.

Table 1: Factors Influencing Scoparone Photodegradation Kinetics

FactorEffect on Degradation RateReference
Light Source Intensity Higher intensity (e.g., 28 W UV lamp > 500 W Xenon > 300 W Xenon) increases the degradation rate.[1]
Initial Concentration Lower initial concentrations lead to a higher photodegradation rate.[1]
pH Higher pH values (more alkaline) increase the photodegradation rate.[1]
Temperature Higher temperatures increase the photodegradation rate.[1]
Solvent Degradation is faster in aqueous media compared to organic solvents.[1]

Table 2: General Recommendations for Scoparone Solution Stability

ParameterRecommendationRationale
Solvent for Stock DMSOHigh solubilizing capacity for scoparone.
Storage Temperature -20°C to -80°CMinimizes thermal degradation and slows down other degradation pathways.
Light Exposure Minimize (use amber vials)Prevents photodegradation.
pH of Aqueous Media Neutral to slightly acidicReduces the risk of lactone ring hydrolysis.
Additives Consider antioxidants (e.g., ascorbic acid) or cyclodextrinsTo prevent oxidation and improve aqueous solubility, respectively.

Experimental Protocols

Protocol 1: Preparation of a Stable Scoparone Stock Solution
  • Weighing: Accurately weigh the desired amount of high-purity scoparone powder using a calibrated analytical balance in a low-light environment.

  • Dissolving: Add the appropriate volume of anhydrous, high-purity DMSO to the scoparone powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution vigorously in a light-protected tube until the scoparone is completely dissolved. Gentle warming to 37°C or brief sonication in an ultrasonic bath can aid dissolution.

  • Storage: Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Scoparone Working Solution for Cell Culture
  • Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.

  • Thaw Stock Solution: Thaw a single-use aliquot of the scoparone DMSO stock solution at room temperature, protected from light.

  • Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the scoparone stock solution drop-by-drop. This slow addition to a vortexing solution is crucial to prevent precipitation.

  • Final Concentration of DMSO: Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without scoparone) in your experiments.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of degradation or precipitation in the aqueous environment.

Protocol 3: Forced Degradation Study of Scoparone

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of scoparone and to develop a stability-indicating analytical method (e.g., HPLC).

  • Preparation of Scoparone Solution: Prepare a stock solution of scoparone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the scoparone solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the scoparone solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period.

    • Oxidative Degradation: Mix the scoparone solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate the scoparone solution at a high temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the scoparone solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period. Include a dark control wrapped in aluminum foil.

  • Sample Neutralization (for hydrolysis samples): After the incubation period, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a UV or MS detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control to identify degradation products.

    • Determine the percentage of degradation of scoparone under each stress condition.

    • Assess the peak purity of the scoparone peak to ensure the analytical method is stability-indicating.

Visualizations

Signaling Pathways Modulated by Scoparone

Scoparone has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

Scoparone_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway cluster_TGFb TGF-β Pathway Scoparone Scoparone IkB_alpha IκBα Phosphorylation Scoparone->IkB_alpha inhibits STAT3_phos STAT3 Phosphorylation (Tyr705 & Ser727) Scoparone->STAT3_phos inhibits Smad3_phos Smad3 Phosphorylation Scoparone->Smad3_phos inhibits NFkB_translocation NF-κB Nuclear Translocation IkB_alpha->NFkB_translocation leads to Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_translocation->Pro_inflammatory_genes activates STAT3_translocation STAT3 Nuclear Translocation STAT3_phos->STAT3_translocation leads to Target_genes_STAT3 Target Gene Expression (e.g., Cyclin D1, Survivin) STAT3_translocation->Target_genes_STAT3 activates TGFb_receptor TGF-β Receptor Activation TGFb_receptor->Smad3_phos activates HSC_activation Hepatic Stellate Cell Activation Smad3_phos->HSC_activation promotes

Caption: Scoparone inhibits key signaling pathways involved in inflammation and fibrosis.

Experimental Workflow for Preparing a Stable Scoparone Working Solution

Scoparone_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start weigh Weigh Scoparone Powder (Low Light) start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Amber Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store prewarm Pre-warm Aqueous Medium to 37°C store->prewarm dilute Add Stock Drop-wise while Vortexing prewarm->dilute use Use Immediately dilute->use end End use->end

Caption: Recommended workflow for preparing scoparone solutions for experiments.

Troubleshooting Logic for Scoparone Precipitation

Caption: Troubleshooting logic for addressing scoparone precipitation issues.

References

Technical Support Center: Solubility Enhancement for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (also known as Daphnetin-7-methyl ether).[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

Like many coumarin derivatives, this compound is a polycyclic aromatic molecule and is consequently hydrophobic with low water solubility.[3][4] Its structure, a benzopyrone backbone, contributes to this characteristic.[5] While the hydroxyl and methoxy groups add some polarity, the overall molecule remains sparingly soluble in water, which is a major challenge for formulation scientists.[6] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water.[6]

Q2: What is the standard first step for dissolving this compound for biological assays?

The most common and recommended practice is to first prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a highly effective choice for this purpose.[7]

Procedure:

  • Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Gently vortex or sonicate if necessary to ensure it is fully dissolved.

  • Store the stock solution appropriately, typically at -20°C or -80°C.

  • For experiments, dilute this stock solution into your aqueous buffer or cell culture medium to the final desired concentration.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?

This is a common issue that occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution, often due to the low final percentage of the organic solvent.[3]

Troubleshooting Steps:

  • Check Final Solvent Concentration: Ensure the final DMSO concentration is high enough to maintain solubility but low enough (typically <1%) to avoid impacting the biological system.[3]

  • Use Co-solvents: If precipitation persists, consider using a co-solvent system. Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be combined with water to increase the solubility of non-polar drugs.[8][9] You can create a series of buffers with slightly increasing co-solvent percentages to find the optimal concentration.

  • Gentle Heating and Sonication: After dilution, gently warming the solution or placing it in a sonicator bath can help dissolve fine precipitates.[3] Use caution, as excessive heat can degrade the compound.

Q4: Can adjusting the pH of the solution improve the solubility of this compound?

Yes, pH modification can be an effective strategy. The molecule contains a phenolic hydroxyl (-OH) group.[2]

  • In Basic Conditions (Higher pH): Increasing the pH of the solution (e.g., using a buffer with pH > 8) will deprotonate the acidic hydroxyl group, forming a phenolate salt. This ionized form is significantly more water-soluble than the neutral form.[10]

  • In Acidic Conditions (Lower pH): The compound will remain in its less soluble, unionized form.[10]

Therefore, for weakly acidic drugs like this one, increasing the pH can substantially enhance solubility.

Q5: What advanced techniques can be used if standard methods are insufficient?

If co-solvents and pH adjustments do not provide the required solubility, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are host molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble "guest" molecules, like this coumarin derivative, effectively encapsulating the nonpolar regions and increasing aqueous solubility.[6]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix, such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[9] This can be achieved through methods like solvent evaporation or hot-melt extrusion, resulting in a product with enhanced dissolution rates.

  • Particle Size Reduction: Reducing the particle size of the compound increases its surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[9] Techniques include micronization and the creation of nanosuspensions.[8] While this doesn't increase equilibrium solubility, it can be crucial for achieving desired dissolution kinetics.[8]

Troubleshooting Guides and Protocols

Solvent Solubility Profile

The following table summarizes the expected solubility of coumarin derivatives in common laboratory solvents. This should be used as a general guide, and empirical testing is always recommended.

SolventExpected SolubilityRationale / Notes
WaterPoorThe hydrophobic benzopyrone core limits aqueous solubility.[3][11]
DMSO (Dimethyl Sulfoxide)HighA powerful, water-miscible polar aprotic solvent.[7]
DMF (Dimethylformamide)HighA polar aprotic solvent, often used as an alternative to DMSO.[12]
Ethanol / MethanolModerate to HighPolar protic solvents that can dissolve many coumarins.[13]
AcetoneModerateA water-miscible polar aprotic solvent.[7]
Chloroform / DichloromethaneModerateNon-polar organic solvents suitable for extraction and some formulations.[7]
Propylene Glycol (PG)ModerateA common co-solvent used in pharmaceutical formulations.[8]
Polyethylene Glycol (PEG 300/400)ModerateA non-toxic co-solvent used to enhance solubility.[9]
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
  • Prepare a series of buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).

  • Add a pre-weighed amount of this compound to a fixed volume of each buffer to create a slurry.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.

  • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the measured solubility against the buffer pH to determine the optimal pH for dissolution.

Protocol 2: Solubility Enhancement using β-Cyclodextrin
  • Prepare an aqueous stock solution of β-cyclodextrin (e.g., 10 mM).

  • Add an excess amount of this compound to the β-cyclodextrin solution.

  • Stir the mixture vigorously at a controlled temperature for 48-72 hours to facilitate the formation of the inclusion complex.

  • Filter the suspension to remove the undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate via HPLC or UV-Vis spectroscopy to determine the solubility enhancement.

Visual Guides

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing solubility problems with this compound.

G cluster_0 cluster_1 start Start: Compound Precipitates stock Is the compound fully dissolved in the initial organic stock solution? start->stock check_stock Action: Check stock. Use sonication or gentle heat. Consider a different solvent (e.g., DMF). stock->check_stock No dilution Does precipitation occur upon dilution into aqueous buffer? stock->dilution Yes check_stock->stock success Success: Compound is Soluble dilution->success No cosolvent Strategy 1: Add a Co-solvent (e.g., Ethanol, PEG 400) dilution->cosolvent Yes cosolvent->success Resolved ph_adjust Strategy 2: Adjust pH (Increase to pH > 8) cosolvent->ph_adjust Still precipitates ph_adjust->success Resolved advanced Strategy 3: Use Advanced Methods (Cyclodextrin, Solid Dispersion) ph_adjust->advanced Still precipitates advanced->success

Caption: Troubleshooting workflow for solubility enhancement.

Mechanism of Co-Solvency

This diagram illustrates how co-solvents can increase the solubility of a hydrophobic drug.

G cluster_0 Aqueous System (Low Solubility) cluster_1 Co-Solvent System (Increased Solubility) Water Water Molecules (High Polarity, Strong H-Bonds) Drug1 Drug Aggregate (Hydrophobic) Water->Drug1 Poor Interaction Drug2 Solvated Drug (Dispersed) WaterCo Water + Co-solvent (Reduced Polarity, Disrupted H-Bonds) WaterCo->Drug2 Favorable Interaction

Caption: How co-solvents reduce solvent polarity to improve solubility.

Mechanism of Cyclodextrin Inclusion Complexation

This diagram shows how a cyclodextrin molecule encapsulates a poorly soluble drug, rendering it more soluble in water.

G Drug Hydrophobic Drug Plus + Drug->Plus CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Equals CD->Equals Complex Soluble Inclusion Complex Plus->CD Equals->Complex

Caption: Formation of a water-soluble drug-cyclodextrin complex.

References

Technical Support Center: Synthesis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as Daphnetin-7-methyl ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method for synthesizing coumarins, including this compound, is the Pechmann condensation.[1] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[1] For this specific molecule, the likely starting materials would be 2,3-dihydroxyanisole and a suitable β-ketoester like malic acid or a formylacetic acid ester. Other methods for coumarin synthesis include the Perkin, Knoevenagel, and Wittig reactions, though they are less commonly reported for this specific substitution pattern.[2]

Q2: What is the primary challenge in the synthesis of this compound?

A2: A significant challenge is achieving good regioselectivity during the electrophilic aromatic substitution step of the Pechmann condensation. The starting phenol, 2,3-dihydroxyanisole, has two hydroxyl groups that can direct the cyclization, potentially leading to the formation of isomeric byproducts. Controlling the reaction conditions, such as the choice of acid catalyst and temperature, is crucial to favor the formation of the desired 8-hydroxy isomer.

Q3: I am experiencing a low yield. What are the potential causes and solutions?

A3: Low yields are a common issue and can stem from several factors:

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Strong Brønsted acids like sulfuric acid or Lewis acids such as AlCl₃ are often used.[3] If yields are low, consider screening different catalysts or optimizing the catalyst loading.[4] For instance, some reactions benefit from milder catalysts, while others require stronger acids.[4]

  • Incorrect Reaction Temperature: Temperature plays a significant role in reaction rate and selectivity. While higher temperatures can increase the reaction rate, they may also lead to the formation of tars and decomposition products.[3] It is advisable to perform small-scale optimizations to identify the ideal temperature for your specific reaction.[4]

  • Formation of Side Products: As mentioned in Q2, the formation of isomers can significantly reduce the yield of the desired product. Careful control of reaction conditions is key to minimizing these side reactions.

  • Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has gone to completion. If the reaction stalls, a fresh batch of catalyst or extended reaction time might be necessary.

  • Difficult Purification: The product may be difficult to separate from starting materials or side products, leading to losses during workup and purification.

Q4: How can I purify the final product effectively?

A4: Purification is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent, such as methanol or ethanol, is a common and effective method for obtaining a pure product.[4] If isomeric byproducts are present and have similar solubility, column chromatography on silica gel may be required for effective separation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive or insufficient catalyst.Use a fresh, anhydrous acid catalyst. Optimize the catalyst concentration (typically 5-10 mol%).[4]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.[4]
Poor quality of starting materials.Ensure the purity of 2,3-dihydroxyanisole and the β-ketoester. Purify starting materials if necessary.
Formation of a Tar-like Substance Reaction temperature is too high.Lower the reaction temperature. Consider adding the reagents slowly to control any exothermic processes.[3]
Highly acidic conditions.While an acid catalyst is necessary, excessively harsh conditions can promote polymerization. Try a milder catalyst or reduce the catalyst concentration.
Product is a Mixture of Isomers Lack of regioselectivity in the cyclization step.Experiment with different acid catalysts (e.g., H₂SO₄, PPA, Lewis acids) as they can influence the regioselectivity. Optimize the reaction temperature, as it can also affect the isomer ratio.
Difficulty in Product Isolation Product is highly soluble in the workup solvent.After quenching the reaction with water, ensure complete precipitation by cooling the mixture. If the product remains in solution, extraction with a suitable organic solvent will be necessary.
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Final Product is Impure after Recrystallization Co-crystallization with impurities.Try a different recrystallization solvent or a combination of solvents. If impurities persist, column chromatography is recommended.

Experimental Protocols

General Protocol for Pechmann Condensation (Adapted from the synthesis of daphnetin derivatives):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2,3-dihydroxyanisole (1 equivalent) and the appropriate β-ketoester (e.g., malic acid, 1.1 equivalents).

  • Catalyst Addition: Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid or perchloric acid) to the mixture at room temperature with vigorous stirring.[4] The addition should be done cautiously, as the reaction can be exothermic.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 100-130°C) for several hours.[3] Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice-water to precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can then be purified by recrystallization from a suitable solvent like methanol or ethanol.[4]

Quantitative Data Summary (Illustrative for Pechmann Condensation of Phenols)

Phenolβ-ketoesterCatalystTemperature (°C)Time (h)Yield (%)Reference
ResorcinolMalic AcidH₂SO₄100-130-Good (unspecified)[3]
1,2,3-BenzenetriolEthyl acetoacetatePerchloric acidRT6-878[4]
1,2,3-BenzenetriolDimethyl 1,3-acetonedicarboxylatePerchloric acidRT6-883[4]

Visualizations

Experimental Workflow for Pechmann Condensation

experimental_workflow start Start reactants Combine Phenol and β-ketoester start->reactants catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reaction Heat and Stir (Monitor by TLC) catalyst->reaction workup Pour into Ice-Water reaction->workup filtration Filter Crude Product workup->filtration purification Recrystallize or Column Chromatography filtration->purification product Pure Product purification->product

Caption: A generalized experimental workflow for the synthesis of coumarins via the Pechmann condensation.

Signaling Pathway involving a structurally similar Coumarin

8-Methoxycoumarin, a compound structurally related to the target molecule, has been shown to enhance melanogenesis through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6] This pathway is crucial in regulating various cellular processes.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor p38 p38 Receptor->p38 + JNK JNK Receptor->JNK + ERK ERK Receptor->ERK - Coumarin 8-Methoxycoumarin Coumarin->Receptor MITF MITF p38->MITF JNK->MITF ERK->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin

Caption: The MAPK signaling pathway is influenced by 8-methoxycoumarin, leading to enhanced melanogenesis.[5][6]

References

Technical Support Center: HPLC Analysis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A common approach for the analysis of hydroxycoumarins like this compound is Reversed-Phase HPLC (RP-HPLC). A good starting point is to use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with an acidic modifier to improve peak shape.

Q2: What is the importance of the acidic modifier in the mobile phase?

A2: An acidic modifier, such as formic acid or acetic acid (typically at a concentration of 0.1%), is crucial for suppressing the ionization of the hydroxyl group on the coumarin structure. This minimizes interactions with residual silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing.

Q3: How should I prepare my sample for HPLC analysis?

A3: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase, preferably the initial mobile phase composition. It is critical to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could block the column or tubing.

Q4: What is a suitable detection wavelength for this compound?

A4: Based on the UV absorption maxima of similar coumarin derivatives, a starting wavelength of around 298 nm or 345 nm is recommended. It is advisable to determine the optimal wavelength by running a UV scan of the analyte to ensure maximum sensitivity.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing significantly. What are the possible causes and solutions?

A: Peak tailing is a common issue with coumarins and can be caused by several factors:

  • Secondary Silanol Interactions: The hydroxyl group of your analyte can interact with active silanol groups on the column packing material.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol groups.

  • Column Overload: Injecting too much sample can lead to asymmetrical peaks.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination: A contaminated guard column or analytical column can result in poor peak shape.

    • Solution: Replace the guard column and/or flush the analytical column with a strong solvent.

Q: My peak is exhibiting fronting. What could be the cause?

A: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can cause fronting.

    • Solution: Decrease the sample concentration or injection volume.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Inconsistent Retention Times

Q: The retention time for my analyte is shifting between injections. What should I check?

A: Fluctuating retention times can compromise the reliability of your analysis. Here are the common culprits:

  • Inconsistent Mobile Phase Composition: Improperly mixed or prepared mobile phase can lead to shifts.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Pump Malfunction: Leaks or issues with the pump's check valves can cause inconsistent flow rates.

    • Solution: Check for any visible leaks in the system and perform routine pump maintenance.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Insufficient Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.

    • Solution: Increase the equilibration time before each injection.

Issue 3: Baseline Issues (Noise or Drift)

Q: I am observing a noisy or drifting baseline. How can I resolve this?

A: A stable baseline is essential for accurate integration and quantification.

  • Air Bubbles in the System: Air bubbles in the pump or detector cell are a frequent cause of baseline noise.

    • Solution: Thoroughly degas the mobile phase and purge the pump to remove any trapped air.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to a noisy or drifting baseline.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.

  • Dirty Detector Flow Cell: Contamination in the detector's flow cell can cause baseline disturbances.

    • Solution: Flush the flow cell with a strong, appropriate solvent.

Issue 4: Peak Splitting

Q: My single peak for this compound is splitting into two. What is the problem?

A: Peak splitting can be indicative of a few issues:

  • Column Void or Contamination: A void at the head of the column or contamination can disrupt the sample band.

    • Solution: Use a guard column to protect the analytical column. If a void is suspected, the column may need to be replaced.

  • Partial Clogging: A partial blockage in the tubing or column frit can cause the sample flow path to split.

    • Solution: Check for high backpressure and try back-flushing the column (if recommended by the manufacturer).

  • Sample Injection Issues: Problems with the autosampler needle or injection valve can lead to a split injection.

    • Solution: Perform maintenance on the autosampler and ensure the correct injection settings are used.

Experimental Protocols

Representative RP-HPLC Method

This is a representative method and may require optimization for your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 298 nm
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile and filter
Method Validation Parameters

The following table summarizes key parameters for method validation.

ParameterTypical Acceptance CriteriaPurpose
Linearity (r²) > 0.999Establishes the relationship between concentration and response
Accuracy (% Recovery) 98 - 102%Measures the closeness of the results to the true value
Precision (% RSD) < 2%Demonstrates the reproducibility of the method
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration that can be detected
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration that can be quantified with accuracy and precision

Visualizations

Troubleshooting Workflow for Peak Tailing

PeakTailingWorkflow start Peak Tailing Observed check_acid Is acid modifier (e.g., 0.1% Formic Acid) in mobile phase? start->check_acid add_acid Add acid modifier to mobile phase check_acid->add_acid No check_overload Is sample concentration too high? check_acid->check_overload Yes resolved Issue Resolved add_acid->resolved reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_conc->resolved replace_column Replace guard/analytical column check_column->replace_column Yes check_column->resolved No replace_column->resolved

Caption: A logical workflow for troubleshooting peak tailing issues.

General HPLC Troubleshooting Logic

HPLCTroubleshooting problem Identify HPLC Problem (e.g., No Peaks, Drifting Baseline) mobile_phase Check Mobile Phase: - Freshly prepared? - Degassed? - Correct composition? problem->mobile_phase pump Check Pump: - Leaks? - Correct flow rate? - Pressure stable? problem->pump injector Check Injector: - Correct injection volume? - No blockages? problem->injector column Check Column: - Correctly installed? - Temperature stable? - Contaminated? problem->column detector Check Detector: - Lamp on? - Correct wavelength? - Flow cell clean? problem->detector solution Systematic Checks Lead to Resolution mobile_phase->solution pump->solution injector->solution column->solution detector->solution

Caption: A systematic approach to diagnosing common HPLC problems.

Optimization of reaction conditions for synthesizing 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as Scopoletin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Pechmann condensation reaction.

IssuePossible Cause(s)Suggested Solution(s)
Low to No Product Yield 1. Inactive or Inappropriate Catalyst: The chosen acid catalyst may not be effective for the specific substrates. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Inefficient Reactant Molar Ratio: An improper ratio of the phenol to the β-ketoester can limit the yield. 4. Presence of Water: Moisture can deactivate certain acid catalysts.1. Catalyst Selection: Experiment with different acid catalysts such as sulfuric acid, Amberlyst-15, or Lewis acids like ZnCl₂. The choice of catalyst can significantly impact the reaction outcome. 2. Temperature Optimization: Systematically vary the reaction temperature (e.g., 80°C, 100°C, 120°C) to find the optimal condition. For many Pechmann reactions, heating is necessary to achieve a good yield. 3. Molar Ratio Adjustment: A slight excess of the β-ketoester (e.g., 1.2 equivalents) can sometimes improve the yield. 4. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents.
Formation of Side Products/Impurities 1. Over-alkylation or Etherification: The hydroxyl group of the phenol or the product can react further under acidic conditions. 2. Polymerization/Charring: Harsh reaction conditions (high temperature, strong acid) can lead to the decomposition of starting materials and products. 3. Incomplete Reaction: Unreacted starting materials will contaminate the final product.1. Milder Reaction Conditions: Use a milder acid catalyst or lower the reaction temperature to minimize side reactions. 2. Shorter Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed to avoid the formation of degradation products. 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities.
Difficult Product Purification 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography or co-crystallization can occur. 2. Presence of Tarry Materials: Charring can make the work-up and purification process challenging.1. Optimized Chromatographic Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. Sometimes, a sequence of purification techniques (e.g., recrystallization followed by chromatography) is necessary. 2. Careful Work-up: After the reaction, quenching with cold water can help precipitate the crude product, leaving some tarry materials in the solution. Washing the crude product with a non-polar solvent can also help remove some impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used laboratory method is the Pechmann condensation. This reaction involves the condensation of a substituted phenol (in this case, 2-methoxyhydroquinone or a related precursor) with a β-ketoester (such as ethyl acetoacetate) in the presence of an acid catalyst.

Q2: Which catalyst is best for the Pechmann condensation to synthesize this specific coumarin?

The choice of catalyst can be critical and often requires optimization. While strong Brønsted acids like sulfuric acid are traditionally used, they can sometimes lead to side reactions. Heterogeneous catalysts like Amberlyst-15 or Lewis acids such as zinc chloride (ZnCl₂) have been employed successfully and can offer advantages in terms of milder reaction conditions and easier work-up.[1]

Q3: What are the typical reaction conditions for this synthesis?

Reaction conditions can vary depending on the chosen catalyst and substrates. Generally, the reaction is heated, often in the range of 80-130°C. Solvent-free conditions are frequently employed, which can simplify the procedure and reduce waste.[2] Reaction times can range from a few hours to overnight.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.

Q5: What is the expected yield for this synthesis?

The yield can vary significantly based on the optimized reaction conditions. With proper optimization of the catalyst, temperature, and reactant ratios, yields can be moderate to good. For similar Pechmann reactions, yields ranging from 50% to over 80% have been reported.[2][3]

Experimental Protocols

Protocol 1: Pechmann Condensation using Sulfuric Acid

This protocol describes a general procedure for the synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • 2-Methoxyhydroquinone

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to chilled ethanol.

  • To this acidic solution, add 2-methoxyhydroquinone and ethyl acetoacetate.

  • Stir the mixture at room temperature for a specified time or gently heat it to the optimized temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water to remove any remaining acid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Pechmann Condensation using a Heterogeneous Catalyst (Amberlyst-15)

This protocol provides a method using a solid acid catalyst, which can simplify the work-up procedure.

Materials:

  • 2-Methoxyhydroquinone

  • Ethyl acetoacetate

  • Amberlyst-15

  • A suitable high-boiling solvent (optional, solvent-free is often preferred)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-methoxyhydroquinone, ethyl acetoacetate, and Amberlyst-15.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to the optimized temperature with vigorous stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Add ethanol to the residue and heat to dissolve the product.

  • Filter the hot solution to remove the Amberlyst-15 catalyst.

  • Allow the filtrate to cool to induce crystallization of the product.

  • Collect the purified product by filtration.

Data Presentation

The following tables summarize the effect of different catalysts and reaction conditions on the yield of coumarin synthesis via the Pechmann reaction, based on literature data for similar substrates.

Table 1: Effect of Catalyst on the Pechmann Condensation of Phloroglucinol and Ethyl Acetoacetate [2]

Catalyst (10 mol%)Temperature (°C)Time (h)Yield (%)
No Catalyst110240
ZnO1105Traces
Zn₀.₉₇₅Ti₀.₀₂₅O110537
Zn₀.₉₅₀Ti₀.₀₅₀O110460
Zn₀.₉₂₅Ti₀.₀₇₅O110388
Zn₀.₉₀₀Ti₀.₁₀₀O110388

Table 2: Optimization of Catalyst Loading for Zn₀.₉₂₅Ti₀.₀₇₅O [3]

Catalyst Amount (mol%)Time (h)Yield (%)
5567
10388
15388

Visualizations

The following diagrams illustrate the general workflow of a Pechmann condensation and the logical steps in troubleshooting common issues.

experimental_workflow start Start reactants Mix Phenol and β-Ketoester start->reactants catalyst Add Acid Catalyst reactants->catalyst reaction Heat and Stir (Monitor by TLC) catalyst->reaction workup Quench with Water & Filter reaction->workup purification Recrystallization or Column Chromatography workup->purification product Pure Product purification->product

Caption: Generalized experimental workflow for the Pechmann condensation.

troubleshooting_workflow start Low/No Yield check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_ratio Adjust Reactant Molar Ratio start->check_ratio check_conditions Ensure Anhydrous Conditions start->check_conditions solution Improved Yield check_catalyst->solution check_temp->solution check_ratio->solution check_conditions->solution

Caption: Troubleshooting workflow for low product yield in Pechmann condensation.

References

Methods to minimize byproduct formation in 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one. This document offers solutions to common experimental issues to help minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing coumarin derivatives, including this compound, are the Pechmann condensation and the Knoevenagel condensation. The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst and is often favored for its simplicity and use of readily available starting materials.

Q2: What are the typical starting materials for the Pechmann condensation to synthesize this compound?

A2: The typical starting materials are 2,3-dihydroxyanisole (2-hydroxy-3-methoxyphenol) and an appropriate β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst.

Q3: What are some common byproducts in this synthesis?

A3: While specific byproduct analysis for this exact molecule is not extensively reported, based on the Pechmann condensation mechanism with substituted phenols, potential byproducts can include chromone derivatives, products from side reactions of the starting materials under harsh acidic conditions, and potentially isomeric coumarin products if the starting phenol has multiple possible reaction sites. High temperatures can also lead to the formation of tarry side products.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the product and any major byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I address them?

A: Low or no product yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Verify Starting Material Purity: Ensure the purity of the 2,3-dihydroxyanisole and the β-ketoester. Impurities can inhibit the reaction or lead to the formation of undesired side products.

  • Check Catalyst Activity: The acid catalyst (e.g., sulfuric acid, Amberlyst-15) is crucial. Ensure it has not been deactivated by moisture or improper storage. For solid acid catalysts, ensure they are properly activated if required.

  • Optimize Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of the starting materials or the product. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. Experiment with a temperature gradient to find the optimal condition.

  • Increase Reaction Time: Some Pechmann condensations can be slow.[1] Monitor the reaction by TLC, and if starting material is still present after the initially planned time, consider extending the reaction duration.

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. An insufficient amount may lead to an incomplete reaction, while an excess can promote side reactions.[1] An optimal catalyst loading, typically between 10-20% by weight for solid catalysts, should be determined experimentally.[2]

Issue 2: Significant Byproduct Formation

Q: My TLC plate shows multiple spots, indicating the presence of significant byproducts. How can I minimize their formation?

A: The formation of byproducts is a common challenge in coumarin synthesis. Here are some strategies to minimize them:

  • Control Reaction Temperature: High temperatures are a primary cause of byproduct formation.[1] Lowering the reaction temperature may reduce the rate of side reactions while still allowing the main reaction to proceed at an acceptable rate.

  • Optimize Catalyst Choice and Loading: Harsh acid catalysts or excessive catalyst loading can promote undesired side reactions. Consider using a milder or heterogeneous acid catalyst like Amberlyst-15, which can also simplify purification.[2] Experiment with reducing the catalyst amount.

  • Solvent Selection: While often performed under solvent-free conditions, the use of a high-boiling, inert solvent can sometimes help to better control the reaction temperature and minimize side reactions.

  • Order of Reagent Addition: In some cases, the order in which the reagents are mixed can influence the reaction outcome. For instance, pre-mixing the phenol and β-ketoester before the addition of the catalyst might be beneficial.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the Pechmann condensation. This protocol may require optimization for your specific laboratory conditions and reagents.

Pechmann Condensation using a Solid Acid Catalyst (Amberlyst-15)

Materials:

  • 2,3-dihydroxyanisole

  • Ethyl acetoacetate

  • Amberlyst-15 (or other suitable solid acid catalyst)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxyanisole (1.0 eq).

  • Add ethyl acetoacetate (1.1 to 1.5 eq).

  • Add Amberlyst-15 (0.2 g per 1 mmol of phenol).

  • Heat the reaction mixture to 110-120°C with vigorous stirring under solvent-free conditions.[3]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the reaction is complete (typically after 1-2 hours), cool the mixture to room temperature.

  • Dissolve the reaction mixture in hot ethanol.

  • Filter the hot solution to remove the solid catalyst.

  • Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Data Presentation

Table 1: Effect of Catalyst on Yield in Pechmann Condensation (Model Reaction: Resorcinol and Ethyl Acetoacetate)

CatalystCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)Reference
Amberlyst-15-100 (Microwave)2097[4]
Sulfuric Acid-Room Temp18-24 hours~49[5]
SbCl₃–Al₂O₃5Microwave-89

Note: This data is for a model reaction and illustrates the significant impact of the catalyst on reaction conditions and yield. Similar optimization would be necessary for the synthesis of this compound.

Mandatory Visualizations

Reaction Pathway

Pechmann_Condensation 2,3-dihydroxyanisole 2,3-dihydroxyanisole Intermediate Transesterification & Intramolecular Cyclization 2,3-dihydroxyanisole->Intermediate Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate Acid_Catalyst Acid Catalyst (e.g., Amberlyst-15) Acid_Catalyst->Intermediate Catalyzes Product 8-Hydroxy-7-methoxy- 2H-1-benzopyran-2-one Intermediate->Product Dehydration Byproducts Potential Byproducts (e.g., Chromones, Tars) Intermediate->Byproducts Side Reactions

Caption: Pechmann condensation pathway for this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Catalyst Check Catalyst Activity and Loading Check_Purity->Check_Catalyst [ Purity OK ] Purification Review Purification Procedure Check_Purity->Purification [ Impurities Found ] Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp [ Catalyst OK ] Optimize_Time Adjust Reaction Time Optimize_Temp->Optimize_Time [ Temp Optimized ] Success Improved Yield and Purity Optimize_Time->Success

Caption: A systematic workflow for troubleshooting common synthesis issues.

Influence of Reaction Conditions on Byproduct Formation

Byproduct_Formation cluster_conditions Reaction Conditions cluster_outcomes Outcomes High_Temp High Temperature Byproducts Increased Byproduct Formation High_Temp->Byproducts promotes Excess_Catalyst Excess Catalyst Excess_Catalyst->Byproducts promotes Low_Purity Low Purity Reactants Low_Purity->Byproducts leads to Low_Yield Decreased Yield of Desired Product Byproducts->Low_Yield results in

Caption: Relationship between adverse reaction conditions and byproduct formation.

References

Technical Support Center: 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scopoletin.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of scopoletin in solution?

A1: The stability of scopoletin is primarily influenced by pH, temperature, presence of oxygen, and interaction with metal ions like iron. It is an antioxidant and is susceptible to degradation under certain conditions.

  • pH: Scopoletin is more stable in acidic to neutral solutions. Its degradation rate increases significantly under alkaline conditions (pH > 8.5).[1]

  • Temperature: Elevated temperatures can lead to the thermal degradation of scopoletin.[2]

  • Oxygen: The presence of oxygen can lead to irreversible oxidative degradation, and the degradation pathways may differ between oxic (oxygen-rich) and anoxic (oxygen-poor) conditions.[1]

  • Metal Ions: Complexation with iron has been shown to protect scopoletin from degradation, particularly in the circumneutral pH range under oxic conditions.[1]

Q2: What are the expected degradation products of scopoletin?

A2: Under alkaline conditions, oxidative demethylation of the methoxy group on scopoletin may occur.[1] In studies involving lignocellulosic biomass, scopoletin that has been incorporated into the lignin polymer can be released as scopoletin acetates during certain analytical degradation processes like DFRC (derivatization followed by reductive cleavage).[3] The primary degradation process under oxic conditions is oxidation, leading to various oxidized forms of the original molecule.[1]

Q3: What happens to the UV-Vis absorbance spectrum of scopoletin as it degrades?

A3: As the pH of a scopoletin solution increases from 6 to 8.5, a bathochromic (red) shift of the maximum absorbance wavelength (λmax) from around 340 nm to 390 nm is observed, which is associated with the deprotonation of the phenolic hydroxyl group.[1] Under alkaline conditions (pH 10.5-12.5), further shifts and broadening of the absorbance band occur, which can be indicative of degradation.[1] A decline in the absorbance at λmax over time suggests the degradation of the compound.[1]

Q4: How stable is scopoletin under typical laboratory storage conditions?

A4: Scopoletin is relatively stable when stored at room temperature or at -70°C for at least one month, with good precision and accuracy in stability analyses.[4] However, for long-term storage, it is advisable to keep scopoletin in a solid, dry form, protected from light, and at low temperatures. Solutions of scopoletin, especially in alkaline buffers, should be prepared fresh.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of scopoletin degradation.

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation of scopoletin standard solution. 1. The pH of the solvent is alkaline. 2. The solution is exposed to light for prolonged periods. 3. The solvent contains oxidizing contaminants.1. Prepare solutions in a neutral or slightly acidic buffer (pH 4-7). 2. Protect the solution from light by using amber vials or covering with aluminum foil. 3. Use high-purity solvents and de-gas them if necessary to remove dissolved oxygen.
Inconsistent results in HPLC analysis of scopoletin. 1. Degradation of scopoletin in the autosampler. 2. Poor solubility in the mobile phase. 3. Interaction with metal components of the HPLC system.1. Use a cooled autosampler if available. Prepare fresh samples and run them promptly. 2. Ensure the mobile phase composition is appropriate to maintain scopoletin solubility. Scopoletin is soluble in methanol, ethanol, and acetonitrile.[5] 3. Use a metal-free or PEEK-lined HPLC system if metal chelation is a concern.
Low recovery of scopoletin during extraction from a complex matrix. 1. Degradation during the extraction process due to harsh conditions (e.g., high temperature, extreme pH). 2. Incomplete extraction due to the choice of solvent.1. Optimize extraction parameters to use milder conditions. Subcritical water extraction has shown high recovery at 140°C, but higher temperatures may cause degradation.[2] 2. Use a solvent in which scopoletin is highly soluble, such as methanol or ethanol.[5]
Appearance of unknown peaks in the chromatogram over time. These are likely degradation products.1. Analyze the mass spectra of the new peaks to identify their molecular weights and fragmentation patterns. 2. Compare the retention times with those of potential degradation products if standards are available. 3. Systematically vary experimental conditions (pH, temperature, oxygen exposure) to observe the formation of these peaks and deduce the degradation pathway.

Quantitative Data Summary

Parameter Condition Value Reference
pKa (Phenolic OH) 8.3[1]
Stability at Room Temperature (in SaTSS fraction) Precision (RSD%)1.53 - 5.97%[4]
Accuracy (%)-9.98 to 7.61%[4]
Stability at -70°C for 1 month (in SaTSS fraction) Precision (RSD%)0.79 - 6.71%[4]
Accuracy (%)-7.1 to 7.61%[4]
Subcritical Water Extraction Yield (at 2 mL/min) 100 °C81.6%[2]
120 °C82.7%[2]
140 °C92.4%[2]

Experimental Protocols

1. UV-Vis Spectrophotometric Analysis of Scopoletin Degradation

This method is used to monitor the degradation of scopoletin by observing changes in its UV-Vis absorbance spectrum over time.

  • Materials:

    • Scopoletin stock solution (e.g., 1 mM in methanol)

    • Buffers of varying pH (e.g., pH 4, 7, 8.5, 10.5, 12.5)

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Prepare a working solution of scopoletin (e.g., 42 µM) in the desired buffer.[1]

    • Immediately measure the initial absorbance spectrum from 250 nm to 500 nm.

    • Incubate the solution under controlled conditions (e.g., specific temperature, light exposure).

    • At regular time intervals, record the full absorbance spectrum.

    • Monitor the decrease in absorbance at the λmax (around 340 nm at neutral pH, shifting to ~390 nm at alkaline pH) to determine the rate of degradation.[1]

2. HPLC-FLD Method for Quantification of Scopoletin

This protocol describes a sensitive method for the quantification of scopoletin in various samples.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Fluorescence detector (FLD)

    • C18 analytical column

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or another suitable modifier

  • Procedure:

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of acetonitrile and water (with a small percentage of formic acid, e.g., 0.1%) is commonly used.

      • Flow Rate: Typically 1.0 mL/min.

      • Column Temperature: Maintain at a constant temperature, e.g., 25°C.

    • Detection:

      • Set the fluorescence detector to an excitation wavelength of ~337 nm and an emission wavelength of ~453 nm.[4]

    • Quantification: Create a calibration curve using scopoletin standards of known concentrations to quantify the amount in the sample.

Visualizations

Degradation_Factors cluster_factors Influencing Factors cluster_stabilizers Stabilizing Factors Scopoletin Scopoletin Degradation Degradation Scopoletin->Degradation leads to High_pH High pH (>8.5) High_pH->Degradation accelerates High_Temp High Temperature High_Temp->Degradation accelerates Oxygen Oxygen (Oxic Conditions) Oxygen->Degradation promotes oxidative Low_pH Low pH (<7) Low_pH->Scopoletin stabilizes Fe_Complex Iron Complexation Fe_Complex->Scopoletin stabilizes

Caption: Factors influencing the degradation and stability of scopoletin.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample containing Scopoletin B Dissolve in Methanol A->B C Filter (0.22 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F Fluorescence Detection (Ex: 337 nm, Em: 453 nm) E->F G Generate Chromatogram F->G H Quantify using Calibration Curve G->H

Caption: Workflow for the quantitative analysis of scopoletin using HPLC-FLD.

References

Technical Support Center: 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and Related Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one?

A1: While specific toxicity data is unavailable for this compound, general laboratory safety practices for handling chemical powders should be followed. Based on data for the related compound isoscopoletin, it is not classified under GHS hazard criteria.[1][2] However, it is recommended to:

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Q2: How should I store the solid compound?

A2: For long-term stability, the solid powder should be stored in a tightly sealed container in a dry environment, protected from light. Based on data for isoscopoletin, storage at -20°C is recommended for multi-year stability.[3][4]

Q3: What is the best way to prepare stock solutions?

A3: Due to the poor aqueous solubility of many coumarin derivatives, stock solutions are typically prepared in organic solvents.[5][6] Dimethyl sulfoxide (DMSO) is a common choice.[4][7] For example, isoscopoletin is soluble in DMSO at concentrations up to 38 mg/mL.[4] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. Gentle warming or sonication can aid dissolution.

Q4: How should I store the stock solutions?

A4: Stock solutions in organic solvents are less stable than the solid powder. To minimize degradation, it is recommended to:

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[4]

  • Store aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[4]

  • Protect solutions from light.

Troubleshooting Guide

Q1: I'm having trouble dissolving the compound in my aqueous buffer. What can I do?

A1: This is a common issue with coumarin derivatives.[6] Here are some steps to troubleshoot poor solubility:

  • Prepare a concentrated stock in an organic solvent: First, dissolve the compound in a water-miscible organic solvent like DMSO.

  • Dilute the stock solution: Add the concentrated stock solution to your aqueous buffer dropwise while vortexing. Do not add the aqueous buffer to the organic stock.

  • Adjust pH: The solubility of coumarins with hydroxyl groups can be pH-dependent.[8] Increasing the pH of the buffer may improve the solubility of acidic coumarins.

  • Use a surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween® 20) can help to maintain solubility in aqueous media.

Q2: My solution has changed color and the experimental results are inconsistent. What is happening?

A2: Color change and inconsistent results are often signs of compound degradation.[8] The most likely causes are:

  • Photodegradation: Coumarins are known to be light-sensitive.[8] Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Hydrolysis: The lactone ring in the coumarin structure can be susceptible to hydrolysis, especially at high pH. Ensure the pH of your buffer is appropriate for your compound's stability.

  • Oxidation: The hydroxyl group can be susceptible to oxidation. Purging solutions with an inert gas like nitrogen or argon can help to minimize this.

Q3: My compound seems to be precipitating out of solution during my experiment. How can I prevent this?

A3: Precipitation during an experiment can occur if the final concentration of the compound in the aqueous medium exceeds its solubility limit, or if the concentration of the organic co-solvent is too high.

  • Check final concentration: Ensure that the final concentration of your compound in the assay is below its solubility limit in the final buffer composition.

  • Limit organic solvent concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, typically below 1% (v/v), as higher concentrations can be toxic to cells and may cause precipitation of other components.

Data Presentation

Table 1: Recommended Storage Conditions for Isoscopoletin (as a proxy)

FormStorage TemperatureExpected Stability
Solid Powder-20°C≥ 4 years[3]
Stock Solution (in solvent)-80°CUp to 1 year[4]
Stock Solution (in solvent)-20°CUp to 1 month[4]

Table 2: Solubility of Isoscopoletin in Various Solvents

SolventSolubility
DMSO38 mg/mL[4]
Chloroform1 mg/mL[3]
MethanolSoluble[7]
AcetoneSoluble[7]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of the compound using an analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 192.17 g/mol (like isoscopoletin), you would need 1.92 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Visualizations

G cluster_receiving Receiving and Initial Storage cluster_prep Solution Preparation receive Receive Compound log Log Lot Number and Date receive->log store_solid Store Solid at -20°C (Protect from Light) log->store_solid equilibrate Equilibrate Vial to RT store_solid->equilibrate For Use weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store Aliquots at -80°C (Protect from Light) aliquot->store_solution

Caption: Workflow for handling and storage of coumarin derivatives.

G start Compound Precipitates in Aqueous Buffer q1 Was a concentrated stock in organic solvent used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the final concentration of organic solvent <1%? a1_yes->q2 solubilize Dissolve in DMSO first, then dilute into buffer. a1_no->solubilize end_ok Solubility Improved solubilize->end_ok a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you tried adjusting the pH? a2_yes->q3 reduce_solvent Decrease stock concentration or increase final volume. a2_no->reduce_solvent reduce_solvent->end_ok a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_fail Consider Surfactant or Alternative Solvent a3_yes->end_fail adjust_ph Increase buffer pH to improve solubility of hydroxylated coumarins. a3_no->adjust_ph adjust_ph->end_ok

Caption: Troubleshooting decision tree for solubility issues.

G compound Coumarin Derivative (in solution) degradation Degradation (Loss of Activity, Color Change) compound->degradation light Light Exposure photo Photodegradation light->photo ph High pH hydrolysis Lactone Hydrolysis ph->hydrolysis oxygen Dissolved Oxygen oxidation Phenol Oxidation oxygen->oxidation photo->degradation causes hydrolysis->degradation causes oxidation->degradation causes

Caption: Factors contributing to the degradation of coumarin derivatives.

References

Avoiding artifacts in biological assays with 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as Scopoletin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help avoid artifacts in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Scopoletin) and what are its primary biological activities?

A1: Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin found in various plants. It is a pharmacologically active compound with a range of reported biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.

Q2: What are the main reasons Scopoletin can cause artifacts in biological assays?

A2: The primary reason Scopoletin can interfere with biological assays is its intrinsic fluorescence. This property can lead to false positives or negatives in fluorescence-based assays through several mechanisms:

  • Autofluorescence: Scopoletin itself fluoresces, which can be detected by the assay reader and misinterpreted as a positive signal.

  • Fluorescence Quenching: Scopoletin can absorb the light emitted by a fluorescent probe in the assay, leading to a decrease in the measured signal and a false-positive result in inhibitor screening.

  • Inner Filter Effect: At high concentrations, Scopoletin can absorb the excitation or emission light, leading to an artificially low signal.

Additionally, like many small molecules, Scopoletin has the potential to aggregate at higher concentrations, which can lead to non-specific inhibition of enzymes and other proteins.

Q3: How can I determine if Scopoletin is interfering with my assay?

A3: The most effective way to identify interference is to run a series of control experiments. A crucial first step is to perform a "pre-read" of your assay plate containing only Scopoletin in the assay buffer, before the addition of any fluorescent reagents. A significant signal at the assay's excitation and emission wavelengths indicates autofluorescence. To check for quenching, you can add Scopoletin to a solution containing your fluorescent product after the reaction is complete; a decrease in signal suggests quenching.

Q4: What is the solubility of Scopoletin in common laboratory solvents and buffers?

A4: Scopoletin is soluble in organic solvents like DMSO, DMF, and ethanol.[1] Its solubility in aqueous buffers is limited.[2] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[1]

Troubleshooting Guide

This guide provides specific troubleshooting strategies for common issues encountered when using Scopoletin in biological assays.

Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay
Potential Cause Troubleshooting Steps
Compound Autofluorescence 1. Run a "Compound-Only" Control: Prepare wells with Scopoletin at various concentrations in the assay buffer without the fluorescent substrate or cells. Measure the fluorescence at the assay's excitation and emission wavelengths. A high signal confirms autofluorescence. 2. Shift to Red-Shifted Dyes: Scopoletin's fluorescence is strongest in the blue-green region. Switching to fluorophores that excite and emit at longer wavelengths (e.g., >600 nm) can often mitigate this interference. 3. Use Time-Resolved Fluorescence (TRF): TRF assays have a time delay between excitation and emission detection, which can eliminate interference from short-lived fluorescence like that of Scopoletin.
Issue 2: Unexpectedly Low Signal or False Positive Inhibition
Potential Cause Troubleshooting Steps
Fluorescence Quenching 1. Perform a Quenching Control Assay: Add Scopoletin to a solution already containing the fluorescent product of your enzymatic reaction. A dose-dependent decrease in fluorescence indicates quenching. 2. Measure Absorbance Spectrum: Scan the absorbance spectrum of Scopoletin. If there is significant overlap with the excitation or emission wavelengths of your fluorophore, quenching is likely. 3. Validate with an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method, such as an absorbance or luminescence-based assay.[3][4]
Compound Aggregation 1. Visual Inspection: Check for any visible precipitation in the wells after adding Scopoletin. 2. Include Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent the formation of aggregates. 3. Dynamic Light Scattering (DLS): If available, DLS can be used to directly measure the formation of aggregates in solution.

Quantitative Data Summary

Physicochemical and Spectral Properties of Scopoletin
PropertyValueReference
Molecular FormulaC₁₀H₈O₄[5]
Molecular Weight192.17 g/mol [5]
Solubility in DMSO~30-50 mg/mL[1][2]
Solubility in Ethanol~2 mg/mL[1]
Solubility in 1:4 DMF:PBS (pH 7.2)~0.2 mg/mL[2]
Ground-state pKa7.4 ± 0.1[6][7]
Excited-state pKa*1.4 ± 0.1[6][7]
Fluorescence Quantum Yield (in water)~0.56[6][8]
Excitation Maxima (pH dependent)~340 nm (neutral), ~385 nm (anionic)[8][9]
Emission Maximum (pH dependent)~434 nm (neutral), ~460 nm (anionic)[7][9]
Reported IC₅₀ Values for Scopoletin in Various Assays
AssayTarget/Cell LineIC₅₀ ValueReference
Anti-inflammatory5-Lipoxygenase Inhibition1.76 ± 0.01 µM[10]
AnticancerP-388 murine leukemia cells17.42 µg/mL[11]
Neuroprotectiveγ-aminotransferase (GABA-T) inhibition10.57 µM[12]
Enzyme InhibitionMonoamine Oxidase (MAO)19.4 µg/mL[12]
AntioxidantDPPH Radical Scavenging0.19 ± 0.01 mM[10]
AntioxidantABTS Radical Scavenging5.62 ± 0.03 µM[10]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if Scopoletin contributes to the signal in a fluorescence-based assay.

Materials:

  • Scopoletin stock solution (in DMSO)

  • Assay buffer

  • Black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of Scopoletin in the assay buffer at the same concentrations that will be used in the main experiment.

  • Add the Scopoletin dilutions to the wells of a black microplate.

  • Include wells with assay buffer and DMSO only as a negative control.

  • Read the plate using the same excitation and emission wavelengths and gain settings as the primary assay.

  • Interpretation: A dose-dependent increase in fluorescence in the Scopoletin-only wells indicates autofluorescence. This background signal should be subtracted from the results of the primary assay.

Protocol 2: Identifying Fluorescence Quenching

Objective: To determine if Scopoletin quenches the fluorescence of the assay's reporter molecule.

Materials:

  • Scopoletin stock solution (in DMSO)

  • Assay buffer

  • Fluorescent product of the assay (or a fluorescent dye with similar spectral properties)

  • Black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the fluorescent product in the assay buffer at a concentration that gives a robust signal.

  • Add this solution to the wells of a black microplate.

  • Prepare a serial dilution of Scopoletin in the assay buffer.

  • Add the Scopoletin dilutions to the wells containing the fluorescent product.

  • Include wells with the fluorescent product and DMSO only as a control.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Read the fluorescence of the plate.

  • Interpretation: A dose-dependent decrease in the fluorescence signal in the presence of Scopoletin indicates quenching.

Visualizations

experimental_workflow Troubleshooting Workflow for Scopoletin Interference start Start: Unexpected Assay Result with Scopoletin check_autofluorescence Run 'Compound-Only' Control (Protocol 1) start->check_autofluorescence autofluorescence_present Autofluorescence Detected? check_autofluorescence->autofluorescence_present subtract_background Subtract Background Signal autofluorescence_present->subtract_background Yes check_quenching Run Quenching Control (Protocol 2) autofluorescence_present->check_quenching No subtract_background->check_quenching quenching_present Quenching Detected? check_quenching->quenching_present orthogonal_assay Validate with Orthogonal Assay (e.g., Absorbance, Luminescence) quenching_present->orthogonal_assay Yes quenching_present->orthogonal_assay No, but still suspect end_validated Hit Confirmed orthogonal_assay->end_validated Activity Confirmed end_artifact Result is an Artifact orthogonal_assay->end_artifact Activity Not Confirmed

Caption: Troubleshooting workflow for Scopoletin interference.

signaling_pathway Potential Mechanisms of Assay Interference cluster_assay Fluorescence-Based Assay cluster_interference Interference Mechanisms Excitation Excitation Light Fluorophore Fluorescent Probe Excitation->Fluorophore Emission Emitted Light Fluorophore->Emission Detector Detector Emission->Detector Scopoletin Scopoletin Autofluorescence Autofluorescence Scopoletin->Autofluorescence Quenching Quenching Scopoletin->Quenching Aggregation Aggregation Scopoletin->Aggregation Autofluorescence->Detector False Signal Quenching->Emission Signal Reduction Aggregation->Fluorophore Non-specific Interaction

Caption: Potential mechanisms of assay interference by Scopoletin.

References

Validation & Comparative

Validating the Structure of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data to support the structural validation of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring hydroxycoumarin. By examining its mass spectrometry, and comparing its expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic features with those of closely related analogs, this document serves as a valuable resource for researchers engaged in the identification and characterization of similar natural products.

Spectroscopic Data Comparison

The definitive identification of a chemical compound relies on the comprehensive analysis of its spectroscopic data. Below is a summary of the available mass spectrometry data for this compound and comparative data from analogous coumarin derivatives.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₁₀H₈O₄192.17193.0495 [M+H]⁺, 191.035 [M-H]⁻, 178, 175.9, 161, 162.9, 149, 147[1]
7-Methoxy-2H-1-benzopyran-2-one (Herniarin)C₁₀H₈O₃176.17176 (M⁺), 148, 119, 91, 63
7,8-Dihydroxy-6-methoxy-2H-1-benzopyran-2-one (Fraxetin)C₁₀H₈O₅208.17208 (M⁺), 193, 180, 165, 137[2]
4-Hydroxy-7-methoxy-2H-1-benzopyran-2-oneC₁₀H₈O₄192.17Not explicitly available, but expected to show a molecular ion peak at m/z 192.

Table 2: ¹H NMR Spectroscopic Data of Comparative Coumarins (in CDCl₃, δ in ppm)

Proton7-Methoxy-2H-1-benzopyran-2-one7-Hydroxy-4-methyl-2H-1-benzopyran-2-one (in DMSO-d₆)Expected for this compound
H-36.26 (d, J=9.5 Hz)6.12 (s)~6.2-6.4 (d)
H-47.63 (d, J=9.5 Hz)-~7.6-7.8 (d)
H-57.35 (d, J=8.5 Hz)7.58 (d, J=8.7 Hz)~7.3-7.5 (d)
H-66.84 (dd, J=8.5, 2.5 Hz)6.79 (dd, J=8.7, 2.4 Hz)~6.8-7.0 (d)
H-86.89 (d, J=2.5 Hz)--
7-OCH₃3.87 (s)-~3.9 (s)
8-OH--~5.0-6.0 (br s)
4-CH₃-2.36 (s)-
7-OH-10.52 (s)-

Table 3: ¹³C NMR Spectroscopic Data of Comparative Coumarins (in CDCl₃, δ in ppm)

Carbon7-Methoxy-2H-1-benzopyran-2-one7-Methyl-2H-1-benzopyran-2-oneExpected for this compound
C-2161.2161.3~160-162
C-3112.9116.8~110-115
C-4143.5143.7~142-145
C-4a112.5117.5~110-115
C-5128.8125.4~125-130
C-6112.9134.1~110-115
C-7162.7117.5~155-160 (C-O)
C-8101.0117.5~100-105 (C-O)
C-8a155.9154.2~150-155
7-OCH₃55.8-~56
7-CH₃-21.5-

Table 4: FT-IR Spectroscopic Data of Comparative Coumarins (cm⁻¹)

Functional GroupCoumarinExpected for this compound
O-H stretch (hydroxyl)-~3300-3500 (broad)
C-H stretch (aromatic)~3050-3100~3050-3100
C=O stretch (lactone)~1720-1740~1700-1730
C=C stretch (aromatic)~1600, ~1490~1600, ~1480
C-O stretch (ether)-~1270, ~1030
C-O stretch (hydroxyl)-~1200

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0 to 200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[3]

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Background Spectrum: Run a background scan with an empty sample holder or a pure KBr pellet to subtract the spectral contributions of atmospheric CO₂ and water.

  • Sample Spectrum: Place the sample pellet in the sample holder and acquire the IR spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which aids in structural elucidation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to calculate the elemental formula.

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Visualizing the Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic techniques.

Spectroscopic_Validation_Workflow cluster_extraction Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_validation Structure Validation Compound 8-Hydroxy-7-methoxy- 2H-1-benzopyran-2-one NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry (HRMS, MS/MS) Compound->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data FTIR_Data Functional Groups FTIR->FTIR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data Structure_Validation Structure Confirmed NMR_Data->Structure_Validation FTIR_Data->Structure_Validation MS_Data->Structure_Validation

Caption: Workflow for the spectroscopic validation of a chemical structure.

References

A Comparative Analysis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and Other Bioactive Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scoparone, and other prominent coumarins. The objective is to offer an evidence-based comparison of their biological activities, supported by experimental data, to aid in research and drug development endeavors.

Introduction to Scoparone and Other Coumarins

Scoparone is a naturally occurring coumarin found in various medicinal plants, notably Artemisia scoparia.[1] It has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3][4] This guide compares scoparone with other well-researched coumarins such as scopoletin, esculetin, umbelliferone, imperatorin, and xanthotoxin, providing a quantitative and mechanistic overview of their therapeutic potential.

Comparative Biological Activity: Quantitative Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the antioxidant, anti-inflammatory, and anticancer activities of scoparone and other selected coumarins. Lower IC50 values indicate greater potency.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CoumarinIC50 (µM)
Scopoletin190[5][6]
Esculetin25.18[7]
Umbelliferone>100 (Low Activity)
ImperatorinData Not Available
XanthotoxinData Not Available
Ascorbic Acid (Standard)~110

Table 2: Comparative Anti-inflammatory Activity

CoumarinAssayIC50 (µM)
Scoparone5-Lipoxygenase Inhibition<1.0 µg/mL*
Scopoletin5-Lipoxygenase Inhibition1.76[5][6]
Esculetin5-Lipoxygenase Inhibition6.6[7]
ImperatorinCOX-2 Inhibition~100 (equipotent to COX-1)[8]
XanthotoxinNitric Oxide (NO) Production27.3[9]

Table 3: Comparative Anticancer Activity (Cytotoxicity against Various Cancer Cell Lines)

CoumarinCell LineIC50 (µM)
ScoparoneCapan-2 (Pancreatic)225.2[10]
SW1990 (Pancreatic)209.1[10]
ScopoletinHeLa (Cervical)7.5 - 25[11]
EsculetinHep-2 (Laryngeal)1.958 (72h)[1]
HT-29 (Colorectal)55 (48h)[1]
Malignant Melanoma18.20 - 120.64[12]
UmbelliferoneMCF-7 (Breast)15.56 (48h)[13]
MDA-MB-231 (Breast)10.31 (48h)[13]
HepG2 (Hepatocellular)>50 (low activity)[8]
ImperatorinHT-29 (Colon)78[14][15]
RK33 (Larynx)67.8[16]
XanthotoxinHepG2 (Hepatocellular)Data Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds (Coumarins) and a standard antioxidant (e.g., Ascorbic Acid)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer (capable of reading absorbance at 517 nm)

  • Procedure:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare serial dilutions of the test compounds and the standard antioxidant in the same solvent.

    • In a 96-well plate, add a specific volume of each dilution of the test compounds and standard to separate wells.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.[1][17][18]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity

This colorimetric assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

  • Reagents and Equipment:

    • Cancer cell line of interest

    • Complete cell culture medium

    • MTT solution (typically 5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

    • 96-well cell culture plates

    • CO2 incubator

    • Microplate reader (capable of reading absorbance at ~570 nm)

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After incubation, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined.[5][12][19][20][21]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Materials and Equipment:

    • Rats or mice

    • Carrageenan solution (typically 1% in sterile saline)

    • Test compounds and a standard anti-inflammatory drug (e.g., Indomethacin)

    • Plethysmometer or calipers to measure paw volume/thickness

    • Syringes and needles

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • Administer the test compounds and the standard drug to different groups of animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection. A control group receives only the vehicle.

    • At a predetermined time after drug administration (e.g., 30-60 minutes), inject a specific volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection.

    • The percentage of inhibition of edema is calculated for each treated group compared to the control group.[14][22][23][24][25]

Signaling Pathways and Mechanisms of Action

The biological activities of scoparone and other coumarins are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Many coumarins, including scoparone, exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor-kappa B) signaling pathway .[26][27][28][29] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory Induces Transcription Scoparone Scoparone Scoparone->IKK Inhibits

Caption: Scoparone inhibits the NF-κB signaling pathway.

Scopoletin has been shown to modulate the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway , which is involved in cell survival and inflammation.[30][31][32]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Inflammation mTOR->Cell_Survival Promotes Scopoletin Scopoletin Scopoletin->PI3K Inhibits

Caption: Scopoletin's inhibitory effect on the PI3K/Akt pathway.

Anticancer Signaling Pathways

The anticancer activity of many coumarins, including esculetin, is often mediated by the induction of apoptosis (programmed cell death) . This process involves a cascade of caspases and is regulated by the Bcl-2 family of proteins.[2][3][7][13][33]

Apoptosis_Pathway Esculetin Esculetin Bax Bax (Pro-apoptotic) Esculetin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Esculetin->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release from Bcl2->Mitochondrion Inhibits release from Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Esculetin induces apoptosis via the mitochondrial pathway.

Experimental Workflow Visualization

The general workflow for in vitro cytotoxicity testing provides a logical sequence for assessing the anticancer potential of coumarins.

Experimental_Workflow start Start cell_culture Cell Seeding (96-well plate) start->cell_culture treatment Treatment with Coumarin Derivatives cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_incubation Formazan Formation (2-4 hours) mtt_addition->formazan_incubation solubilization Formazan Solubilization (DMSO) formazan_incubation->solubilization absorbance Absorbance Reading (~570 nm) solubilization->absorbance data_analysis Data Analysis (% Viability, IC50) absorbance->data_analysis end End data_analysis->end

Caption: General workflow for MTT cytotoxicity assay.

Conclusion

This comparative guide highlights the significant therapeutic potential of scoparone and other coumarins. The provided quantitative data demonstrates their varying potencies in antioxidant, anti-inflammatory, and anticancer activities. The detailed experimental protocols and mechanistic diagrams offer a foundational resource for researchers to design and interpret studies in this promising area of drug discovery. Further research is warranted to fully elucidate the structure-activity relationships and to translate these preclinical findings into clinical applications.

References

A Comparative Guide to the Biological Efficacy of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its structurally related analogs. The information presented is supported by experimental data from various studies, offering a comprehensive overview of their potential as therapeutic agents. This document focuses on their anti-inflammatory, anticancer, and antimicrobial properties, detailing the experimental methodologies used to ascertain these activities and the signaling pathways through which they may exert their effects.

Comparative Analysis of Biological Activities

The biological efficacy of this compound and its analogs varies significantly with structural modifications. The following tables summarize the quantitative data from several studies, providing a basis for comparing their anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

Coumarin derivatives have demonstrated significant anti-inflammatory potential, often by modulating key signaling pathways.[1] The following table presents data on the inhibition of inflammatory markers by various analogs.

CompoundAssayModel/Cell LineConcentration/Dose% Inhibition / EffectReference
4-Hydroxy-7-methoxycoumarin Nitric Oxide (NO) ProductionLPS-activated RAW264.71.2 mMSignificantly reduced[2]
Prostaglandin E2 (PGE2) ProductionLPS-activated RAW264.71.2 mMSignificantly reduced[2]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)LPS-activated RAW264.71.2 mMSignificantly reduced[2]
6-Methylcoumarin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7Concentration-dependentReduced[3]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7Concentration-dependentReduced[3]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)LPS-stimulated RAW 264.7Concentration-dependentReduced[3]
7-Hydroxycoumarin (Umbelliferone) Carrageenan-induced paw edemaMice30-120 mg/kg (oral)Dose-related antinociceptive and anti-inflammatory effects[4]
iNOS, NO, and IL-6 productionJ774 macrophages100 µM47% (iNOS), 65% (NO), 34% (IL-6)[4]
Acenocoumarol Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.762.5, 125, 250 µMSignificantly decreased[5]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.762.5, 125, 250 µMSignificantly decreased[5]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)LPS-stimulated RAW 264.762.5, 125, 250 µMSignificantly decreased[5]
Coumarin-Curcumin Hybrid (14b) Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α)LPS-Macrophage cellsEC50 = 5.32 µMSignificant reduction[6]
Muralatins A, B, H, and others Nitric Oxide (NO) ProductionLPS-induced RAW 264.7IC50 = 6.0–14.5 μMInhibition[7]
Anticancer Activity

Benzopyran-2-one derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[8] The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.

CompoundCell LineIC50 (µM)Reference
3-Substituted 8-Methoxycoumarin (Compound 6) MCF-7 (Breast Cancer)6.621[9]
MDA-MB-231 (Breast Cancer)9.62[9]
3-Substituted 8-Methoxycoumarin (Compound 3) MCF-7 (Breast Cancer)9.165[9]
MDA-MB-231 (Breast Cancer)12.65[9]
Staurosporine (Reference) MCF-7 (Breast Cancer)4.086[9]
MDA-MB-231 (Breast Cancer)7.03[9]
Coumarin Derivative (3a) HCT-116 (Colon Cancer)1.93[10]
MCF-7 (Breast Cancer)1.25[10]
Doxorubicin (Reference) HCT-116 and MCF-7More potent than 3a[10]
Coumarin-based Derivative (68) MCF-7 (Breast Cancer)1.24[11]
Coumarin-based Derivative (69) MCF-7 (Breast Cancer)1.65[11]
Staurosporine (Reference) MCF-7 (Breast Cancer)8.81[11]
Coumarin Sulfonamide (78a) MCF-7 (Breast Cancer)10.95 ± 0.96[11]
Coumarin Sulfonamide (78b) MCF-7 (Breast Cancer)10.62 ± 1.35[11]
3-(coumarin-3-yl)-acrolein (5d) A549, KB, Hela, MCF-7Potent activity[12]
3-(coumarin-3-yl)-acrolein (6e) A549, KB, Hela, MCF-7Potent activity[12]
Antimicrobial Activity

The antimicrobial efficacy of benzopyran-2-one derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Amphiphilic Benzopyran Derivatives (4h, 17e) Gram-positive bacteria1-4[13]
Aminoacetylenic 7-Methoxy-2-Naphthole Derivatives (RZ2, RZ5, RZ6, RZ7) S. aureus62.5[14]
B. subtilis62.5[14]
E. coli125[14]
P. aeruginosa125[14]
Fungi62.5[14]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are summaries of key experimental protocols used to evaluate the biological activities of this compound and its analogs.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]

Procedure:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO). Various concentrations of the compounds are added to the wells. Control wells include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). The plates are then incubated for a specified period, usually 48-72 hours.

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for approximately 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity (LPS-induced RAW 264.7 Macrophages)

This in vitro model is widely used to screen for anti-inflammatory compounds by measuring the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2][3]

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded in multi-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response. A negative control group (without LPS) and a positive control group (LPS-stimulated without test compound) are included.

  • Incubation: The plates are incubated for a period sufficient to allow for the production of inflammatory mediators (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of the compounds on the production of these inflammatory mediators is calculated relative to the LPS-stimulated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPK_Pathway->Nucleus activates transcription factors Coumarin Coumarin Analog Coumarin->IKK Coumarin->NFkB inhibits translocation Coumarin->MAPK_Pathway NFkB_n NF-κB NFkB_n->Gene_Expression DNA

Caption: Inhibition of NF-κB and MAPK signaling pathways by coumarin analogs.

anticancer_workflow start Start cell_culture Seed Cancer Cells in 96-well Plate start->cell_culture compound_treatment Treat with Coumarin Analogs (various concentrations) cell_culture->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

antimicrobial_workflow start Start prepare_dilutions Prepare Serial Dilutions of Coumarin Analogs in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Wells with Microbial Suspension prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate Plate under Optimal Growth Conditions inoculate_plate->incubation visual_inspection Visually Inspect for Microbial Growth (Turbidity) incubation->visual_inspection determine_mic Determine MIC: Lowest Concentration with No Visible Growth visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is fundamental to research and drug development. This guide presents a comparative analysis of three prevalent analytical techniques for the determination of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring coumarin commonly known as scopoletin.[1][2] Scopoletin is recognized for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making its precise measurement in matrices like plant extracts and biological fluids essential for quality control and pharmacokinetic studies.[1][3]

This publication cross-validates High-Performance Liquid Chromatography with UV Detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing the objective experimental data and detailed protocols necessary for informed method selection.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the key quantitative performance parameters of the validated methods for scopoletin analysis, derived from various experimental studies.

ParameterHPLC-UVHPTLCLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.[1]Planar chromatographic separation followed by densitometric analysis.[4]Chromatographic separation followed by mass-based detection of precursor and product ions.[5]
Linearity Range 20-100 ppm (µg/mL)[6]100-600 ng/band[4][7]5-1000 ng/mL[5][8]
Correlation Coefficient (r²) > 0.996[6]Not explicitly stated, but linearity is confirmed.[4]> 0.999[5][8]
Limit of Detection (LOD) 5.0 ppm (µg/mL)[6]2.238 µg/mL (by UV-Vis)[9]1 ng/mL[5]
Limit of Quantification (LOQ) 7.5 ppm (µg/mL)[6]7.463 µg/mL (by UV-Vis)[9]5 ng/mL[5][8]
Accuracy (% Recovery) 99.10 - 100.1%[6]100.25 - 105.37%[9]93.9 - 96.6%[5]
Precision (% RSD) < 1.29%[6]< 2.0%< 6.1%[5][8]
Specificity Moderate to High[1]ModerateVery High[1]
Primary Application Quantification in herbal extracts and formulations.[1]Cost-effective quantification of multiple samples simultaneously.[4]Quantification in complex biological matrices (e.g., plasma).[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for each of the compared methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This robust and widely available method is well-suited for the routine quality control of scopoletin in herbal extracts and formulations.[1]

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., Phenomenex, 250 mm × 4.6 mm, 5µm) and a UV detector is used.[6]

  • Mobile Phase: An isocratic mixture of methanol and water (30:70 v/v) containing 0.1% v/v formic acid is a common mobile phase.[1][6] The mobile phase should be filtered and degassed prior to use.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 344 nm or 366 nm.[6][9]

  • Standard and Sample Preparation:

    • Standard Stock Solution: A stock solution of scopoletin (e.g., 1000 ppm) is prepared by accurately weighing the reference standard and dissolving it in methanol.[1][6]

    • Calibration Standards: A series of calibration standards (e.g., 20-100 ppm) are prepared by diluting the stock solution with the mobile phase.[1][6]

    • Sample Preparation: A known quantity of the extract is dissolved in the mobile phase, vortexed, and filtered through a 0.45 µm syringe filter before injection.[1]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a cost-effective and high-throughput alternative to HPLC, allowing for the simultaneous analysis of numerous samples.[4]

  • Instrumentation: An HPTLC system with a densitometric scanner is used.

  • Stationary Phase: Pre-coated silica gel 60 F254 plates are used for separation.[4]

  • Mobile Phase (Solvent System): A mixture of toluene, ethyl acetate, methanol, and formic acid (3.9:3.9:0.3:1.7 v/v/v/v) has been shown to provide good resolution.[4] Chamber saturation for 20 minutes is recommended.[10]

  • Detection: Densitometric analysis is carried out at a wavelength of 335 nm.[4] Scopoletin also emits blue fluorescence under UV light at 365 nm, which can be used for qualitative identification.[11]

  • Standard and Sample Preparation:

    • Standard Stock Solution: A standard solution of scopoletin (e.g., 1000 µg/mL) is prepared in methanol.[4]

    • Calibration Standards: Different volumes of the standard solution are applied to the HPTLC plate to obtain a concentration range of 100–600 µ g/band .[4]

    • Sample Preparation: The sample extract is dissolved in methanol and applied to the plate.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal method for quantifying scopoletin in complex biological matrices such as plasma for pharmacokinetic studies.[1][5]

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.[8][12]

  • Chromatographic Column: A reversed-phase C18 column is typically used.[5]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water is common.[5][8]

  • Ionization and Detection: The analysis is performed using positive ion electrospray ionization in Multiple Reaction Monitoring (MRM) mode.[5][8] The precursor-to-product ion transition for scopoletin is m/z 193.2 → 132.9.[13]

  • Standard and Sample Preparation:

    • Standard Stock Solution: A stock solution of scopoletin is prepared in a suitable solvent like methanol.

    • Calibration Standards: For plasma analysis, calibration standards are prepared by spiking blank plasma with the stock solution to achieve a concentration range of 5 to 1000 ng/mL.[5]

    • Sample Preparation (Protein Precipitation): To a plasma sample, an internal standard (like xanthotoxin) is added, followed by a precipitating agent such as an acetonitrile-methanol mixture (2:1, v/v).[5][8] The sample is then vortexed and centrifuged, and the resulting supernatant is injected into the system.[5]

Visualized Workflows and Logical Relationships

To ensure the reliability of analytical data, a structured validation process is essential. The diagram below illustrates a logical workflow for the cross-validation and selection of an appropriate analytical method.

G cluster_0 Phase 1: Method Development & Initial Validation cluster_1 Phase 2: Cross-Validation & Comparison cluster_2 Phase 3: Method Selection A Define Analytical Target Profile (ATP) B Develop HPLC-UV Method A->B Informs C Develop HPTLC Method A->C Informs D Develop LC-MS/MS Method A->D Informs E Validate Each Method (ICH Q2(R1) Guidelines) B->E C->E D->E F Analyze Identical Sample Sets E->F Proceed to Comparison G Compare Performance Data (Table 1) F->G H Assess Specificity & Matrix Effects F->H I Evaluate Practicality (Cost, Time, Throughput) G->I J Select Optimal Method Based on Application H->I I->J Decision Criteria K Routine QC (e.g., Herbal Extract) J->K L High-Throughput Screening J->L M Bioanalysis (e.g., Plasma) J->M

Caption: Logical workflow for analytical method cross-validation.

Conclusion

The cross-validation of analytical methods for this compound (scopoletin) reveals distinct advantages for each technique.

  • HPLC-UV stands out as a reliable and robust "workhorse" method, ideal for routine quality control and quantification in moderately complex samples like herbal formulations.[1][6]

  • HPTLC provides a significant advantage in terms of throughput and cost-effectiveness, making it suitable for the rapid screening of a large number of samples simultaneously.[4]

  • LC-MS/MS is unparalleled in its sensitivity and selectivity, establishing it as the gold standard for bioanalytical applications, such as pharmacokinetic studies, where trace-level detection in complex biological matrices is required.[1][5]

Ultimately, the choice of method should be guided by the specific requirements of the research, considering the nature of the sample matrix, the required level of sensitivity, and practical constraints such as instrument availability and sample throughput needs. This guide provides the foundational data and protocols to support an informed and objective decision-making process.

References

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one versus [specific compound name] in [specific assay]

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antioxidant research, both Scopoletin (8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one) and Quercetin stand out as potent natural compounds. This guide provides a head-to-head comparison of their performance in the widely-used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of Scopoletin and Quercetin can be quantitatively compared using their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values from the DPPH assay. A lower value indicates greater antioxidant potency.

CompoundAssayEC₅₀ / IC₅₀ (µM)Reference
Scopoletin DPPH Radical Scavenging191.51 ± 0.01[1]
Quercetin DPPH Radical ScavengingSignificantly lower than Scopoletin[1]
Scopoletin ABTS Radical Scavenging5.62 ± 0.03[1]
Ascorbic Acid (Standard) ABTS Radical Scavenging8.74 ± 0.06[1]
Scopoletin Ferric Reducing Antioxidant Power (FRAP)254.99 ± 0.64[1]
Quercetin Ferric Reducing Antioxidant Power (FRAP)Significantly higher than Scopoletin[1]
Ascorbic Acid (Standard) Ferric Reducing Antioxidant Power (FRAP)1970.00 ± 0.23[1]

*While a direct side-by-side numerical comparison for Quercetin in the same study was not specified in the provided results, the text indicates that Quercetin consistently demonstrates superior antioxidant activity in various assays compared to Scopoletin.[1] It is a widely recognized potent antioxidant often used as a positive control.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the antioxidant activity of Scopoletin and Quercetin using the DPPH assay.[2][3][4]

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from deep violet to pale yellow.[2] This change in absorbance is measured spectrophotometrically at approximately 517 nm and is proportional to the radical scavenging activity of the antioxidant.[2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Scopoletin

  • Quercetin (or other standard antioxidant like Ascorbic Acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[3][5]

  • Preparation of Test and Standard Solutions:

    • Prepare stock solutions of Scopoletin and Quercetin (e.g., 1 mg/mL) in methanol or ethanol.

    • Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[2]

  • Assay Procedure:

    • To a 96-well plate, add a specific volume of the test or standard solutions to individual wells.

    • Add the DPPH working solution to each well.

    • Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[3][4][5]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2][3][5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[2] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where:

    • Acontrol is the absorbance of the control (DPPH solution without the test compound).

    • Asample is the absorbance of the test sample (DPPH solution with the test compound).

  • Determination of EC₅₀/IC₅₀: The EC₅₀ or IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The EC₅₀/IC₅₀ is the concentration required to scavenge 50% of the DPPH radicals.

Signaling Pathways Modulated by Scopoletin

Scopoletin exerts its biological effects, including its antioxidant activity, through the modulation of several key intracellular signaling pathways.[5] Understanding these pathways is crucial for the development of targeted therapeutic strategies.

Signaling_Pathways Scopoletin Scopoletin ROS Reactive Oxygen Species (ROS) Scopoletin->ROS Scavenges NF_kB NF-κB Pathway Scopoletin->NF_kB Inhibits PI3K_Akt PI3K/Akt Pathway Scopoletin->PI3K_Akt Inhibits AMPK AMPK Pathway Scopoletin->AMPK Activates ROS->NF_kB Activates Inflammation Inflammation NF_kB->Inflammation Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Metabolism Cellular Energy Metabolism AMPK->Metabolism

References

Benchmarking different synthesis routes for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a valuable coumarin derivative also known as Daphnetin-7-methyl ether. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The following sections detail different synthetic approaches, presenting quantitative data, comprehensive experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Data Summary: A Comparative Overview of Synthesis Routes

While multiple synthetic strategies can be envisaged for the preparation of this compound, detailed experimental data with comparative metrics is scarce in the readily available scientific literature. However, based on established coumarin synthesis reactions, two primary routes are proposed and analyzed here: the Pechmann Condensation and the Perkin Reaction. The following table summarizes the key aspects of a documented Pechmann condensation approach. Data for a specific Perkin reaction route to this molecule is not sufficiently detailed in the literature to provide a direct quantitative comparison.

ParameterPechmann Condensation
Starting Materials 2,3,4-Trihydroxybenzaldehyde, Malonic acid
Key Reagents/Catalyst Anhydrous Aluminium Chloride (AlCl₃)
Reaction Type Condensation/Cyclization
Reaction Temperature Not specified
Reaction Time Not specified
Overall Yield Not specified
Purity of Final Product Not specified
Advantages Utilizes a readily available starting material.
Disadvantages Lack of detailed public data on yield and specific conditions.

Visualizing the Synthesis Pathways

To illustrate the logical flow of the primary synthetic methodologies for coumarins, the following diagrams outline the general schemes for the Pechmann Condensation and the Perkin Reaction as they would apply to the synthesis of this compound.

Pechmann_Condensation 2,3,4-Trihydroxybenzaldehyde 2,3,4-Trihydroxybenzaldehyde Intermediate Intermediate 2,3,4-Trihydroxybenzaldehyde->Intermediate Condensation Malonic_acid Malonic_acid Malonic_acid->Intermediate Target_Molecule 8-Hydroxy-7-methoxy- 2H-1-benzopyran-2-one Intermediate->Target_Molecule Cyclization (AlCl3)

Pechmann Condensation Pathway

Perkin_Reaction 2,3-Dihydroxy-4-methoxybenzaldehyde 2,3-Dihydroxy-4-methoxybenzaldehyde Intermediate Cinnamic Acid Derivative 2,3-Dihydroxy-4-methoxybenzaldehyde->Intermediate Condensation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Intermediate Target_Molecule 8-Hydroxy-7-methoxy- 2H-1-benzopyran-2-one Intermediate->Target_Molecule Intramolecular Cyclization

Perkin Reaction Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, a general procedure based on the Pechmann condensation, a common method for coumarin synthesis, can be outlined based on syntheses of similar structures.

Route 1: Pechmann Condensation

The Pechmann condensation provides a direct route to the coumarin core through the reaction of a phenol with a β-ketoester or, in some variations, malic or malonic acid, under acidic conditions. For the synthesis of the target molecule, 2,3,4-trihydroxybenzaldehyde is a logical starting material.

Starting Materials:

  • 2,3,4-Trihydroxybenzaldehyde

  • Malonic acid

  • Anhydrous Aluminium Chloride (AlCl₃)

  • Suitable solvent (e.g., nitrobenzene or solvent-free)

General Procedure (Hypothetical, based on similar reactions):

  • A mixture of 2,3,4-trihydroxybenzaldehyde and malonic acid is prepared in a suitable reaction vessel.

  • Anhydrous aluminium chloride is added portion-wise as a catalyst. The reaction can be carried out in a high-boiling solvent like nitrobenzene or under solvent-free conditions.

  • The reaction mixture is heated to a temperature typically ranging from 100 to 180 °C and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of ice and hydrochloric acid to decompose the catalyst and precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Note: The synthesis of this compound has been described in the Polish journal Acta Poloniae Pharmaceutica in 1990, but the detailed experimental procedure from this source is not widely available.[1]

Route 2: Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride and its corresponding salt to form an α,β-unsaturated carboxylic acid, which can then cyclize to form a coumarin. For the target molecule, a plausible starting material would be 2,3-dihydroxy-4-methoxybenzaldehyde.

Starting Materials:

  • 2,3-Dihydroxy-4-methoxybenzaldehyde

  • Acetic anhydride

  • Sodium acetate (or other base catalyst)

General Procedure (Hypothetical):

  • A mixture of 2,3-dihydroxy-4-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at reflux, typically in the range of 140-180 °C, for several hours.

  • After cooling, the reaction mixture is poured into water to hydrolyze the excess acetic anhydride.

  • The resulting crude product is then subjected to acidic workup to facilitate the lactonization (ring closure) to the coumarin.

  • The precipitated solid is collected by filtration, washed, and dried.

  • Purification is carried out by recrystallization from an appropriate solvent.

Conclusion

The synthesis of this compound can be approached through classical coumarin synthesis methodologies such as the Pechmann condensation and the Perkin reaction. While the Pechmann condensation starting from 2,3,4-trihydroxybenzaldehyde appears to be a viable route, the lack of detailed and reproducible experimental data in the public domain presents a challenge for direct implementation and optimization. The Perkin reaction offers an alternative pathway, though specific conditions for this target molecule are also not well-documented.

For researchers and drug development professionals, the choice of synthetic route will likely depend on the availability and cost of the specific starting materials and the amenability of the general procedures to optimization and scale-up. Further investigation and experimental validation of the outlined hypothetical procedures are necessary to establish a robust and efficient synthesis of this important coumarin derivative.

References

Ensuring Reproducibility in Experimental Results: A Comparative Guide to 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a framework for ensuring consistent results when working with the coumarin derivative 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as Daphnetin-7-methyl ether or 8-Hydroxy-7-methoxycoumarin.[1][2][3] By offering a comparative analysis of its performance with relevant alternatives and detailing experimental protocols, this document aims to support robust and reliable research outcomes.

Factors Influencing Reproducibility

Several factors can impact the reproducibility of experiments involving chemical compounds. These include the purity of the compound, the stability of the substance under experimental conditions, and the precise execution of the protocol. Variations in cell lines, animal models, and reagent sources can also introduce variability. Therefore, meticulous documentation and adherence to standardized procedures are paramount.

Comparative Performance Data

While specific quantitative data for the anti-inflammatory and antioxidant activities of this compound is not extensively available in the public domain, we can draw comparisons from structurally related coumarin derivatives to understand its potential efficacy.

Anti-Inflammatory Activity

The anti-inflammatory potential of coumarins is often evaluated using in vivo models like the carrageenan-induced paw edema assay and in vitro assays measuring the inhibition of inflammatory mediators.

Table 1: Comparative Anti-Inflammatory Activity of Coumarin Derivatives (Carrageenan-Induced Paw Edema in Rats)

CompoundDoseTime (hours)% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
6-(4-Bromobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-oneNot Specified344.05Indomethacin33.33
6-(3-Hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-oneNot Specified338.10Indomethacin33.33
7-Methoxycoumarin7 mg/kg349.78Indomethacin57.93

Data for this compound in this assay is needed for direct comparison.

Table 2: In Vitro Anti-Inflammatory Activity of 7-Methoxycoumarin

TargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM) (Reference)
COX-217.26Celecoxib4.89
IL-1β110.96Dexamethasone96.10
TNF-α34.32Dexamethasone29.20

IC₅₀ values for this compound are required for a comprehensive comparison.

Antioxidant Activity

The antioxidant capacity of coumarins is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Comparative Antioxidant Activity of Coumarin Derivatives (DPPH Radical Scavenging Assay)

CompoundIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL) (Reference)
4-Methyl-7-hydroxycoumarin derivative 490.0 ± 3.0Ascorbic Acid91.00 ± 1.5
4-Methyl-7-hydroxycoumarin derivative 387.05 ± 0.00Ascorbic Acid91.00 ± 1.5
4-Methyl-7-hydroxycoumarin derivative 286.0 ± 2.00Ascorbic Acid91.00 ± 1.5

IC₅₀ values for this compound in this assay would enable a direct performance evaluation.

Key Signaling Pathways

Coumarin derivatives often exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is crucial for interpreting experimental results.

Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->ProInflammatory_Genes Induces Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Coumarin 8-Hydroxy-7-methoxy- 2H-1-benzopyran-2-one Coumarin->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by coumarin derivatives.

Antioxidant Signaling Pathway Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Response Element Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection Coumarin 8-Hydroxy-7-methoxy- 2H-1-benzopyran-2-one Coumarin->Keap1 Modulates

Caption: Activation of the Nrf2 antioxidant response pathway by coumarins.

Detailed Experimental Protocols

To ensure the reproducibility of experimental results, it is essential to follow detailed and standardized protocols.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-180 g) are typically used.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into control, standard, and test groups.

  • Compound Administration: Administer this compound (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally to the test groups. The standard group receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg), and the control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan_Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize group Group Animals (Control, Standard, Test) acclimatize->group administer Administer Compound/ Vehicle/Standard group->administer induce Induce Edema (Carrageenan Injection) administer->induce measure Measure Paw Volume (0, 1, 2, 3, 4 hours) induce->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

DPPH Radical Scavenging Assay

This in vitro assay is a rapid and simple method to evaluate the antioxidant activity of a compound.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

    • This compound solutions at various concentrations.

    • Ascorbic acid or Trolox as a standard antioxidant.

  • Procedure:

    • In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

DPPH_Assay_Workflow start Start prepare Prepare DPPH, Sample, and Standard Solutions start->prepare mix Mix Sample/Standard with DPPH Solution prepare->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC₅₀ measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

By adhering to these detailed protocols and utilizing the comparative data provided, researchers can enhance the reproducibility of their experimental results with this compound and contribute to the generation of robust and reliable scientific knowledge. Further studies are encouraged to generate specific quantitative data for this compound to facilitate more direct and comprehensive comparisons.

References

Confirming the Purity of Synthesized 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a coumarin derivative. The following sections detail the experimental protocols for key analytical techniques, present comparative data, and offer visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods for Purity Determination

The choice of analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance aspects of the most common methods for the purity determination of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Mass Spectrometry (MS)Fourier-Transform Infrared (FTIR) SpectroscopyMelting Point & Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning between a stationary and mobile phase.[1]Signal intensity is directly proportional to the number of nuclei.[2]Measurement of mass-to-charge ratio of ionized molecules.Absorption of infrared radiation by molecular vibrations.Physical property (melting point) and separation based on differential adsorption (TLC).[3]
Information Provided Quantitative purity (area %), presence of impurities, retention time.Absolute purity, structural confirmation, quantification of impurities against a standard.[4]Molecular weight confirmation, fragmentation patterns for structural elucidation.Presence of functional groups, confirmation of molecular structure.Preliminary purity assessment, indication of impurities, qualitative separation of components.
Sensitivity High (ng to pg level)Moderate to HighVery High (pg to fg level)ModerateLow to Moderate
Precision High (RSD < 2%)Very High (RSD < 1%)High (for quantitative methods)Moderate (primarily qualitative)Low (Melting Point) / Semi-quantitative (TLC)
Sample Requirement Low (µg)Moderate (mg)Very Low (ng to pg)Low (µg to mg)Low (mg)
Throughput HighModerateHighHighHigh
Key Advantage Robust, widely available, excellent for separating complex mixtures.Primary analytical method, does not require a reference standard of the analyte.[5]High sensitivity and specificity for molecular weight determination.Fast, non-destructive, provides structural information.Simple, inexpensive, good for initial screening.
Limitations Requires a reference standard for identification and quantification, potential for co-elution.Lower sensitivity than MS, requires a certified internal standard for absolute quantification.[6]May not distinguish between isomers, ionization suppression can be an issue.Not suitable for quantifying purity, limited information on the nature of impurities.Imprecise, melting point depression can be caused by various factors, TLC is not quantitative.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the synthesized compound by separating it from potential impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: 20% to 80% Acetonitrile

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: 80% to 20% Acetonitrile

      • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of methanol to prepare a stock solution of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an accurate determination of the absolute purity of the synthesized compound using an internal standard.[7]

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The standard should have a resonance peak that does not overlap with the analyte peaks.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of both the analyte and the internal standard (typically 30-60 seconds).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh about 10 mg of the synthesized compound and 5 mg of the internal standard into a clean vial.

  • Dissolve the mixture in 0.75 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Method: Direct Infusion Electrospray Ionization (ESI-MS)

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Sample Preparation:

  • Prepare a dilute solution of the synthesized compound (approximately 10 µg/mL) in methanol or acetonitrile.

  • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the synthesized molecule, confirming its structure.

Method: Attenuated Total Reflectance (ATR-FTIR)

  • Instrument: FTIR spectrometer with an ATR accessory.

  • Spectral Range: 4000 - 400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16.

Sample Preparation:

  • Place a small amount of the solid synthesized compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the spectrum.

Melting Point and Thin-Layer Chromatography (TLC)

These are classical methods for a preliminary assessment of purity.

Melting Point Determination:

  • Pack a small amount of the dry, synthesized compound into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) and record the temperature range over which the compound melts. A sharp melting point range close to the literature value (173-174 °C) indicates high purity.[6]

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent like ethyl acetate or dichloromethane.

  • Procedure:

    • Spot the sample solution onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm and 365 nm). A single spot indicates a likely pure compound.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram purity Calculate Purity (Area %) chromatogram->purity

Caption: Workflow for HPLC Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis dissolve Dissolve in Solvent infuse Direct Infusion dissolve->infuse ionize Electrospray Ionization infuse->ionize analyze Mass Analysis ionize->analyze spectrum Generate Mass Spectrum analyze->spectrum confirm Confirm Molecular Weight spectrum->confirm

Caption: Workflow for Mass Spectrometry Analysis.

References

In Vivo Validation of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable scarcity of direct in vivo studies on 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative analysis of in vivo findings for structurally similar coumarin and benzopyran-2-one derivatives. By examining the activities of these related compounds, we can infer potential therapeutic applications and signaling pathways that may be relevant to this compound, thereby guiding future in vivo research.

Executive Summary

Comparative Analysis of In Vivo and In Vitro Findings

To contextualize the potential of this compound, we present a comparative analysis with two closely related compounds for which experimental data is available: a class of synthetic coumarin derivatives with demonstrated in vivo anti-inflammatory activity and 8-Methoxycoumarin, which has been studied for its effects on melanogenesis.

Anti-Inflammatory Potential: Insights from Coumarin Derivatives

Numerous studies have reported the in vivo anti-inflammatory properties of various coumarin derivatives. These compounds have been shown to be effective in animal models of acute and chronic inflammation.

Table 1: In Vivo Anti-inflammatory Activity of Synthetic Coumarin Derivatives

Compound/AlternativeAnimal ModelKey Efficacy ParameterDosageResultsReference
Coumarin DerivativesCarrageenan-induced paw edema in ratsInhibition of edemaNot specifiedSignificant inhibition of paw edema[1][2]
Coumarin DerivativesFreund's adjuvant-induced arthritis in ratsSuppression of arthritisNot specifiedSignificant suppression of arthritis[1][2]
Indomethacin (Standard)Carrageenan-induced paw edema in ratsInhibition of edema10 mg/kgStandard reference for anti-inflammatory activity
Celecoxib (Standard)Formalin-induced hind paw edemaInhibition of edemaNot specifiedStandard reference for anti-inflammatory activity[3]
Melanogenesis Modulation: Evidence from 8-Methoxycoumarin

In vitro studies have shown that 8-Methoxycoumarin can enhance melanogenesis, suggesting its potential for treating hypopigmentation disorders.

Table 2: In Vitro Effects of 8-Methoxycoumarin on Melanogenesis

Compound/AlternativeCell LineKey ParameterConcentrationResultsReference
8-MethoxycoumarinB16F10 murine melanoma cellsMelanin contentVariousSignificantly increased melanin content[4]
8-MethoxycoumarinB16F10 murine melanoma cellsTyrosinase expressionVariousUpregulated tyrosinase expression[4]
α-MSH (Positive Control)B16F10 murine melanoma cellsMelanin contentNot specifiedStandard positive control for melanogenesis[4]

Signaling Pathways

The biological activities of these coumarin derivatives are underpinned by their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and predicting the effects of this compound.

MAPK Signaling Pathway in Melanogenesis

8-Methoxycoumarin has been shown to enhance melanogenesis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This involves the phosphorylation of p38 and JNK, and the inhibition of ERK phosphorylation, leading to the upregulation of transcription factors that drive the expression of melanogenic enzymes like tyrosinase.

MAPK_Signaling_Pathway 8-Methoxycoumarin 8-Methoxycoumarin Cell_Membrane_Receptor Cell Membrane Receptor 8-Methoxycoumarin->Cell_Membrane_Receptor p38 p38 Cell_Membrane_Receptor->p38 Activates JNK JNK Cell_Membrane_Receptor->JNK Activates ERK ERK Cell_Membrane_Receptor->ERK Inhibits MITF Microphthalmia-associated Transcription Factor (MITF) p38->MITF Upregulates JNK->MITF Upregulates ERK->MITF Inhibits Tyrosinase Tyrosinase MITF->Tyrosinase Increases Expression Melanin_Production Melanin Production Tyrosinase->Melanin_Production Catalyzes

MAPK signaling pathway in melanogenesis.

Experimental Protocols

To facilitate the design of future in vivo studies for this compound, this section provides a detailed methodology for a common in vivo anti-inflammatory model.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.

Objective: To evaluate the ability of a test compound to reduce paw edema induced by carrageenan.

Animals: Male Wistar rats (180-220 g).

Materials:

  • Test compound (e.g., coumarin derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are randomly divided into groups (n=6):

    • Control group (vehicle)

    • Standard group (e.g., Indomethacin 10 mg/kg)

    • Test groups (different doses of the test compound)

  • The test compound, standard drug, or vehicle is administered orally.

  • One hour after administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a suitable post-hoc test. A p-value < 0.05 is considered statistically significant.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Fasting Overnight Fasting of Rats Measure_Initial_Paw_Volume Measure Initial Paw Volume Fasting->Measure_Initial_Paw_Volume Grouping Random Grouping of Animals Measure_Initial_Paw_Volume->Grouping Administration Oral Administration (Vehicle, Standard, Test Compound) Grouping->Administration Carrageenan_Injection Sub-plantar Injection of Carrageenan Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (1, 2, 3, 4 hours) Carrageenan_Injection->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition Statistical_Analysis Statistical Analysis Calculate_Inhibition->Statistical_Analysis

References

Safety Operating Guide

Proper Disposal of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (also known as Isoscopoletin), a coumarin compound utilized in various research applications.

This document outlines the necessary procedural steps to mitigate risks and adhere to regulatory requirements, ensuring the protection of both laboratory personnel and the environment. The following information is compiled from safety data sheets (SDS) to provide clear, actionable guidance.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2] Work should be performed in a well-ventilated area to avoid inhalation of dust.[2][3]

Key Hazards:

  • Causes skin and serious eye irritation.[2][4]

  • May cause respiratory irritation.[2][4]

  • Toxic if swallowed or in contact with skin.[1]

  • May cause an allergic skin reaction.[1]

In the event of exposure, consult the substance's SDS for detailed first-aid measures.[2][3][5]

Summary of Chemical and Disposal Information

The following table summarizes key data for this compound, providing a quick reference for safe handling and disposal.

Identifier Value
Chemical Name This compound
Synonyms Isoscopoletin, Esculetin 7-methyl ether
CAS Number 19492-03-6, 776-86-3
Molecular Formula C₁₀H₈O₄
GHS Hazard Class Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2); Skin Sensitization (Category 1); Specific target organ toxicity - single exposure (Category 3)[1][2][4]
Primary Disposal Route Licensed Chemical Destruction Plant / Controlled Incineration[5]
Prohibited Disposal Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[5]
Transportation Info UN Number: 2811, Class: 6.1, Packing Group: III (Toxic solid, organic, n.o.s.)[1]

Step-by-Step Disposal Protocol

Adherence to a strict protocol is crucial for the safe disposal of this compound.

1. Waste Collection and Storage:

  • Leave the chemical waste in its original, properly labeled container.[1]
  • Do not mix with other waste streams.[1]
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]
  • Ensure the container is tightly closed.[2][3]
  • Handle uncleaned containers as you would the product itself.[1]

2. Accidental Spill Management:

  • In case of a spill, avoid dust formation.[1][5]
  • Evacuate non-essential personnel from the area.[5]
  • Wear appropriate PPE, including chemical-impermeable gloves and a respirator if ventilation is inadequate.[2][5]
  • Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[2][3]
  • Clean the affected area thoroughly.[1]
  • Prevent the spilled material from entering drains or waterways.[1][3]

3. Final Disposal:

  • All waste material must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1][6]
  • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
  • Package the waste container for transport according to the guidelines for UN 2811 toxic solids.[1]
  • Arrange for collection by an approved hazardous waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Unused or Waste Chemical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in original or properly labeled, sealed container ppe->collect contain Contain Spill & Prevent Entry into Drains ppe->contain segregate Segregate from other waste streams collect->segregate store Store in designated, cool, dry, well-ventilated area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor store->contact_ehs spill_event Accidental Spill Occurs store->spill_event Potential Hazard package Package for transport (UN 2811 Toxic Solid) contact_ehs->package transport Transfer to licensed waste disposal facility package->transport end End: Compliant Disposal transport->end evacuate Evacuate Area spill_event->evacuate Yes evacuate->ppe cleanup Clean up with appropriate materials (avoiding dust) contain->cleanup spill_collect Collect spill residue in a sealed container for disposal cleanup->spill_collect spill_collect->store

Caption: Decision-making workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (CAS No. 19492-03-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Summary

This compound is a hydroxycoumarin that requires careful handling due to its potential health hazards.[1][2] Based on available safety data, the primary concerns are:

  • Skin Irritation: Causes skin irritation.[1][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Due to the limited specific data for this compound, it is prudent to handle it with the same precautions as other hazardous coumarin compounds.

Quantitative Data Summary

PropertyDataSource
Molecular Formula C₁₀H₈O₄PubChem[1]
Molecular Weight 192.17 g/mol PubChem[1]
Physical State SolidHMDB[1]
Melting Point 173 - 174 °CHMDB[1]
CAS Number 19492-03-6ChemicalBook[3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocols is mandatory to minimize exposure when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[4]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile rubber gloves.[4][5]Provides a barrier against skin contact and potential irritation.
Body Protection A lab coat is mandatory.[4]Protects skin and personal clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]Necessary when engineering controls are insufficient to control airborne dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for handling this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize dust inhalation.[4]

  • Cover work surfaces with absorbent, disposable pads to contain any potential spills.

2. Weighing and Transfer:

  • Conduct all weighing and transferring of the powdered compound within a chemical fume hood.[4]

  • Use dedicated spatulas and weighing boats.

  • Handle the powder gently to avoid creating dust.

3. Dissolving:

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • The storage area should be clearly labeled as containing hazardous chemicals.

Experimental Workflow Diagram

Workflow for Handling this compound Start Start Preparation Preparation Start->Preparation Don PPE Weighing_and_Transfer Weighing and Transfer Preparation->Weighing_and_Transfer In Fume Hood Dissolving Dissolving Weighing_and_Transfer->Dissolving Experimentation Experimentation Dissolving->Experimentation Waste_Segregation Waste Segregation Experimentation->Waste_Segregation Solid & Liquid Waste Disposal Disposal Waste_Segregation->Disposal Hazardous Waste End End Disposal->End

Caption: Handling workflow for this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent pads, and weighing papers, in a dedicated, clearly labeled hazardous waste container with a secure lid.

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

2. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • For solid spills, avoid generating dust by gently sweeping or using a HEPA-filtered vacuum.

  • For liquid spills, absorb with an inert material like vermiculite or sand.

  • Collect all cleanup materials in a sealed container for hazardous waste disposal.

3. Final Disposal:

  • Dispose of all waste materials through a licensed chemical destruction plant or a certified hazardous waste disposal facility.[7]

  • Do not discharge to sewer systems.[7]

By following these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Reactant of Route 2
Reactant of Route 2
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.